6-Methyloctanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOPHQSTNHUENT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964658 | |
| Record name | 6-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
504-99-4 | |
| Record name | 6-Methylcaprylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyloctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Bacterial Production of 6-Methyloctanoic Acid: A Technical Guide to its Natural Sources, Biosynthesis, and Analysis
Abstract
6-Methyloctanoic acid, an anteiso-branched-chain fatty acid (BCFA), is a significant metabolite in various bacterial species, contributing to the unique physicochemical properties of their cell membranes. While not as extensively studied as its longer-chain counterparts, its presence and biosynthesis are of considerable interest to researchers in microbiology, biotechnology, and drug development. This technical guide provides an in-depth exploration of the natural occurrence of this compound in bacteria, elucidates its biosynthetic pathway, and offers detailed protocols for its extraction and analysis. This document is intended to serve as a comprehensive resource for scientists seeking to understand and harness the production of this intriguing fatty acid.
Introduction: The Significance of Branched-Chain Fatty Acids in the Bacterial World
Bacterial cell membranes are not merely passive barriers; they are dynamic structures whose composition is intricately regulated to adapt to diverse environmental conditions. Fatty acids are the fundamental building blocks of the membrane phospholipids, and their structure dictates the fluidity, permeability, and function of the membrane. While many organisms primarily synthesize straight-chain fatty acids (SCFAs), a significant number of bacterial species, particularly within the Gram-positive phyla, produce branched-chain fatty acids (BCFAs) as major components of their membranes.[1]
BCFAs are characterized by one or more methyl branches along the acyl chain and are broadly classified into two main series: iso and anteiso. Iso-fatty acids have a methyl group at the penultimate carbon (ω-1), while anteiso-fatty acids have a methyl group at the antepenultimate carbon (ω-2). This compound, with its nine-carbon backbone and a methyl group at the sixth position, is classified as an anteiso-nonanoic acid (anteiso-C9:0).
The presence of BCFAs imparts crucial properties to bacterial membranes, most notably increased fluidity, particularly at lower temperatures.[2] This "homeoviscous adaptation" allows bacteria to thrive in a wide range of thermal environments. Furthermore, the specific ratio of different BCFAs can be a chemotaxonomic marker, aiding in the identification and classification of bacterial species.[1]
This guide will focus specifically on this compound, providing a detailed overview of its known and putative bacterial sources, the biochemical reactions that lead to its synthesis, and the analytical methodologies required for its robust detection and quantification.
Natural Occurrence of this compound in Bacteria
While direct reports cataloging every bacterial species that produces this compound are limited, its occurrence can be inferred from the well-established distribution of anteiso-BCFAs in the bacterial kingdom. The primary producers of anteiso-fatty acids are found among Gram-positive bacteria, with prominent examples in the following groups:
-
Firmicutes: This large phylum includes several genera known for their high content of BCFAs.
-
Bacillus species: Many members of the genus Bacillus, such as Bacillus subtilis, are known to synthesize a variety of iso- and anteiso-fatty acids.[3][4] While longer-chain anteiso-fatty acids like anteiso-C15:0 and anteiso-C17:0 are often predominant, the biosynthetic pathway allows for the formation of shorter-chain variants.[1]
-
Staphylococcus species: Staphylococcus aureus and other staphylococci incorporate a significant proportion of BCFAs into their membrane lipids to maintain fluidity.[5][6][7] Their ability to synthesize anteiso-fatty acids makes them a potential source of this compound.
-
Rumen Bacteria: The rumen of goats and sheep is a rich source of bacteria that produce BCFAs, which contribute to the characteristic flavor of their milk and meat. Genera such as Ruminococcus are known to produce a variety of branched-chain fatty acids.[8]
-
-
Actinobacteria: This phylum is renowned for its metabolic diversity and production of secondary metabolites.
-
Streptomyces species: As prolific producers of a vast array of bioactive compounds, Streptomyces species also possess complex fatty acid profiles that include BCFAs. Mutants of Streptomyces fradiae have been shown to produce various branched-chain fatty acids.[9]
-
Table 1: Prominent Bacterial Genera Known for Branched-Chain Fatty Acid Production
| Bacterial Genus | Phylum | Key Characteristics Related to BCFA Production |
| Bacillus | Firmicutes | High abundance of iso- and anteiso-fatty acids in membrane lipids.[3][4] |
| Staphylococcus | Firmicutes | BCFAs are essential for maintaining membrane fluidity and viability.[5][6] |
| Ruminococcus | Firmicutes | Found in the rumen of herbivores and contribute to the production of BCFAs.[8] |
| Streptomyces | Actinobacteria | Possess diverse fatty acid profiles, including various branched-chain forms.[9] |
| Myxococcus | Proteobacteria | Characterized by a high proportion of iso-branched fatty acids in their membranes.[8] |
Biosynthesis of this compound
The biosynthesis of this compound follows the general principles of bacterial fatty acid synthesis (FASII), with the key distinction lying in the initial "primer" molecule that initiates the elongation process. While straight-chain fatty acid synthesis typically starts with acetyl-CoA or propionyl-CoA, the synthesis of anteiso-fatty acids utilizes a branched-chain primer derived from the amino acid L-isoleucine.
The biosynthetic pathway can be broken down into the following key steps:
-
Primer Synthesis from L-Isoleucine: The essential precursor for this compound is 2-methylbutyryl-CoA. This primer is derived from the catabolism of the branched-chain amino acid L-isoleucine through a series of enzymatic reactions. A key enzyme in this process is the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate (an intermediate in isoleucine degradation) to form 2-methylbutyryl-CoA.[3]
-
Initiation of Fatty Acid Synthesis: The 2-methylbutyryl-CoA primer is then loaded onto the acyl carrier protein (ACP) to form 2-methylbutyryl-ACP. This reaction is catalyzed by a β-ketoacyl-ACP synthase III (FabH) that has a preference for branched-chain acyl-CoA primers.
-
Elongation Cycles: The 2-methylbutyryl-ACP molecule enters the fatty acid synthesis cycle. In each cycle, the acyl chain is elongated by two carbons through the condensation with malonyl-ACP. This is followed by a series of reduction, dehydration, and another reduction step, catalyzed by β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI), respectively.
-
Chain Termination: For the synthesis of this compound (a C9 fatty acid), three elongation cycles are required after the initial priming with the C5 precursor (2-methylbutyryl-CoA). The termination of chain elongation is a complex process that can be influenced by various factors, including the specificity of the enzymes in the FASII system. The final product is 6-methyloctanoyl-ACP, which is then hydrolyzed to release the free fatty acid.
Figure 1: Biosynthetic pathway of this compound from L-isoleucine.
Physiological Role of this compound
The primary and most well-understood function of this compound, as with other anteiso-BCFAs, is its contribution to the regulation of cell membrane fluidity. The methyl branch in the acyl chain disrupts the tight packing of the phospholipid tails, thereby lowering the phase transition temperature of the membrane. This is particularly crucial for bacteria that experience fluctuations in their growth temperature. By modulating the ratio of anteiso- to iso- and straight-chain fatty acids, bacteria can maintain an optimal level of membrane fluidity, which is essential for the proper function of membrane-embedded proteins, nutrient transport, and cellular signaling.[2]
Beyond its structural role, this compound may also serve as a precursor for the biosynthesis of other molecules, although this is less well-documented than for longer-chain fatty acids. In some bacteria, fatty acids can be precursors for the synthesis of secondary metabolites with diverse biological activities.
Experimental Protocols: Extraction and Analysis of this compound
The analysis of this compound from bacterial cultures involves three main stages: extraction of total lipids, derivatization of fatty acids to a more volatile form, and analysis by gas chromatography-mass spectrometry (GC-MS).
Extraction of Total Fatty Acids from Bacterial Cells
This protocol is adapted from established methods for bacterial fatty acid analysis.
Materials:
-
Bacterial cell pellet
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Harvest bacterial cells from a liquid culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash the cell pellet once with 0.9% NaCl solution and centrifuge again.
-
Resuspend the cell pellet in 1 ml of methanol in a glass centrifuge tube.
-
Add 2 ml of chloroform to the cell suspension.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.
-
Add 0.8 ml of 0.9% NaCl solution to the mixture.
-
Vortex again for 1 minute to induce phase separation.
-
Centrifuge the mixture at 2,000 x g for 5 minutes to separate the layers.
-
Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to obtain the total lipid extract.
Derivatization of Fatty Acids to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the carboxylic acid group of the fatty acids needs to be derivatized to a more volatile ester form. The most common method is methylation.
Materials:
-
Dried total lipid extract
-
Anhydrous 2.5% HCl in methanol
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add 2 ml of anhydrous 2.5% HCl in methanol.
-
Seal the tube tightly with a Teflon-lined cap.
-
Heat the mixture at 80°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 ml of hexane and 1 ml of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1,000 x g for 2 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the identification and quantification of fatty acids.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split or splitless injection, depending on the concentration of the sample.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C) to elute the FAMEs, and then hold at the final temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode to obtain mass spectra for identification, and selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
Identification and Quantification:
-
Identification: The identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of the methyl ester will show a characteristic molecular ion peak and fragmentation pattern.
-
Quantification: For accurate quantification, an internal standard (e.g., a fatty acid with an odd number of carbons that is not present in the sample, such as heptadecanoic acid) should be added at the beginning of the extraction process. A calibration curve is generated using a series of known concentrations of the this compound standard.
Figure 2: Experimental workflow for the analysis of this compound from bacterial cultures.
Conclusion and Future Perspectives
This compound is a fascinating, yet understudied, branched-chain fatty acid that plays a vital role in the physiology of many bacterial species. Its production is intrinsically linked to the metabolism of the essential amino acid isoleucine, and its presence in the cell membrane is a key adaptation for maintaining membrane fluidity in diverse environments. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from bacterial sources.
Future research in this area could focus on several exciting avenues. A comprehensive survey of various bacterial species, particularly from environments with fluctuating temperatures or from the gut microbiota of animals known to harbor BCFA-producing bacteria, would provide a clearer picture of the distribution of this compound in nature. Furthermore, elucidating the specific regulatory mechanisms that control the flux of isoleucine into the BCFA biosynthetic pathway could open up opportunities for the metabolic engineering of bacteria to overproduce this compound for various biotechnological applications, including its potential use as a biofuel precursor or a specialty chemical. As our understanding of the intricate world of bacterial lipid metabolism continues to grow, so too will our appreciation for the significance of molecules like this compound.
References
- Ware, J. C., & Dworkin, M. (1973). Fatty acids of Myxococcus xanthus. Journal of bacteriology, 115(1), 253–261.
- Khatri, B., et al. (2021). Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus.
- Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological reviews, 55(2), 288–302.
- Sen, S., et al. (2019). Impact of Deficiencies in Branched-Chain Fatty Acids and Staphyloxanthin in Staphylococcus aureus.
- Huber, M. L., et al. (1990). Branched-chain fatty acids produced by mutants of Streptomyces fradiae, putative precursors of the lactone ring of tylosin. Antimicrobial agents and chemotherapy, 34(8), 1535–1541.
- Bode, H. B., et al. (2006). Straight-chain fatty acids are dispensable in the myxobacterium Myxococcus xanthus for vegetative growth and fruiting body formation. Journal of bacteriology, 188(15), 5632–5634.
- Lennen, R. M., & Pfleger, B. F. (2013). Quantification of bacterial fatty acids by extraction and methylation. Journal of visualized experiments : JoVE, (78), e50724.
- Oku, H., & Kaneda, T. (1988). Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase. The Journal of biological chemistry, 263(34), 18386–18396.
- García-López, M., et al. (2024). In Staphylococcus aureus, the acyl-CoA synthetase MbcS supports branched-chain fatty acid synthesis from carboxylic acid and aldehyde precursors. Molecular microbiology, 121(5), 865-881.
- Parsons, J. B., & Rock, C. O. (2011).
- Al-Zereini, W. A., et al. (2024).
- Diomandé, S. E., et al. (2015). Role of fatty acids in Bacillus environmental adaptation. Frontiers in microbiology, 6, 943.
- Scott, H. W., & Dehority, B. A. (1965). Phenylpropanoic Acid: Growth Factor for Ruminococcus albus. Journal of bacteriology, 89(5), 1169–1175.
- BenchChem. (2025). A Comparative Guide to GC-MS and LC-MS Methods for 9-Methylundecanoic Acid Analysis.
- Casillas-Vargas, G., et al. (2021). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. International journal of molecular sciences, 22(6), 3247.
- Węgrzyn, G., & Węgrzyn, A. (2025).
- Barber, M. F., et al. (2025). Skin mycobiota-mediated antagonism against Staphylococcus aureus through a modified fatty acid. Current biology : CB, 35(10), 1685–1697.e7.
- Fikru, R., et al. (2022). Identification and Characterization of Candidate Rumen Bacterial Species from Beef Cattle with the Potential for Metabolizing Lipids.
- Neubauer, H. A., et al. (2021). Effect of nonmicrobial sources of anteiso fatty acids on bacterial growth rate estimates in cystic fibrosis sputum. MSystems, 6(4), e00473-21.
- Or-Rashid, M. M., et al. (2007). Fatty acid composition of ruminal bacteria and protozoa, with emphasis on conjugated linoleic acid, vaccenic acid, and odd-chain and branched-chain fatty acids. Journal of animal science, 85(5), 1228–1234.
- de Carvalho, C. C. C. R., & Caramujo, M. J. (2018). The various roles of fatty acids. Molecules (Basel, Switzerland), 23(10), 2583.
- Ueki, T., et al. (2023). A Trial for the Construction of a Cosmetic Pattern Map Considering Their Effects on Skin Microbiota—Principal Component Analysis of the Effects on Short-Chain Fatty Acid Production by Skin Microbiota Staphylococcus epidermidis. Cosmetics, 10(6), 161.
- Sfriso, R., et al. (2024). The Skin Microbiome and Bioactive Compounds: Mechanisms of Modulation, Dysbiosis, and Dermatological Implications. International Journal of Molecular Sciences, 25(12), 6523.
- Midha, S., et al. (2023). Antimicrobial Peptides Derived from Bacteria: Classification, Sources, and Mechanism of Action against Multidrug-Resistant Bacteria. Antibiotics (Basel, Switzerland), 12(12), 1709.
- Lee, P. K. H., et al. (2020). Changes of the human skin microbiota upon chronic exposure to polycyclic aromatic hydrocarbon pollutants. Microbiome, 8(1), 91.
- Kim, J., et al. (2023). Screening of Acetic Acid Bacteria Isolated from Various Sources for Use in Kombucha Production. Foods (Basel, Switzerland), 13(1), 89.
- Huang, C. M., et al. (2020). Butyric acid from probiotic Staphylococcus epidermidis in the skin microbiome down-regulates the ultraviolet-induced pro-inflammatory IL-6 cytokine via short-chain fatty acid receptor. Scientific reports, 10(1), 1205.
- Thurnheer, T., et al. (1986). Orthanilic Acid and Analogues as Carbon Sources for Bacteria: Growth Physiology and Enzymic Desulphonation. Journal of general microbiology, 132(5), 1215–1220.
- Meylan, S., et al. (2017). Carbon Sources Tune Antibiotic Susceptibility in Pseudomonas aeruginosa via Tricarboxylic Acid Cycle Control. Cell chemical biology, 24(2), 193–204.
-
PubChem. (n.d.). Nonanoic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link].
Sources
- 1. Bioinformatics Modelling and Metabolic Engineering of the Branched Chain Amino Acid Pathway for Specific Production of Mycosubtilin Isoforms in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]
- 5. Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Deficiencies in Branched-Chain Fatty Acids and Staphyloxanthin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Staphylococcus aureus, the acyl‐CoA synthetase MbcS supports branched‐chain fatty acid synthesis from carboxylic acid and aldehyde precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Characterization of novel methyl-branched chain fatty acids from a halophilic Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Isolation of Novel Branched-Chain Fatty Acids
Foreword: The Expanding Frontier of Branched-Chain Fatty Acids in Science and Medicine
The world of lipidomics is in a constant state of discovery, and among the most intriguing molecules taking center stage are the branched-chain fatty acids (BCFAs). Once considered minor components of the cellular lipidome, primarily of interest to microbial physiologists, BCFAs are now recognized for their significant and diverse roles in biology and human health. From their fundamental function in maintaining membrane fluidity in bacteria to their emerging roles as signaling molecules with anti-inflammatory, anti-cancer, and metabolic regulatory properties, the scientific community's interest in BCFAs is burgeoning.[1][2][3][4][5][6]
This guide is designed for researchers, scientists, and drug development professionals who are poised to explore this exciting frontier. It moves beyond a simple recitation of facts to provide a comprehensive, in-depth technical overview of the core principles and methodologies underpinning the discovery and isolation of novel BCFAs. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of identifying these unique molecules. The protocols and workflows described herein are designed as self-validating systems, ensuring scientific integrity and reproducibility. By grounding our discussion in authoritative sources and providing detailed, actionable methodologies, this guide aims to empower you to unlock the therapeutic and scientific potential of novel branched-chain fatty acids.
I. The Genesis of Diversity: Understanding Branched-Chain Fatty Acid Biosynthesis
A foundational understanding of how BCFAs are synthesized is crucial for their targeted discovery. The biosynthetic pathways of BCFAs are best characterized in bacteria, where these lipids are major components of the cell membrane, playing a critical role in adapting to environmental stressors such as low temperatures.[2][7][8]
The primary precursors for the most common types of BCFAs—iso and anteiso—are the branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][9] The synthesis is initiated by the deamination of these amino acids to their corresponding α-keto acids.[1][10] A key enzymatic complex, the branched-chain α-keto acid dehydrogenase (BKD), then catalyzes the conversion of these α-keto acids into short, branched acyl-CoA primers.[7][8][11] These primers are subsequently elongated by the fatty acid synthase II (FASII) pathway to produce the final BCFA.[7][8]
Specifically:
-
Isoleucine is the precursor for anteiso-BCFAs, which have a methyl branch on the antepenultimate (third-to-last) carbon atom.[1][9]
-
Leucine and Valine serve as precursors for iso-BCFAs, which are characterized by a methyl branch on the penultimate (second-to-last) carbon atom.[1][9]
This biosynthetic link to BCAAs is a critical piece of information for researchers, as it suggests that the manipulation of BCAA availability in culture media can influence the BCFA profile of an organism, a useful tool in both basic research and for optimizing production of specific BCFAs.
Caption: Biosynthetic pathway of iso- and anteiso-BCFAs from BCAAs.
II. A Strategic Framework for the Discovery of Novel BCFAs
The discovery of novel BCFAs requires a multi-faceted approach that integrates bioinformatics, advanced analytical chemistry, and traditional microbiology. The following workflow provides a strategic framework for identifying new BCFAs and the organisms that produce them.
Sources
- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methyloctanoic Acid and its Role in Bacterial Quorum Sensing: A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Cell-to-cell communication, or quorum sensing (QS), is a fundamental process in the microbial world, enabling bacteria to coordinate their behavior in a population density-dependent manner. This coordination is mediated by small, diffusible signal molecules. Among these, the fatty acid class of signals has emerged as a crucial regulator of virulence and biofilm formation in a variety of pathogenic bacteria. This technical guide provides an in-depth exploration of 6-methyloctanoic acid and its analogs, key constituents of the Diffusible Signal Factor (DSF) family of quorum sensing signals. Primarily focusing on the well-characterized Rpf/DSF pathway in the plant pathogen Xanthomonas, this document will detail the biosynthesis of these signaling molecules, the intricacies of their perception and signal transduction, and the downstream physiological responses they elicit. Furthermore, this guide will equip researchers with detailed experimental protocols for the study of this fascinating signaling system and discuss its potential as a novel target for antimicrobial drug development.
Introduction: The Language of Bacteria - Quorum Sensing and the DSF Family
Bacteria are not solitary organisms; they exist within complex communities and have evolved sophisticated communication systems to orchestrate collective behaviors. This process, known as quorum sensing, relies on the production, release, and detection of signaling molecules called autoinducers[1]. When the population density reaches a critical threshold, the concentration of these autoinducers surpasses a specific level, triggering a coordinated change in gene expression across the community. This allows bacteria to collectively engage in processes that would be ineffective if undertaken by individual cells, such as biofilm formation, virulence factor production, and antibiotic resistance[1][2].
While Gram-negative bacteria commonly utilize N-acyl homoserine lactones (AHLs) as QS signals, a distinct and significant class of signals is the Diffusible Signal Factor (DSF) family of fatty acids[3][4]. First identified in the plant pathogen Xanthomonas campestris pv. campestris, the DSF family comprises a range of cis-2-unsaturated fatty acids that vary in chain length and branching patterns[4][5]. This compound is a representative member of the broader class of branched-chain fatty acids that serve as precursors for some of these signaling molecules. The canonical DSF molecule is cis-11-methyl-2-dodecenoic acid[3][6]. This guide will delve into the pivotal role of these fatty acid signals, with a focus on the well-studied Rpf/DSF system in Xanthomonas.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 504-99-4 | [3][4] |
| Molecular Formula | C9H18O2 | [3][4] |
| Molecular Weight | 158.24 g/mol | [4][6] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in organic solvents, limited in water | [5] |
Biosynthesis of DSF Family Signals: A Link to Fatty Acid Metabolism
The synthesis of DSF family signals, including those derived from branched-chain fatty acids, is intrinsically linked to the bacterial fatty acid synthesis (FAS) pathway. The core of this process is orchestrated by the rpf (regulation of pathogenicity factors) gene cluster[3][7].
The rpf Gene Cluster
The rpf gene cluster is central to DSF signaling. In Xanthomonas, it typically includes rpfF, rpfB, rpfC, and rpfG, which are responsible for the synthesis, perception, and transduction of the DSF signal[3][8]. The expression of this cluster is itself subject to complex regulation, ensuring that DSF signaling is integrated with other cellular processes[9][10].
The Key Enzyme: RpfF
The central enzyme in DSF biosynthesis is RpfF[3][11]. RpfF is a unique bifunctional enzyme belonging to the crotonase superfamily that exhibits both dehydratase and thioesterase activity[1][3]. The synthesis of DSF family signals from precursors derived from the FAS pathway proceeds as follows:
-
Precursor Generation: The FAS cycle generates 3-hydroxyacyl-acyl carrier protein (ACP) intermediates of varying lengths. For branched-chain DSFs like cis-11-methyl-2-dodecenoic acid, the biosynthesis initiates with branched-chain amino acids such as leucine and valine, which are converted into branched-chain acyl-CoA primers for the FAS pathway[6][8][11].
-
Dehydratase Activity: RpfF catalyzes the dehydration of the 3-hydroxyacyl-ACP precursor, introducing a cis-2 double bond to form a cis-2-enoyl-ACP intermediate[1][3].
-
Thioesterase Activity: Subsequently, the thioesterase activity of RpfF cleaves the thioester bond, releasing the free fatty acid signal molecule (e.g., DSF) and holo-ACP[1][3].
The Rpf/DSF Quorum Sensing Circuit in Xanthomonas
The Rpf/DSF signaling pathway is a well-defined two-component system that allows Xanthomonas to sense and respond to its population density.
Signal Perception by the RpfC Sensor Kinase
At the heart of DSF perception is the membrane-bound sensor kinase, RpfC[3][7]. RpfC is a complex protein with a sensor domain that detects extracellular DSF and a cytoplasmic region that initiates a phosphorylation cascade[12]. At low cell densities, RpfC is thought to interact with and inhibit the activity of RpfF, thus limiting DSF synthesis[3]. As the bacterial population grows, the accumulating DSF binds to the sensor domain of RpfC. While the precise crystal structure of the RpfC sensor domain with a DSF ligand is not yet fully elucidated, it is proposed that ligand binding induces a conformational change in RpfC[12].
Signal Transduction via the RpfG Response Regulator
The conformational change in RpfC upon DSF binding triggers its autophosphorylation. The phosphate group is then transferred to the response regulator, RpfG[3][7]. RpfG contains an HD-GYP domain, which functions as a phosphodiesterase that specifically degrades the second messenger cyclic dimeric GMP (c-di-GMP)[5].
Downstream Regulation
The decrease in intracellular c-di-GMP levels is the critical output of the Rpf/DSF signaling pathway. This change in the concentration of a key second messenger leads to the altered activity of various downstream effectors, including transcription factors and enzymes. This ultimately results in a coordinated change in the expression of genes involved in virulence, biofilm formation, and other collective behaviors[5].
Physiological Roles of DSF Signaling
The Rpf/DSF quorum sensing system governs a suite of physiological processes that are critical for the success of Xanthomonas as a plant pathogen.
Regulation of Virulence Factors
DSF signaling positively regulates the production of a wide array of virulence factors, including extracellular enzymes such as proteases and cellulases, which degrade the plant cell wall, and the exopolysaccharide xanthan, which is crucial for biofilm formation and evasion of the host immune response[3][13]. Transcriptomic and proteomic studies have revealed a broad network of genes and proteins that are under the control of the Rpf/DSF system[2][4][5][11][14].
Control of Biofilm Formation and Dispersal
Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from environmental stresses and antimicrobial agents. The Rpf/DSF system plays a dual role in biofilm dynamics. While it promotes the production of the biofilm matrix component xanthan, high concentrations of DSF can also trigger biofilm dispersal, allowing the bacteria to colonize new sites[15].
Swarming Motility
Swarming is a coordinated multicellular movement of bacteria across a surface. In Xanthomonas albilineans, DSF signaling has been shown to modulate swarming motility by regulating the expression of flagellar and chemotaxis genes[7].
Table 2: Summary of Key Genes and Proteins Regulated by the Rpf/DSF System in Xanthomonas
| Gene/Protein Category | Function | Regulation by DSF | Selected References |
| Extracellular Enzymes | Proteases, Cellulases, Pectinases | Positive | [3][13] |
| Exopolysaccharides (EPS) | Xanthan (Biofilm Matrix) | Positive | [3][13][15] |
| Adhesins | Cell surface proteins for attachment | Positive | [4] |
| Type III Secretion System | Delivery of effector proteins into host cells | Negative | [9] |
| Flagellar and Chemotaxis Genes | Motility and Swarming | Modulatory | [7] |
| Stress Response Proteins | Catalase, Superoxide Dismutase | Positive | [4][14] |
Experimental Methodologies for Studying DSF-Mediated Quorum Sensing
Investigating the Rpf/DSF signaling system requires a combination of biochemical, genetic, and analytical techniques.
Extraction and Quantification of DSF Signals
Objective: To extract and quantify DSF family signals from bacterial culture supernatants.
Methodology: Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is the gold standard for the sensitive and specific detection of these fatty acid signals[16].
Protocol:
-
Culture Growth: Grow the Xanthomonas strain of interest in a suitable liquid medium to the desired growth phase (typically late exponential or early stationary phase).
-
Supernatant Collection: Pellet the bacterial cells by centrifugation and carefully collect the supernatant.
-
Acidification: Acidify the supernatant to a pH below 4.0 with a suitable acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of the DSF molecules, making them more amenable to organic solvent extraction.
-
Solvent Extraction: Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction twice to ensure complete recovery.
-
Drying and Reconstitution: Pool the organic phases and evaporate the solvent to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol) for UPLC-MS analysis.
-
UPLC-MS Analysis: Inject the reconstituted sample into a UPLC system coupled to a mass spectrometer. Use a suitable C18 column for separation. Monitor for the specific mass-to-charge ratio (m/z) of the DSF molecule of interest.
-
Quantification: Generate a standard curve using synthetic DSF of known concentrations to quantify the amount of DSF in the bacterial culture extract[16].
Construction and Use of a DSF Biosensor Strain
Objective: To create a bacterial reporter strain that produces a measurable output (e.g., fluorescence or luminescence) in response to DSF.
Methodology: This involves fusing the promoter of a DSF-responsive gene to a reporter gene (e.g., gfp or lux) and introducing this construct into a suitable bacterial host.
Protocol:
-
Promoter Selection: Identify a promoter that is strongly and specifically induced by DSF signaling in the bacterium of interest. The promoter of a gene encoding an extracellular enzyme is often a good candidate.
-
Plasmid Construction: Using standard molecular cloning techniques, clone the selected promoter upstream of a promoterless reporter gene in a suitable plasmid vector.
-
Transformation: Introduce the reporter plasmid into a bacterial strain that is deficient in DSF synthesis (e.g., an rpfF mutant) but contains a functional DSF perception and signal transduction system (rpfC and rpfG). This ensures that the reporter responds only to exogenously added DSF.
-
Biosensor Assay: a. Grow the biosensor strain in a suitable liquid medium. b. Add different concentrations of the sample to be tested (e.g., culture supernatants or purified compounds) to the biosensor culture. c. Incubate for a period sufficient for reporter gene expression. d. Measure the reporter output (e.g., fluorescence using a plate reader or fluorescence microscope). e. The intensity of the reporter signal will be proportional to the concentration of DSF in the sample.
Implications for Drug Development: Targeting DSF Quorum Sensing
The critical role of the Rpf/DSF quorum sensing system in regulating virulence and biofilm formation in pathogenic bacteria makes it an attractive target for the development of novel anti-infective therapies. Disrupting this communication system, a strategy known as "quorum quenching," offers a promising alternative to traditional antibiotics, as it is less likely to impose selective pressure for the development of resistance.
Potential strategies for targeting the Rpf/DSF pathway include:
-
Inhibition of DSF Biosynthesis: Developing small molecule inhibitors that target the enzymatic activity of RpfF would prevent the production of the signaling molecule.
-
Blocking DSF Perception: Designing antagonists that bind to the RpfC sensor but do not trigger downstream signaling would effectively block the communication pathway.
-
Enzymatic Degradation of DSF: Utilizing enzymes that can specifically degrade DSF molecules in the extracellular environment would prevent the signal from reaching its target receptor.
Conclusion
This compound and its analogs within the DSF family represent a fascinating and crucial class of quorum sensing signals in the bacterial world. The Rpf/DSF system in Xanthomonas provides a paradigm for understanding how bacteria utilize fatty acid signals to coordinate complex behaviors essential for their survival and pathogenicity. A thorough understanding of the biosynthesis, perception, and downstream effects of these signals, facilitated by the experimental approaches outlined in this guide, is paramount for advancing our knowledge of bacterial communication and for the development of innovative strategies to combat bacterial diseases.
References
-
Feng, J., et al. (2023). Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review. International Journal of Molecular Sciences, 24(2), 1543. [Link]
-
An, S., et al. (2019). Mechanistic Insights Into Regulation of virulence and Diffusible Signal Factor (DSF)-mediated Quorum Sensing in Xanthomonas citri. Zenodo. [Link]
-
Deng, Y., et al. (2014). The DSF Family of Quorum Sensing Signals: Diversity, Biosynthesis, and Turnover. Applied and Environmental Microbiology, 80(23), 7175-7183. [Link]
-
Zhou, L., et al. (2015). The Multiple DSF-family QS Signals are Synthesized from Carbohydrate and Branched-chain Amino Acids via the FAS Elongation Cycle. Scientific Reports, 5, 13294. [Link]
-
Li, M., et al. (2025). Diffusible Signal Factor-Mediated Quorum Sensing Modulates Swarming in Xanthomonas albilineans. Phytopathology, 115(1), 11-20. [Link]
-
Gfeller, A., et al. (2009). Xanthomonas campestris Overcomes Arabidopsis Stomatal Innate Immunity through a DSF Cell-to-Cell Signal-Regulated Virulence Factor. Plant Physiology, 151(4), 1823-1834. [Link]
-
Feng, J., et al. (2023). Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review. ResearchGate. [Link]
-
Zhou, L., et al. (2017). Extraction, Purification and Quantification of Diffusible Signal Factor Family Quorum-sensing Signal Molecules in Xanthomonas oryzae pv. oryzae. Journal of Visualized Experiments, (121), 55375. [Link]
-
Kakkar, A., et al. (2015). Xanthomonas campestris cell–cell signalling molecule DSF (diffusible signal factor) elicits innate immunity in plants and is suppressed by the exopolysaccharide xanthan. Journal of Experimental Botany, 66(21), 6697-6714. [Link]
-
Ryan, R. P., et al. (2015). The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators. PLoS Pathogens, 11(7), e1004986. [Link]
-
Boon, C., et al. (2011). Different DSF-mediated signaling systems in Xanthomonas campestris and Burkholderia cenocepacia. ResearchGate. [Link]
-
Deng, Y., et al. (2018). Xanthomonas campestris Promotes Diffusible Signal Factor Biosynthesis and Pathogenicity by Utilizing Glucose and Sucrose from Host Plants. Molecular Plant-Microbe Interactions, 31(11), 1145-1156. [Link]
-
Li, R., et al. (2023). Diffusible signal factor primes plant immunity against Xanthomonas campestris pv. campestris (Xcc) via JA signaling in Arabidopsis and Brassica oleracea. BMC Plant Biology, 23(1), 324. [Link]
-
Feng, J., et al. (2023). Schematic representation depicting the pathway of RpfF/DSF quorum sensing. ResearchGate. [Link]
-
Ryan, R. P., & Dow, J. M. (2011). The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators. PLoS Pathogens, 7(7), e1002212. [Link]
-
An, S., et al. (2019). Diffusible signal factor (DSF)-mediated quorum sensing modulates expression of diverse traits in Xanthomonas citri and responses of citrus plants to promote disease. BMC Genomics, 20(1), 59. [Link]
-
He, Y. W., et al. (2017). Bacterial Quorum-Sensing Signal DSF Inhibits LPS-Induced Inflammations by Suppressing Toll-like Receptor Signaling and Preventing Lysosome-Mediated Apoptosis in Zebrafish. International Journal of Molecular Sciences, 18(12), 2649. [Link]
-
An, S., et al. (2019). (PDF) Diffusible signal factor (DSF)-mediated quorum sensing modulates expression of diverse traits in Xanthomonas citri and responses of citrus plants to promote disease. ResearchGate. [Link]
-
An, S., et al. (2019). List of genes related to stress tolerance in Xac regulated by DSF/Rpf-mediated QS during early stages of host infection. ResearchGate. [Link]
-
Huedo, P., et al. (2015). Decoding the genetic and functional diversity of the DSF quorum-sensing system in Stenotrophomonas maltophilia. Frontiers in Microbiology, 6, 653. [Link]
-
Li, R., et al. (2024). Regulatory Effects of Diverse DSF Family Quorum-Sensing Signals in Plant-Associated Bacteria. ResearchGate. [Link]
-
He, Y. W., et al. (2006). Dual Signaling Functions of the Hybrid Sensor Kinase RpfC of Xanthomonas campestris Involve Either Phosphorelay or Receiver Domain-Protein Interaction. Journal of Biological Chemistry, 281(45), 34114-34123. [Link]
-
Tang, J. L., et al. (1991). Genetic and molecular analysis of a cluster of rpf genes involved in positive regulation of synthesis of extracellular enzymes and polysaccharide in Xanthomonas campestris pathovar campestris. Molecular & General Genetics, 226(3), 409-417. [Link]
-
Dow, J. M., et al. (2003). The Rpf/DSF cell-to-cell signaling system of Xanthomonas. Essays in Biochemistry, 39, 133-143. [Link]
-
Dow, J. M., et al. (2003). Controlled synthesis of the DSF cell–cell signal is required for biofilm formation and virulence in Xanthomonas campestris. Molecular Microbiology, 50(1), 167-180. [Link]
Sources
- 1. Research on Diffusible Signal Factor-Mediated Quorum Sensing in Xanthomonas: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. The DSF Family of Cell–Cell Signals: An Expanding Class of Bacterial Virulence Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of the regulatory function of DSF-dependent quorum sensing in Xanthomonas oryzae pv. oryzicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. The Multiple DSF-family QS Signals are Synthesized from Carbohydrate and Branched-chain Amino Acids via the FAS Elongation Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic and molecular analysis of a cluster of rpf genes involved in positive regulation of synthesis of extracellular enzymes and polysaccharide in Xanthomonas campestris pathovar campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Xanthomonas oryzae pv. oryzae RpfE Regulates Virulence and Carbon Source Utilization without Change of the DSF Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteomic analysis of the regulatory function of DSF-dependent quorum sensing in Xanthomonas oryzae pv. oryzicola. (2011) | Yancun Zhao | 39 Citations [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF | PLOS Biology [journals.plos.org]
- 14. Structural basis of DSF recognition by its receptor RpfR and its regulatory interaction with the DSF synthase RpfF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Controlled synthesis of the DSF cell–cell signal is required for biofilm formation and virulence in Xanthomonas campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Exploring the Diversity of Fatty Acid Profiles in Microorganisms
Introduction: The Unseen Lipid World of Microbes
Microorganisms, from bacteria and archaea to fungi and microalgae, represent a vast and largely untapped reservoir of biochemical diversity. Among the myriad of molecules they produce, fatty acids stand out for their fundamental roles in cellular structure and function, as well as their immense potential for biotechnological applications, including drug development. This guide provides an in-depth exploration of the diverse fatty acid profiles found in microorganisms, offering both foundational knowledge and practical, field-proven methodologies for their study. We will delve into the structural variety of these lipids, their biosynthetic origins, their physiological significance, and the analytical techniques required for their comprehensive characterization. For researchers, scientists, and drug development professionals, understanding this microbial lipidome is a critical step towards harnessing its potential for novel therapeutic agents and biomaterials.
The Spectrum of Microbial Fatty Acids: Beyond the Basics
The fatty acid composition of a microorganism is a unique chemical fingerprint, reflecting its genetic makeup and physiological state.[1][2][3][4] This diversity extends far beyond the simple saturated and unsaturated fatty acids commonly found in higher organisms.
Core Fatty Acid Classes in Microorganisms
-
Saturated Fatty Acids (SFAs): These are the simplest fatty acids, with no double bonds in their hydrocarbon chains.[5] They are fundamental components of cell membranes, contributing to their structural integrity.[6] Palmitic acid (C16:0) and stearic acid (C18:0) are among the most common SFAs found in microorganisms.[5]
-
Unsaturated Fatty Acids (UFAs): Containing one or more double bonds, UFAs are crucial for maintaining membrane fluidity, especially in response to temperature changes.[5][7] Microorganisms synthesize monounsaturated fatty acids (MUFAs) and polyunsaturated fatty acids (PUFAs) through both aerobic and anaerobic pathways.[8][9]
-
Branched-Chain Fatty Acids (BCFAs): Predominantly found in bacteria, BCFAs have one or more methyl branches on their carbon chain.[10][11] These branches, typically iso or anteiso configurations, disrupt lipid packing and significantly increase membrane fluidity.[7] BCFAs are important biomarkers for specific bacterial groups and play roles in microbial adaptation to environmental stress.[7][11][12]
-
Odd-Chain Fatty Acids (OCFAs): As their name suggests, these fatty acids possess an odd number of carbon atoms.[13] While generally less abundant than their even-chained counterparts, OCFAs are found across microbial kingdoms and are synthesized from propionyl-CoA as a primer instead of acetyl-CoA.[14][15][16] Their presence can have significant implications for microbial metabolism and they have garnered interest for their potential health benefits.[16][17]
-
Polyunsaturated Fatty Acids (PUFAs) in Microalgae: Microalgae are a particularly rich source of long-chain PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are essential for human health.[18][19][20][21][22] The production of these valuable fatty acids can be influenced by environmental factors like temperature and nutrient availability.[18]
Factors Influencing Fatty Acid Profiles
The fatty acid composition of a microorganism is not static. It is a dynamic profile influenced by a variety of intrinsic and extrinsic factors:
-
Genetic Makeup: The enzymatic machinery for fatty acid biosynthesis is genetically encoded and varies significantly between different microbial species and even strains.[23]
-
Growth Temperature: Microorganisms modulate the saturation and branching of their membrane fatty acids to maintain optimal fluidity in response to temperature fluctuations.[18][24]
-
Nutrient Availability: The composition of the growth medium, including the carbon source and the presence of specific precursors, can significantly alter the fatty acid profile.[18][23]
-
Growth Phase: The relative proportions of different fatty acids can change as a microbial culture progresses through different growth phases.
The Functional Significance of Microbial Fatty Acids
Fatty acids are not merely structural components; they are active participants in a wide array of cellular processes.
-
Membrane Structure and Fluidity: The primary role of fatty acids is as the hydrophobic tails of phospholipids, the building blocks of cellular membranes.[6][25][26] The diversity in fatty acid structure allows microorganisms to fine-tune the physical properties of their membranes, ensuring proper function under diverse environmental conditions.[5][7][11]
-
Energy Storage: Many microorganisms accumulate fatty acids in the form of triacylglycerols (TAGs) or polyhydroxyalkanoates (PHAs) as energy reserves.[5][27]
-
Signaling Molecules: Certain fatty acids and their derivatives can act as signaling molecules, involved in processes such as quorum sensing and pathogenesis.[26]
-
Biomarkers: The unique fatty acid profiles of different microbial taxa allow them to be used as biomarkers for identifying and quantifying microbial populations in complex environmental samples.[1][3][5]
Biosynthesis of Microbial Fatty Acids: A Mechanistic Overview
Microorganisms primarily synthesize fatty acids via the highly conserved Type II fatty acid synthase (FAS) system.[25] This multi-enzyme pathway involves a series of cyclical reactions that sequentially add two-carbon units to a growing acyl chain.
The synthesis of different fatty acid classes involves specific enzymatic modifications to this core pathway:
-
Unsaturated Fatty Acid Synthesis: This can occur through oxygen-dependent (aerobic) or oxygen-independent (anaerobic) pathways.[9]
-
Branched-Chain Fatty Acid Synthesis: The biosynthesis of BCFAs is initiated by the use of branched-chain acyl-CoA primers, which are derived from the metabolism of branched-chain amino acids.[24]
-
Odd-Chain Fatty Acid Synthesis: The key precursor for OCFA biosynthesis is propionyl-CoA, which serves as the starter unit in place of acetyl-CoA.[15][16]
Below is a generalized workflow for the Type II Fatty Acid Synthesis pathway.
Caption: Generalized Type II Fatty Acid Synthesis (FASII) Pathway in Bacteria.
Methodologies for Analyzing Microbial Fatty Acid Profiles
A robust and validated analytical workflow is essential for the accurate characterization of microbial fatty acid profiles.
Experimental Workflow Overview
The general workflow for analyzing microbial fatty acids involves cell harvesting, lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by chromatography.
Sources
- 1. Fatty Acids as a Tool to Understand Microbial Diversity and Their Role in Food Webs of Mediterranean Temporary Ponds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. microbenotes.com [microbenotes.com]
- 6. fiveable.me [fiveable.me]
- 7. researchgate.net [researchgate.net]
- 8. microbenotes.com [microbenotes.com]
- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 11. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 12. Fatty Acid Profiling and Quantification Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 14. Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Microbial synthesis of functional odd-chain fatty acids: a review - ProQuest [proquest.com]
- 18. mdpi.com [mdpi.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Frontiers | Fatty Acids Derivatives From Eukaryotic Microalgae, Pathways and Potential Applications [frontiersin.org]
- 21. Microalgal polyunsaturated fatty acids: Hotspots and production techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Microalgal polyunsaturated fatty acids: Hotspots and production techniques [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 25. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] The Various Roles of Fatty Acids | Semantic Scholar [semanticscholar.org]
The Lipo-Anchor: Unraveling the Critical Function of 6-Methyloctanoic Acid in Polymyxin B's Antimicrobial Power and Peril
Introduction: A Resurgence of a Last-Resort Antibiotic
In an era marked by the escalating threat of multidrug-resistant (MDR) Gram-negative bacteria, the scientific community has turned its gaze back to a class of potent, albeit toxic, antibiotics: the polymyxins. Polymyxin B, a cyclic lipopeptide discovered in 1947, has re-emerged as a last-line defense against formidable pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2] Its efficacy, however, is a double-edged sword, with significant nephrotoxicity and neurotoxicity limiting its clinical application.[1][3] Central to both the potent bactericidal activity and the dose-limiting toxicity of polymyxin B is a seemingly simple yet functionally profound component: a 6-methyloctanoic acid tail. This technical guide delves into the multifaceted role of this N-terminal fatty acyl chain, dissecting its pivotal function in the molecular architecture, mechanism of action, and the ongoing quest to engineer safer, more effective polymyxin derivatives.
The Amphipathic Architecture: A Tale of Two Domains
Polymyxin B's structure is a masterclass in functional design, characterized by its amphipathic nature. It comprises a polycationic cyclic heptapeptide, a linear tripeptide side chain, and the crucial N-terminal fatty acyl tail, which in the major component, polymyxin B1, is (S)-6-methyloctanoic acid.[4][5][6] This unique arrangement creates two distinct functional domains: a positively charged peptide ring responsible for the initial electrostatic attraction to the bacterial surface, and a hydrophobic lipid tail that serves as a membrane anchor.[4][7] The interplay between these two domains is the cornerstone of polymyxin B's potent antimicrobial action.
Diagram: Molecular Structure of Polymyxin B1
Caption: Structure of Polymyxin B1 highlighting the fatty acid tail.
Mechanism of Action: A Multi-pronged Assault on the Outer Membrane
The primary target of polymyxin B is the lipopolysaccharide (LPS) of the Gram-negative outer membrane.[7][8][9] The bactericidal cascade is initiated by an electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of the peptide ring and the negatively charged phosphate groups of lipid A, the membrane-anchoring component of LPS.[8][10][11] This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized membrane destabilization.[10][11]
This is where the this compound tail plays its indispensable role. Following the electrostatic attraction, the hydrophobic fatty acyl chain inserts into the lipid A core of the outer membrane.[4][8][9] This hydrophobic interaction is the predominant energetic driving force for the formation of the polymyxin B-LPS complex and is crucial for disrupting the packing of the lipid A fatty acyl chains.[4] The insertion of the fatty acid tail, along with the hydrophobic D-Phe⁶-L-Leu⁷ segment of the peptide ring, effectively creates fissures in the outer membrane, a process often referred to as "self-promoted uptake."[7][12] This disruption increases the permeability of the outer membrane, allowing the polymyxin B molecule to access the periplasmic space and subsequently the inner cytoplasmic membrane, leading to leakage of intracellular contents and ultimately, cell death.[7][10][11]
The criticality of the this compound is unequivocally demonstrated by the lack of antibacterial activity in polymyxin B nonapeptide, a derivative where the fatty acyl-Dab¹ residue has been proteolytically cleaved.[8][12][13] While the nonapeptide can still interact with LPS, it lacks the hydrophobic anchor necessary to disrupt the membrane integrity, rendering it ineffective as a standalone antibiotic.[14]
Diagram: Polymyxin B Mechanism of Action
Caption: Step-wise mechanism of Polymyxin B's action on the outer membrane.
The Double-Edged Sword: Contribution to Toxicity
Unfortunately, the very features that make the this compound tail a potent weapon against bacteria also contribute to polymyxin B's toxicity in humans. The precise mechanisms of polymyxin-induced nephrotoxicity are not fully elucidated, but it is understood that the lipopeptide's interaction with the membranes of renal tubular cells is a key factor. The hydrophobic fatty acid tail, in conjunction with the cationic Dab¹ residue, is believed to play a significant role in the damage to renal tissue.[15] This is supported by the observation that polymyxin B nonapeptide, which lacks the fatty acyl tail, is considerably less toxic.[14][15]
Structure-Activity Relationship and the Quest for Safer Polymyxins
The critical role of the this compound tail has made it a prime target for medicinal chemists aiming to develop new polymyxin analogues with an improved therapeutic index. Structure-activity relationship (SAR) studies have explored the impact of modifying the length, branching, and nature of the N-terminal fatty acyl chain on both antimicrobial activity and toxicity.
| Modification of Fatty Acyl Chain | Impact on Antibacterial Activity | Impact on Toxicity | Reference |
| Removal of fatty acyl chain (Polymyxin Nonapeptide) | Loss of activity | Reduced toxicity | [8][12][13][14][15] |
| Variation in chain length (C9-C14) | Longer chains show more activity against resistant strains | Hydrophobicity influences toxicity | [12] |
| Replacement with bulky hydrophobic groups (e.g., Fmoc) | Enhanced in vitro activity | Reduced acute toxicity in mice | [12] |
| Replacement with biaryl amide substituents | Promising activity and reduced toxicity in vitro | Failed to show reduced toxicity in vivo (dogs) | [15] |
These studies underscore the delicate balance that must be struck: the fatty acyl chain is essential for antibacterial efficacy, but its hydrophobicity is also a key driver of toxicity. The goal of ongoing research is to identify novel lipid tails that can effectively disrupt bacterial membranes while minimizing interactions with mammalian cell membranes.
Biosynthesis: The Non-Ribosomal Assembly Line
Polymyxin B, including its this compound component, is not synthesized by the ribosomal machinery that produces most proteins. Instead, it is assembled by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPS).[7][16][17] The biosynthesis is initiated by a specific NRPS module that recognizes and activates a fatty acid, such as this compound or a related precursor, and attaches it to the first amino acid of the peptide chain, L-Dab.[17] The subsequent NRPS modules then sequentially add the remaining amino acids to build the complete lipopeptide.
Diagram: Simplified Polymyxin B Biosynthesis
Caption: Non-ribosomal peptide synthesis of Polymyxin B.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of polymyxin B, a measure of its antibacterial potency.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test Gram-negative bacterium from an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Polymyxin B Dilutions:
-
Prepare a stock solution of polymyxin B in sterile water.
-
Perform serial two-fold dilutions of the polymyxin B stock solution in CAMHB in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the polymyxin B dilutions.
-
Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of polymyxin B that completely inhibits visible growth.
-
Conclusion and Future Perspectives
The this compound tail of polymyxin B is far more than a simple lipid appendage; it is the lynchpin of the antibiotic's potent bactericidal activity. Its role in anchoring the molecule to the bacterial outer membrane and driving the disruption of this critical barrier is indispensable. However, this very function is intrinsically linked to the drug's dose-limiting toxicity. The challenge for the future lies in leveraging our detailed understanding of the structure-activity relationships of this fatty acyl chain to design and synthesize novel polymyxin derivatives. The goal is to uncouple the potent antibacterial activity from the deleterious effects on host cells, thereby forging a new generation of safer, last-resort antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.
References
-
Poirel, L., Jayol, A., & Nordmann, P. (2017). Polymyxins: Alternative Mechanisms of Action and Resistance. Annual Review of Microbiology, 71, 349-375. [Link]
-
Sabnis, A., Hagart, K. L., Klöckner, A., Becce, M., Evans, L. E., Furniss, R. C. D., ... & Edwards, A. M. (2024). Potent activity of polymyxin B is associated with long-lived super-stoichiometric accumulation mediated by weak-affinity binding to lipid A. Nature Communications, 15(1), 4683. [Link]
-
Velkov, T., Thompson, P. E., Nation, R. L., & Li, J. (2010). Structure–activity relationships of polymyxin antibiotics. Journal of Medicinal Chemistry, 53(5), 1898-1916. [Link]
-
Olaitan, A. O., Morand, S., & Rolain, J. M. (2023). Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance. FEMS Microbiology Reviews, 47(5), fuad046. [Link]
-
Lim, L. M., Ly, N., Anderson, D., Yang, J. C., Macander, K. E., Juttukonda, L. J., ... & Tam, V. H. (2010). Antimicrobial activity and toxicity of the major lipopeptide components of polymyxin B and colistin: last-line antibiotics against multidrug-resistant Gram-negative bacteria. Antimicrobial Agents and Chemotherapy, 54(10), 4496-4499. [Link]
-
Pharma Trend. (2024). Polymyxin | Mechanism Of Action | Antimicrobial Spectrum | Adverse Effects. YouTube. [Link]
-
Clifton, L. A., Skoda, M. W. A., Le, C., & Ciesielski, F. (2021). Interactions of polymyxin B with lipopolysaccharide-containing membranes. Scientific Reports, 11(1), 15201. [Link]
-
Roberts, K. D., Azad, M. A. K., Wang, J., Horne, A. S., Thompson, P. E., Nation, R. L., ... & Li, J. (2015). Probing the penetration of antimicrobial polymyxin lipopeptides into Gram-negative bacteria. Bioconjugate Chemistry, 26(4), 723-731. [Link]
-
Roberts, K. D., Azad, M. A. K., Wang, J., Horne, A. S., Thompson, P. E., Nation, R. L., ... & Li, J. (2015). Probing the Penetration of Antimicrobial Polymyxin Lipopeptides into Gram-Negative Bacteria. Bioconjugate Chemistry, 26(4), 723–731. [Link]
-
Velkov, T., Thompson, P. E., Nation, R. L., & Li, J. (2010). Structure–Activity Relationships of Polymyxin Antibiotics. Journal of Medicinal Chemistry, 53(5), 1898–1916. [Link]
-
ResearchGate. (n.d.). The structure of polymyxin B1. The fatty acyl " tail " is highlighted... [Link]
-
Gallardo-Godoy, A., Hansford, K. A., Muldoon, C., Becker, B., & Cooper, M. A. (2019). Structure-Function Studies of Polymyxin B Lipononapeptides. Molecules, 24(3), 553. [Link]
-
ResearchGate. (n.d.). The effect of exogenous fatty acids on polymyxin B, colistin, and... [Link]
-
Nation, R. L., Velkov, T., & Li, J. (2014). Pharmacology of polymyxins: new insights into an 'old' class of antibiotics. Future Microbiology, 9(1), 73-87. [Link]
-
ResearchGate. (n.d.). Structure of polymyxin B. Fatty acid: this compound for... [Link]
-
Boakes, S., Sura,V., & Moskowitz, S. M. (2022). Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids. Journal of Medicinal Chemistry, 65(23), 15826–15837. [Link]
-
ResearchGate. (n.d.). Molecular structures of the dilipidated polymyxin analogues. [Link]
-
ResearchGate. (n.d.). Representative polymyxin structure and its biosynthesis based on... [Link]
-
Falagas, M. E., & Kasiakou, S. K. (2006). Toxicity of polymyxins: a systematic review of the evidence from old and recent studies. Critical Care, 10(1), R27. [Link]
-
ResearchGate. (n.d.). Total and Semisyntheses of Polymyxin Analogues with 2-Thr or 10-Thr Modifications to Decipher the Structure-Activity Relationship and Improve the Antibacterial Activity. [Link]
-
ResearchGate. (n.d.). (PDF) Structure-Activity Relationships of Polymyxin Antibiotics. [Link]
-
The Comprehensive Antibiotic Resistance Database. (n.d.). polymyxin B1. [Link]
-
ResearchGate. (n.d.). (PDF) Polymyxin and Related Peptide Antibiotics. [Link]
-
Shaheen, M., Li, J., & He, J. (2013). Polymyxin P is the active principle in suppressing phytopathogenic Erwinia spp. by the biocontrol rhizobacterium Paenibacillus polymyxa M-1. BMC Microbiology, 13, 137. [Link]
-
Boakes, S., & Moskowitz, S. M. (2023). Recent Advances in the Development of Polymyxin Antibiotics: 2010–2023. Antibiotics, 12(11), 1601. [Link]
-
Vaara, M. (2010). A Novel Polymyxin Derivative That Lacks the Fatty Acid Tail and Carries Only Three Positive Charges Has Strong Synergism with Agents Excluded by the Intact Outer Membrane. Antimicrobial Agents and Chemotherapy, 54(8), 3341-3346. [Link]
-
Vaara, M. (2008). Novel Polymyxin Derivatives Carrying Only Three Positive Charges Are Effective Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 52(9), 3229-3236. [Link]
-
ResearchGate. (n.d.). Stereochemical formula (A) and general molecular structure (B) of polymyxin B. Abbreviations. [Link]
-
Orwa, J. A., Govaerts, C., Busson, R., Roets, E., Van Schepdael, A., & Hoogmartens, J. (2001). Isolation and structural characterization of polymyxin B components. Journal of Chromatography A, 912(2), 369-373. [Link]
Sources
- 1. Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-line Antibiotics against Multidrug-Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of polymyxins: a systematic review of the evidence from old and recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 7. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Penetration of Antimicrobial Polymyxin Lipopeptides into Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Untying the anchor for the lipopolysaccharide: lipid A structural modification systems offer diagnostic and therapeutic options to tackle polymyxin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-Function Studies of Polymyxin B Lipononapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Polymyxin Derivatives Carrying Only Three Positive Charges Are Effective Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Polymyxins Bearing Reductively Labile Disulfide-Linked Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Note: Quantitative Analysis of 6-Methyloctanoic Acid in Dairy Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and validated protocol for the quantification of 6-methyloctanoic acid, a branched-chain fatty acid (BCFA) of interest in dairy products, utilizing gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of free fatty acids, a robust derivatization to their corresponding fatty acid methyl esters (FAMEs) is employed to ensure optimal chromatographic separation and mass spectrometric detection. This guide provides a comprehensive workflow, from lipid extraction from a dairy matrix to instrumental analysis and data interpretation, designed for researchers, scientists, and professionals in drug development and food analysis.
Introduction
Branched-chain fatty acids (BCFAs) are significant components of lipids found in various natural sources, particularly in dairy products and ruminant meats.[1] this compound (C9H18O2), a member of this class, contributes to the characteristic flavor profiles of certain cheeses and other fermented dairy products.[2] Accurate quantification of this and other BCFAs is crucial for quality control, authenticity assessment of dairy products, and in metabolic research, as BCFAs are known to play roles in metabolic regulation.[3][4]
The analytical challenge in quantifying this compound lies in its structural similarity to other fatty acid isomers and its inherent low volatility.[3] Gas chromatography-mass spectrometry (GC-MS) offers the high resolving power and sensitivity required for this analysis. However, direct injection of free carboxylic acids into a GC system can lead to poor peak shape and thermal degradation.[5] To overcome these issues, a derivatization step is essential. This protocol employs a widely accepted method of converting the carboxylic acid to its more volatile and thermally stable methyl ester derivative (6-methyloctanoate).[1][6]
This document provides a step-by-step methodology, including sample preparation from a dairy matrix, derivatization, optimized GC-MS parameters, and data analysis, to ensure reliable and reproducible quantification of this compound.
Materials and Reagents
-
Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, n-Heptane
-
Reagents:
-
This compound standard (CAS 504-99-4)
-
Internal Standard (IS): Heptadecanoic acid (C17:0) or a stable isotope-labeled this compound
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
0.5 M Methanolic Sodium Hydroxide (NaOH)
-
14% Boron trifluoride in methanol (BF3/MeOH)
-
-
Equipment:
-
Homogenizer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Glassware: test tubes, round-bottom flasks, pipettes
-
GC-MS system with a suitable capillary column
-
Experimental Protocols
Part 1: Lipid Extraction from Dairy Samples (e.g., Cheese)
The initial and critical step is the efficient extraction of lipids, including this compound, from the complex dairy matrix. This protocol is adapted from established methods for lipid extraction from dairy products.[4][7]
-
Sample Homogenization: Weigh 2.5 g of the dairy sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 25 mL of a chloroform-methanol mixture (2:1, v/v).
-
Extraction: Homogenize the mixture at 2,500 rpm for 30 minutes, followed by ultrasonication for 20 minutes to ensure complete lipid extraction.
-
Phase Separation: Add 10 mL of a saturated NaCl solution to the homogenate. Centrifuge the mixture at 4,000 rpm for 20 minutes at 4°C to separate the layers.
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a round-bottom flask.
-
Drying: Dry the lipid extract using a rotary evaporator at 45°C under vacuum.
Part 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
To enhance volatility for GC analysis, the extracted fatty acids are converted to their methyl esters.[6][8]
-
Saponification: To the dried lipid extract (approximately 0.5 g), add 8 mL of 0.5 M methanolic NaOH. Heat the mixture at 85°C for 10 minutes. This step hydrolyzes the lipids to free fatty acids.
-
Internal Standard Spiking: After cooling, add a known amount of the internal standard (e.g., C17:0) to the sample. The use of an internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.[9][10]
-
Methylation: Add 9 mL of 14% BF3 in methanol to the cooled flask and heat for 2 minutes. This reaction converts the free fatty acids to their corresponding methyl esters.
-
FAME Extraction: After cooling, add 4 mL of hexane and agitate the flask. Add a saturated NaCl solution to bring the hexane layer to the top.
-
Final Preparation: Transfer the upper hexane layer, containing the FAMEs, to a clean tube. Add approximately 1 g of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The separation of FAMEs, particularly branched-chain isomers, requires a polar capillary column and an optimized temperature program to achieve good resolution.[3]
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B GC or equivalent | Provides reliable and reproducible chromatographic separation. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent | Offers high sensitivity and selectivity for detection. |
| Column | DB-WAX (or similar polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness | A polar stationary phase is essential for the separation of fatty acid methyl esters, including positional isomers. |
| Injector Temperature | 250°C | Ensures complete vaporization of the FAMEs without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 200°C, hold 5 min; Ramp: 5°C/min to 240°C, hold 10 min | A temperature gradient is necessary to separate FAMEs with a range of volatilities. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM) | Full scan for initial identification; SIM for enhanced sensitivity and quantitative analysis. |
Data Analysis and Quantification
Identification
The identification of methyl 6-methyloctanoate is based on its retention time and its characteristic mass spectrum obtained in full scan mode. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for methyl 6-methyloctanoate which can be used for confirmation.[11]
Quantification
For accurate quantification, Selected Ion Monitoring (SIM) mode is employed. This involves monitoring specific ions that are characteristic of the analyte and the internal standard.
-
Target Ions for Methyl 6-methyloctanoate (C10H20O2, MW: 172.26): Based on its EI mass spectrum, characteristic ions include the molecular ion (m/z 172) and key fragment ions (e.g., m/z 74, 87, 101, 143).[11] The ion at m/z 74 is a common rearrangement product for many fatty acid methyl esters.
-
Target Ions for Internal Standard (e.g., Methyl Heptadecanoate): Select characteristic ions for the chosen internal standard.
A calibration curve is constructed by analyzing standards of this compound (subjected to the same derivatization process) at different concentrations, each containing the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Visualizations
Caption: GC-MS Analysis Workflow for this compound.
Caption: Proposed EI Fragmentation of Methyl 6-methyloctanoate.
Conclusion
This application note provides a robust and reliable GC-MS method for the quantitative analysis of this compound in dairy products. The protocol emphasizes the critical steps of lipid extraction and chemical derivatization to ensure the analyte is amenable to GC-MS analysis. By following the detailed procedures and instrumental parameters outlined, researchers can achieve accurate and reproducible results, which are essential for quality control in the food industry and for advancing our understanding of the role of branched-chain fatty acids in biological systems.
References
- BenchChem. (n.d.). GC-MS Analysis of Branched-Chain Fatty Acid Isomers.
- Creative Proteomics. (n.d.). Branched Chain Fatty Acids Analysis Service.
- Destaillats, F., Cruz-Hernandez, C., Giuffrida, F., & Dionisi, F. (2007). Fatty acid analysis of food lipids containing branched chain fatty acids (BCFAs) are complex because of unavoidable gas chromatography (GC) co-elution. Journal of Agricultural and Food Chemistry.
- Kim, H. J., Kim, J. H., Seo, J. B., Lee, S. M., & Kim, C. J. (2015). Determination of the Authenticity of Dairy Products on the Basis of Fatty Acids and Triacylglycerols Content using GC Analysis. Korean journal for food science of animal resources, 35(6), 833–842.
- BenchChem. (n.d.). Choosing the Right Internal Standard for Accurate Fatty Acid Quantification: A Comparative Guide.
- Garrido-Frenich, A., et al. (2022). GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. Clinica Chimica Acta, 532, 172-180.
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
- Vesper, H. W., et al. (2024).
- Wang, Y., et al. (2019). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry.
-
National Institute of Standards and Technology. (n.d.). Methyl 6-methyloctanoate. In NIST Chemistry WebBook. Retrieved from [Link]
- Al-Jumaily, R. M., & Al-Amiri, R. M. (2021). Effect of fat extraction methods on the fatty acids composition of bovine milk using gas chromatography. Food science & nutrition, 9(6), 2936–2942.
- de la Fuente, M. A., & Juárez, M. (2005). Total and Free Fatty Acids Analysis in Milk and Dairy Fat.
- ResearchGate. (2018). How to determine total fatty acid content?.
- de la Fuente, M. A., & Juárez, M. (2019). Total and Free Fatty Acids Analysis in Milk and Dairy Fat.
- SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS.
- Al-Jumaily, R. M., & Al-Amiri, R. M. (2021).
- Phenomenex. (n.d.). GC Derivatization.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. This compound | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of the Authenticity of Dairy Products on the Basis of Fatty Acids and Triacylglycerols Content using GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Total and Free Fatty Acids Analysis in Milk and Dairy Fat | MDPI [mdpi.com]
- 7. Effect of fat extraction methods on the fatty acids composition of bovine milk using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Fatty Acid Methyl Esters in Olive Oil [scioninstruments.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 6-methyloctanoate [webbook.nist.gov]
Application Note: A Validated Protocol for the Extraction and Quantification of 6-Methyloctanoic Acid from Bacterial Cultures
Abstract
This application note provides a comprehensive and validated protocol for the extraction, purification, and quantification of 6-methyloctanoic acid, a branched-chain fatty acid of interest, from bacterial fermentation broths. The methodology is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible workflow for isolating this specific analyte from complex biological matrices. The protocol integrates an optimized liquid-liquid extraction (LLE) procedure, followed by derivatization and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Each step is detailed with expert insights into the underlying scientific principles to ensure methodological robustness and high fidelity of results.
Introduction: The Significance of this compound
This compound is a branched-chain fatty acid that is gaining attention in various fields, from chemical synthesis to its potential role as a bioactive molecule. Its production through bacterial fermentation offers a sustainable alternative to traditional chemical synthesis routes. However, the efficient recovery of this compound from the complex milieu of a fermentation broth presents a significant challenge.[1][2] The broth contains a mixture of nutrients, cellular debris, and a plethora of other metabolic byproducts that can interfere with downstream analysis.
This guide provides a detailed protocol that addresses these challenges, ensuring high recovery and purity of this compound, making it suitable for accurate quantification and further functional studies.
Foundational Principles: The Chemistry of Extraction
The successful extraction of a carboxylic acid like this compound from an aqueous medium hinges on modulating its solubility. In its deprotonated (carboxylate) form at neutral or alkaline pH, this compound is highly soluble in the aqueous culture medium. To facilitate its transfer into an organic solvent, the equilibrium must be shifted towards the protonated, uncharged form.
This is achieved by acidifying the fermentation broth. At a pH well below the pKa of this compound (typically around 4.8), the carboxylic acid group is protonated, rendering the molecule significantly less polar and thus more soluble in an organic solvent.[3] This principle is the cornerstone of the liquid-liquid extraction (LLE) method detailed below.
Workflow Overview
The entire process, from sample collection to data analysis, is depicted in the workflow diagram below. This systematic approach ensures reproducibility and minimizes sample loss.
Caption: Workflow for this compound Extraction and Analysis.
Materials and Reagents
Ensure all reagents are of high purity (e.g., HPLC or analytical grade) to prevent contamination.
| Reagent/Material | Specification | Purpose |
| Ethyl Acetate | HPLC Grade | Extraction Solvent |
| Hydrochloric Acid (HCl) | Concentrated (e.g., 6M) | Acidification of supernatant |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Drying the organic extract |
| Methanolic HCl (1.25 M) | Anhydrous | Derivatization reagent |
| Hexane | High Resolution GC Grade | Solvent for final extract |
| This compound Standard | ≥ 98% purity | Calibration curve and standard |
| Internal Standard (e.g., Heptadecanoic acid) | ≥ 99% purity | Quantification control |
| Centrifuge Tubes (50 mL) | Polypropylene, solvent-resistant | Sample processing |
| Glass Vials (2 mL) with PTFE caps | GC-MS analysis | |
| Nitrogen Gas Supply | High purity | Solvent evaporation |
Detailed Step-by-Step Protocol
This protocol is optimized for a starting culture volume of 50 mL. Adjust volumes proportionally for different scales.
Part 1: Sample Preparation and Acidification
The goal of this stage is to separate the cell mass from the culture medium and prepare the analyte for efficient extraction.
-
Harvest Culture: Centrifuge 50 mL of the bacterial culture at 5,000 x g for 15 minutes at 4°C to pellet the cells.
-
Collect Supernatant: Carefully decant the supernatant into a clean 50 mL centrifuge tube. This fraction contains the secreted this compound.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., heptadecanoic acid) to the supernatant. This is crucial for accurate quantification as it accounts for sample loss during extraction and derivatization.
-
Acidification: Place the supernatant tube in an ice bath. Slowly add concentrated HCl dropwise while gently vortexing until the pH of the solution is between 2.0 and 2.5.[1] Verify the pH using a calibrated pH meter.
-
Expert Insight: Acidification is the most critical step for extraction efficiency. At this low pH, the this compound is fully protonated, maximizing its hydrophobicity and partitioning into the organic solvent.[2]
-
Part 2: Liquid-Liquid Extraction (LLE)
This part physically separates the this compound from the aqueous phase.
-
Solvent Addition: Add 25 mL of ethyl acetate to the acidified supernatant in the centrifuge tube.
-
Extraction: Tightly cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the ethyl acetate.
-
Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes to achieve a clear separation between the upper organic phase (ethyl acetate) and the lower aqueous phase.
-
Collect Organic Phase: Using a glass pipette, carefully transfer the upper organic layer to a clean flask or beaker. Be meticulous to avoid aspirating any of the aqueous phase or the interface material.
-
Repeat Extraction: For exhaustive recovery, repeat the extraction process (steps 1-4) on the remaining aqueous phase with a fresh 25 mL of ethyl acetate. Pool the organic extracts.
Part 3: Drying and Concentration
Residual water in the organic extract can interfere with derivatization and GC analysis.
-
Drying: Add a small amount of anhydrous sodium sulfate to the pooled organic extract and swirl gently. The sodium sulfate will clump as it absorbs water. Continue adding small portions until some free-flowing crystals remain.
-
Concentration: Carefully decant the dried extract into a new flask. Evaporate the ethyl acetate using a gentle stream of nitrogen gas at room temperature or in a rotary evaporator. Do not over-dry the sample. The goal is to obtain a small volume of oily residue.
Part 4: Derivatization for GC-MS Analysis
Free carboxylic acids exhibit poor chromatographic behavior due to their polarity and tendency to adsorb to the GC column.[4] Converting them to their methyl esters (Fatty Acid Methyl Esters, or FAMEs) increases their volatility and thermal stability, leading to sharp, symmetrical peaks.[5][6]
-
Reagent Addition: To the dried extract residue, add 0.5 mL of anhydrous 1.25 M HCl in methanol.[7][8]
-
Reaction: Tightly cap the vial and heat at 50°C overnight, or at 75-80°C for 1 hour.[7][8]
-
Safety Note: This reaction builds pressure. Ensure you use vials capable of withstanding these conditions.
-
-
Quench and Extract: Cool the vial to room temperature. Add 1 mL of deionized water to quench the reaction, followed by 0.5 mL of high-purity hexane. Vortex thoroughly.[7]
-
Final Sample Collection: Centrifuge at 1,000 x g for 5 minutes. Carefully transfer the upper hexane layer, which now contains the 6-methyloctanoate methyl ester, into a 2 mL GC vial for analysis.
GC-MS Analysis and Quantification
The derivatized sample is now ready for instrumental analysis.
Instrumentation and Parameters
The following parameters serve as a starting point and should be optimized for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 50°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 40-350 |
Quantification
-
Calibration Curve: Prepare a series of standards of this compound at known concentrations (e.g., 1, 5, 10, 50, 100 µg/mL). Spike each standard with the same concentration of internal standard used in the samples. Derivatize these standards using the same procedure (Part 4).
-
Analysis: Run the derivatized standards and samples on the GC-MS.
-
Data Processing: For each standard, calculate the ratio of the peak area of the 6-methyloctanoate methyl ester to the peak area of the internal standard methyl ester. Plot this ratio against the concentration of the this compound standard to generate a linear calibration curve.
-
Calculate Concentration: Determine the peak area ratio for your unknown samples and use the calibration curve to calculate the concentration of this compound in the original bacterial culture.
Trustworthiness and Self-Validation
To ensure the integrity of your results, incorporate the following validation steps:
-
Spike and Recovery: Analyze a blank culture medium spiked with a known concentration of this compound. The recovery should ideally be within 85-115%.
-
Process Blank: Perform the entire extraction and derivatization procedure on a sample of sterile culture medium to check for background contamination.
-
Replicates: Analyze at least three biological replicates and three technical replicates to assess the reproducibility of your results.
Conclusion
This application note details a robust and reliable method for the extraction and quantification of this compound from bacterial cultures. By understanding and applying the principles of pH-dependent solubility for extraction and chemical derivatization for GC-MS analysis, researchers can achieve accurate and reproducible results. This protocol serves as a foundational workflow that can be adapted for other short and medium-chain fatty acids of interest in microbial biotechnology and drug discovery.
References
-
Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent. Chemical Engineering Transactions. Available at: [Link]
- Acids: Derivatization for GC Analysis.
-
Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent - Chemical Engineering Transactions. Chemical Engineering Transactions. Available at: [Link]
- GC Derivatiz
-
Derivatization - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry | Analytical Chemistry - ACS Publications. ACS Publications. Available at: [Link]
-
Volatile fatty acid extraction from fermentation broth using a hydrophobic ionic liquid and in situ enzymatic esterification - RSC Publishing. RSC Publishing. Available at: [Link]
-
Volatile fatty acid extraction from fermentation broth using a hydrophobic ionic liquid and in situ enzymatic esterification - RSC Publishing. RSC Publishing. Available at: [Link]
-
Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes - JoVE. JoVE. Available at: [Link]
-
Metabolite Extraction from Bacterial Culture - YouTube. YouTube. Available at: [Link]
- Solid-phase extraction of long-chain fatty acids from aqueous solution.
-
Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo - MDPI. MDPI. Available at: [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - NIH. National Institutes of Health. Available at: [Link]
-
Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Solid-phase extraction columns in the analysis of lipids – AOCS. AOCS. Available at: [Link]
-
Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed. PubMed. Available at: [Link]
-
Solid Phase Extraction: Applications to the Chromatographic Analysis of Vegetable Oils and Fats - Grasas y Aceites. Grasas y Aceites. Available at: [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC - PubMed Central. PubMed Central. Available at: [Link]
- Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in - ARPI - UNIPI. ARPI - UNIPI.
-
Quantification of Bacterial Fatty Acids by Extraction and Methylation - ResearchGate. ResearchGate. Available at: [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS - Shimadzu. Shimadzu. Available at: [Link]
-
Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC - PubMed Central. PubMed Central. Available at: [Link]
-
One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - NIH. National Institutes of Health. Available at: [Link]
-
Microbial production of adipic acid from 6-hydroxyhexanoic acid for biocatalytic upcycling of polycaprolactone - PubMed. PubMed. Available at: [Link]
-
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - MDPI. MDPI. Available at: [Link]
-
Analytical Methods - RSC Publishing. RSC Publishing. Available at: [Link]
-
Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation - PMC - NIH. National Institutes of Health. Available at: [Link]
Sources
- 1. Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent | Chemical Engineering Transactions [cetjournal.it]
- 2. cetjournal.it [cetjournal.it]
- 3. Volatile fatty acid extraction from fermentation broth using a hydrophobic ionic liquid and in situ enzymatic esterification - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00346B [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. weber.hu [weber.hu]
- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction: The Imperative for Derivatization in Carboxylic Acid Analysis
An In-Depth Guide to the Silylation of 6-Methyloctanoic Acid using BSTFA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pillar of analytical chemistry, prized for its high-resolution separation and sensitive detection capabilities. However, its application is primarily for compounds that are volatile and thermally stable. Many biologically and industrially significant molecules, including short-chain fatty acids like this compound, present a challenge in their native form. The presence of the polar carboxylic acid (-COOH) functional group leads to low volatility and a propensity for hydrogen bonding, which can cause significant peak tailing on standard GC columns, compromising resolution and sensitivity[1][2].
To overcome these analytical hurdles, chemical derivatization is employed. This process modifies the functional group of an analyte to enhance its suitability for GC analysis. Silylation is one of the most robust and widely used derivatization techniques, involving the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group[3][4]. This transformation effectively masks the polar carboxyl group, reducing hydrogen bonding and increasing the molecule's volatility and thermal stability[5].
This application note provides a comprehensive protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful and versatile silylating agent. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and discuss the expected outcomes for researchers in metabolomics, environmental analysis, and drug development.
The Silylation Reaction: Mechanism and Rationale
The derivatization of this compound with BSTFA is a nucleophilic substitution reaction. The active hydrogen on the carboxylic acid's hydroxyl group is replaced by a trimethylsilyl (-Si(CH₃)₃) group.
Reaction:
-
Analyte: this compound
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Product: this compound, trimethylsilyl ester
-
By-products: N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide
BSTFA is favored for its high reactivity and the volatility of its by-products, which typically elute early in the chromatogram, minimizing interference with the analyte peak[5]. The reaction proceeds readily, often at moderately elevated temperatures.
For carboxylic acids that are sterically hindered or less reactive, the efficacy of the silylation can be significantly enhanced by the addition of a catalyst, most commonly trimethylchlorosilane (TMCS), which is often available pre-mixed with BSTFA (e.g., BSTFA + 1% TMCS)[1][5][6]. The catalyst increases the reactivity of the silylating agent[6]. The general reactivity order for silylation is: alcohols > phenols > carboxylic acids > amines > amides[4][5].
Comprehensive Experimental Protocol
This protocol is designed to be a robust starting point. Optimization of reaction time and temperature may be necessary depending on sample concentration and matrix complexity[1][4].
Materials and Reagents
| Item | Specification | Supplier Example | Notes |
| This compound | ≥98% purity | Sigma-Aldrich | Analytical standard |
| BSTFA + 1% TMCS | Derivatization Grade | Supelco, TCI Chemicals | Store in a desiccator; extremely moisture-sensitive[5]. |
| Anhydrous Acetonitrile (ACN) | GC Grade, ≤0.005% water | Fisher Scientific | Can be substituted with other anhydrous aprotic solvents like pyridine or dichloromethane[3]. |
| GC Vials | 2 mL, Amber, with PTFE-lined caps | Agilent Technologies | Amber vials protect light-sensitive compounds. |
| Heating Block / Oven | Capable of maintaining ±1°C | VWR | For controlled incubation. |
| Micropipettes & Syringes | Calibrated | Eppendorf, Hamilton | Use dry syringes for reagent transfer. |
| Nitrogen Gas Supply | High purity (99.999%) | --- | For sample drying. |
Workflow Overview
Caption: Workflow for BSTFA Derivatization of this compound.
Step-by-Step Methodology
Crucial Precaution: BSTFA is highly sensitive to moisture. The presence of water will consume the reagent and inhibit the derivatization process. Ensure all glassware is oven-dried and cooled in a desiccator, and use only anhydrous solvents[3][5]. All handling of BSTFA should be performed in a fume hood.
-
Sample Preparation:
-
Reagent Addition:
-
Add 100 µL of anhydrous acetonitrile to the dried sample to act as a solvent. (Note: BSTFA can also be used neat, without additional solvent[5]).
-
Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial. A significant molar excess of the silylating reagent is recommended to drive the reaction to completion, typically at least a 2:1 molar ratio of BSTFA to active hydrogens[4][5].
-
-
Reaction Incubation:
-
Immediately cap the vial tightly and vortex for approximately 10 seconds to ensure thorough mixing[1].
-
Place the vial in a heating block or oven set to 60°C and incubate for 60 minutes[1].
-
Optimization Note: Reaction time and temperature can be adjusted. For many simple carboxylic acids, the reaction may be complete in as little as 20-30 minutes at 70°C[5]. Progress can be monitored by analyzing aliquots at different time points until the peak area of the TMS-ester derivative no longer increases[5].
-
-
Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
-
GC-MS Parameters and Expected Results
The derivatized sample can be analyzed using standard GC-MS conditions for fatty acid derivatives. The following table provides a validated starting point.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or similar |
| Injection Mode | Splitless (or Split 10:1 for concentrated samples) |
| Injector Temperature | 275°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 60°C, hold 1 minRamp: 10°C/min to 280°CHold: 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Interpreting the Results
-
Chromatography: The underivatized this compound would typically exhibit a broad, tailing peak. Following successful derivatization, the resulting TMS-ester will appear as a sharp, symmetrical peak with a shorter retention time compared to what would be expected for the free acid on a polar column.
-
Mass Spectrum: The EI mass spectrum of the this compound TMS-ester will show characteristic fragmentation patterns useful for identification. Key ions to monitor include:
-
Molecular Ion (M+•): The molecular ion for the derivative (m/z 216) may be present but is often of low abundance.
-
M-15 Ion: A prominent peak corresponding to the loss of a methyl group (-CH₃) from the TMS moiety (m/z 201). This is a hallmark of TMS derivatives.
-
Other Fragments: Other significant fragments will arise from cleavages within the carbon chain and the TMS group, providing a unique fingerprint for the molecule. A detailed review of TMS derivative fragmentation can provide further insight[7].
-
Troubleshooting and Best Practices
-
Incomplete Derivatization: If both the free acid and the TMS-ester peaks are observed, the reaction has not gone to completion.
-
Cause: Insufficient reagent, time, or temperature; presence of moisture.
-
Solution: Increase the amount of BSTFA, prolong the incubation time, or increase the temperature[4]. Critically, ensure all components are anhydrous.
-
-
Reagent Peak Interference: The by-products of BSTFA are highly volatile[5]. A suitable solvent delay on the MS can prevent the filament from being saturated by the large excess of reagent and solvent eluting at the beginning of the run[1].
-
Derivative Stability: While TMS derivatives are thermally stable, they are susceptible to hydrolysis[5]. It is best practice to analyze samples as soon as possible after derivatization, ideally within 24 hours. If storage is necessary, keep vials tightly capped at 4°C.
Conclusion
The silylation of this compound with BSTFA is a highly effective and reliable method to prepare the analyte for GC-MS analysis. By converting the polar carboxylic acid to a nonpolar, volatile TMS-ester, this protocol overcomes common chromatographic challenges, enabling sharp, symmetrical peaks and leading to improved sensitivity and reproducibility. Adherence to anhydrous conditions and proper optimization of reaction parameters are critical for success. This method provides a robust foundation for the quantitative and qualitative analysis of short-chain fatty acids across a wide range of scientific disciplines.
References
-
Derivatization techniques for free fatty acids by GC. (2020, October 7). Restek. Retrieved from [Link]
- Acids: Derivatization for GC Analysis. (n.d.).
-
Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105–211. Retrieved from [Link]
Sources
- 1. Blogs | Restek [discover.restek.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. benchchem.com [benchchem.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying 6-Methyloctanoic Acid: A Detailed Guide to Solid-Phase Extraction
This comprehensive guide provides two detailed solid-phase extraction (SPE) protocols for the purification of 6-methyloctanoic acid, a branched-chain fatty acid relevant in various fields, including flavor and fragrance industries, and as a potential biomarker. Tailored for researchers, scientists, and professionals in drug development, this document offers a deep dive into the principles and practical execution of both reversed-phase and anion-exchange SPE, ensuring high purity and recovery of the target analyte.
Introduction: The Challenge of Purifying Branched-Chain Fatty Acids
This compound (C9H18O2) is a medium-chain fatty acid with a characteristic branched structure.[1] This branching can influence its physical and chemical properties, including its solubility and chromatographic behavior, presenting unique challenges for its isolation from complex matrices. Solid-phase extraction offers a robust and efficient alternative to traditional liquid-liquid extraction, minimizing solvent consumption and improving reproducibility.[2]
The choice of SPE mechanism is critical and depends on the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, with its carboxylic acid functional group, two primary SPE strategies are highly effective:
-
Reversed-Phase (RP) SPE : This technique leverages the hydrophobic character of the analyte. The nonpolar alkyl chain of this compound interacts with a nonpolar stationary phase (e.g., C18-bonded silica), while polar impurities are washed away.[3][4]
-
Anion-Exchange (AX) SPE : This method targets the ionizable carboxylic acid group. At a pH above its pKa, the negatively charged carboxylate anion is retained by a positively charged stationary phase (e.g., quaternary ammonium groups).[5][6]
This guide will detail optimized protocols for both approaches, providing the scientific rationale behind each step to empower users to adapt and troubleshoot their purification workflows effectively.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful SPE method.
| Property | Value/Description | Significance for SPE |
| Molecular Formula | C9H18O2 | Influences molecular weight and potential for nonpolar interactions. |
| Structure | Branched-chain carboxylic acid | The alkyl chain provides hydrophobicity for reversed-phase retention. The carboxylic acid group is the target for anion-exchange. |
| pKa | ~4.8 | Critical for pH adjustment in both RP and AX SPE to control the ionization state of the carboxylic acid. |
| Solubility | Soluble in organic solvents, limited in water. | Dictates the choice of solvents for sample preparation, loading, and elution.[7] |
Protocol 1: Reversed-Phase Solid-Phase Extraction (RP-SPE)
This protocol is ideal for separating this compound from polar impurities in aqueous samples. The key is to ensure the analyte is in its neutral, protonated form to maximize hydrophobic retention.
Materials
-
SPE Cartridge : C18-bonded silica (e.g., 500 mg/6 mL)
-
Reagents : Methanol (HPLC grade), Deionized Water, Acetic Acid (or Formic Acid), Elution Solvent (e.g., Acetonitrile or a mixture of Hexane and Ethyl Acetate)
-
Equipment : SPE Vacuum Manifold, Collection Tubes, pH Meter
Experimental Workflow: RP-SPE
Caption: Anion-Exchange SPE workflow for this compound purification.
Step-by-Step Methodology
-
Sample Pre-treatment :
-
Causality : To ensure retention on the positively charged SAX sorbent, the carboxylic acid group must be in its negatively charged (deprotonated) form.
-
Action : Adjust the pH of the sample to approximately 6.8 (at least 2 pH units above the pKa) using a weak base like ammonium hydroxide.
-
-
Cartridge Conditioning :
-
Causality : This step wets the sorbent and ensures the functional groups are ready for interaction.
-
Action : Pass one cartridge volume (e.g., 6 mL) of methanol through the SAX cartridge.
-
-
Cartridge Equilibration :
-
Causality : This step removes the organic solvent and sets the pH of the sorbent to match the sample, ensuring the sorbent is positively charged and ready to bind the analyte.
-
Action : Pass one cartridge volume of deionized water (adjusted to pH ~6.8) through the cartridge.
-
-
Sample Loading :
-
Causality : The negatively charged 6-methyloctanoate anion will be retained by the positively charged quaternary amine groups on the sorbent.
-
Action : Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 drops per second).
-
-
Washing :
-
Causality : This step removes neutral and basic impurities that are not retained by the anion-exchange mechanism. A wash with a weak organic solvent can remove nonpolar neutral impurities.
-
Action :
-
Wash 1: Pass one cartridge volume of deionized water (pH ~6.8) to remove polar neutral and basic impurities.
-
Wash 2: Pass one cartridge volume of methanol to remove nonpolar neutral and basic impurities.
-
-
-
Elution :
-
Causality : The elution solvent must neutralize the charge on the 6-methyloctanoate, disrupting the ionic bond with the sorbent and allowing it to be eluted. An organic solvent is included to overcome any secondary nonpolar interactions.
-
Action : Elute the purified this compound with 1-2 cartridge volumes of a solution of 2-5% formic acid or acetic acid in methanol. [8]This protonates the carboxylate, neutralizing its charge and releasing it from the sorbent. Collect the eluate in a clean collection tube.
-
Troubleshooting Common SPE Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Incorrect pH of the sample during loading.- Sorbent dried out before sample loading.- Elution solvent is too weak.- Flow rate during loading was too fast. | - Verify sample pH is correctly adjusted for the chosen method.- Ensure the sorbent bed remains wet after conditioning and equilibration.- Increase the strength of the elution solvent (e.g., higher percentage of organic for RP, stronger acid for AX).- Decrease the sample loading flow rate. |
| Poor Purity (Interferences in Eluate) | - Wash step is too weak or insufficient.- Inappropriate SPE sorbent selection for the matrix. | - Increase the volume or strength of the wash solvent. For RP, a small percentage of organic in the wash can help. For AX, a methanol wash is effective for nonpolar interferences.- Consider using a mixed-mode SPE cartridge if the matrix is particularly complex. |
| Inconsistent Results | - Inconsistent flow rates.- Variability in sample pre-treatment.- Cartridge-to-cartridge variability. | - Use a vacuum manifold with flow control.- Ensure precise and consistent pH adjustment for all samples.- Use high-quality SPE cartridges from a reputable supplier. |
Conclusion
The successful purification of this compound via solid-phase extraction is readily achievable with a well-designed protocol. By carefully selecting between reversed-phase and anion-exchange mechanisms and controlling critical parameters such as sample pH, solvent selection, and flow rates, researchers can obtain high-purity analyte with excellent recovery. The detailed protocols and scientific explanations provided in this guide serve as a robust starting point for method development and optimization, empowering scientists to confidently purify this compound from a variety of complex sample matrices.
References
-
Phenomenex. (n.d.). Solid Phase Extraction (SPE) Method by Retention Mechanism. Retrieved from [Link]
-
Phenomenex. (n.d.). Strata SAX (Strong Anion Exchange) SPE Products. Retrieved from [Link]
-
Waters Corporation. (2020). Separation of Free Fatty Acids by Mixed-Mode Anion Exchange Chromatography. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Analytical Columns. (n.d.). Reverse Phase SPE Cartridges, Non-Polar. Retrieved from [Link]
- Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds.
- Stankiewicz, A. C., et al. (2023). Selective and Solvent-Free Extraction of Medium-Chain Fatty Acids with Polydimethylsiloxane Membranes. ChemRxiv.
-
Biotage. (2023, January 18). Understanding SPE Retention Mechanisms. Retrieved from [Link]
-
Agilent Technologies. (2008). Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX Technical Note. Retrieved from [Link]
- He, Q., et al. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution.
-
GL-Science. (n.d.). A Simple Sample Preparation Method for Pesticide Residue Analysis Using a Multilayer Solid-Phase Extraction Cartridge for GC-MS. Retrieved from [Link]
- Elvert, M., et al. (2009). The use of solid phase extraction columns in fatty acid purification. Limnology and Oceanography: Methods, 7(7), 483-491.
-
Restek. (n.d.). The Fundamentals of Solid Phase Extraction (SPE). Retrieved from [Link]
- Pan, L., Adams, M., & Pawliszyn, J. (1995). Determination of fatty acids using solid phase microextraction. Analytical Chemistry, 67(23), 4396-4403.
- Pan, L., Adams, M., & Pawliszyn, J. (1995). Determination of fatty acids using solid phase microextraction. Semantic Scholar.
- Wang, Y., et al. (2022). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa.
- Wang, Y., et al. (2022). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa.
- Christie, W. W. (2019). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 4. biotage.com [biotage.com]
- 5. Sample Prep Tech Tip: Retention Mechanism | Phenomenex [phenomenex.com]
- 6. lcms.cz [lcms.cz]
- 7. glsciences.com [glsciences.com]
- 8. Strata SAX Solid Phase Extraction (SPE) Products: Phenomenex [phenomenex.com]
Quantitative Analysis of 6-Methyloctanoic Acid in Complex Biological Samples using Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed guide for the robust quantification of 6-methyloctanoic acid, a branched-chain fatty acid (BCFA), in complex biological matrices such as plasma and serum. We present two validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The guide offers an in-depth exploration of the rationale behind each step, from sample collection and preparation—including liquid-liquid extraction (LLE) and solid-phase extraction (SPE)—to instrumental analysis and method validation according to regulatory standards. Detailed, step-by-step protocols, troubleshooting advice, and data interpretation guidelines are provided to ensure accuracy, precision, and reliability in research, clinical, and drug development settings.
Introduction: The Significance of this compound
This compound is a branched-chain fatty acid (BCFA) characterized by a methyl group on the sixth carbon of its octanoic acid backbone.[1][2] Unlike their straight-chain counterparts, BCFAs have unique physicochemical properties, such as lower melting points, which are critical for maintaining membrane fluidity in certain microorganisms.[3] In humans, BCFAs are obtained from dietary sources like dairy products and ruminant meats, and are also produced by the gut microbiota.[4] Emerging research has implicated BCFAs in various physiological and pathophysiological processes, including metabolic regulation and immune modulation.[3][4]
The quantification of this compound in biological samples presents several analytical challenges:
-
Low Endogenous Concentrations: Circulating levels can be low, requiring highly sensitive analytical methods.[5]
-
High Volatility & Polarity: As a short-to-medium chain fatty acid, its volatility can lead to sample loss during preparation, while its polarity complicates chromatographic retention on standard reversed-phase columns without derivatization.[6]
-
Complex Matrix: Biological samples like plasma contain a vast excess of proteins, lipids, and other metabolites that can interfere with analysis, causing matrix effects and ion suppression.[7]
This guide provides the technical framework to overcome these challenges and achieve reliable quantification.
Analytical Workflow Overview
The successful quantification of this compound hinges on a meticulously executed workflow, from sample acquisition to final data analysis. The choice between GC-MS and LC-MS/MS depends on available instrumentation, desired sensitivity, and sample throughput. GC-MS typically requires a derivatization step to increase analyte volatility and thermal stability, whereas LC-MS/MS may be performed on the native acid, although derivatization can also be used to enhance sensitivity.[6][8]
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to isolate this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte for sensitive detection.
Pre-analytical Considerations
-
Sample Collection: Use standard phlebotomy procedures to collect blood in EDTA or heparin tubes. Avoid citrate, as it can potentially interfere with some analytical methods.
-
Storage: Process blood to plasma or serum promptly. Samples should be immediately frozen and stored at -80°C to prevent lipid degradation.[6] Multiple freeze-thaw cycles should be avoided.
Internal Standard Selection
An internal standard (IS) is crucial for accurate quantification, as it corrects for variability during sample preparation and instrumental analysis. A stable isotope-labeled (SIL) analog, such as this compound-d3, is the ideal choice. If a SIL-IS is unavailable, a structurally similar fatty acid not present in the sample (e.g., heptanoic acid) can be used.
Extraction Protocol: Liquid-Liquid Extraction (LLE)
LLE is a robust method for extracting fatty acids based on their partitioning between an aqueous and an immiscible organic phase.[5] Acidification of the sample is critical to protonate the carboxylic acid group (R-COOH), making it less polar and more soluble in the organic solvent.[9]
Protocol: LLE for Plasma/Serum
-
Thaw Sample: Thaw frozen plasma/serum samples on ice.
-
Aliquot: In a glass tube, aliquot 100 µL of the sample.
-
Spike IS: Add the internal standard solution and vortex briefly.
-
Acidify: Add 10 µL of concentrated hydrochloric acid or phosphoric acid to adjust the pH to ~2-3.[9] This step ensures the fatty acid is in its non-ionized form.
-
Add Extraction Solvent: Add 500 µL of an organic solvent. Methyl tert-butyl ether (MTBE) is an excellent choice due to its high extraction efficiency and lower tendency to form emulsions compared to diethyl ether.[9]
-
Extract: Vortex vigorously for 2 minutes, then centrifuge at >3000 x g for 10 minutes at 4°C to separate the phases.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean glass tube, avoiding the protein interface.
-
Repeat Extraction: For exhaustive extraction, repeat steps 5-7 on the remaining aqueous layer and combine the organic extracts.
-
Evaporate: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated (e.g., 30-40°C). The dry extract is now ready for derivatization or reconstitution.
Derivatization for GC-MS Analysis
Derivatization is a chemical modification that converts polar, non-volatile carboxylic acids into non-polar, volatile, and thermally stable esters or silyl esters.[10][11] This is mandatory for GC analysis. Silylation using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a highly effective method.[6]
Protocol: Silylation with MTBSTFA
-
Ensure Dryness: Ensure the evaporated extract from the LLE step is completely dry, as moisture will deactivate the silylation reagent.
-
Add Reagent: To the dry extract, add 50 µL of MTBSTFA and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
React: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool: Allow the vial to cool to room temperature.
-
Analyze: The sample is now ready for direct injection into the GC-MS.
Instrumental Analysis
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent chromatographic resolution and is highly sensitive for derivatized fatty acids.
GC-MS Protocol
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.
-
Injection: 1 µL injection volume in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Target Ions for this compound-TBDMS ester: The fragmentation of silyl esters often involves cleavage adjacent to the carbonyl group. Key ions to monitor would include the molecular ion [M]+, [M-57]+ (loss of t-butyl group), and other characteristic fragments.[12][13] The exact m/z values must be confirmed by injecting a pure standard.
-
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high throughput and can often analyze compounds with minimal sample cleanup and without derivatization, although derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can significantly improve sensitivity and chromatographic performance.[8][14]
LC-MS/MS Protocol (Underivatized)
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS System: Sciex QTRAP 6500+ or equivalent.
-
Column: A C18 column with good aqueous stability (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 10% B, hold for 0.5 min.
-
Linear gradient to 95% B over 5 min.
-
Hold at 95% B for 1 min.
-
Return to 10% B and re-equilibrate for 2 min.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS Parameters:
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound:
-
Precursor Ion (Q1): [M-H]- = m/z 157.1
-
Product Ion (Q3): A characteristic fragment ion must be determined by infusing a standard. A likely fragment would result from the loss of CO2 (m/z 113.1). This transition (157.1 -> 113.1) would be used for quantification. A second transition should be monitored for confirmation.
-
-
Bioanalytical Method Validation
A rigorous method validation is essential to ensure the reliability of the generated data. The validation should be performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[15][16][17] The approach described in the ICH M10 Bioanalytical Method Validation guidance serves as a primary reference.[18]
Key Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
| Selectivity & Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix samples. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of determined values to the nominal concentration. | Mean concentration within ±15% of nominal value at low, medium, and high QC levels. |
| Precision | The closeness of repeated measurements. Expressed as coefficient of variation (%CV). | %CV ≤ 15% at low, medium, and high QC levels (intra- and inter-day). |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response is identifiable and reproducible with a precision of ≤20% CV and accuracy of 80-120%. |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible across the concentration range. Not required to be 100%. |
| Matrix Effect | The alteration of ionization efficiency due to co-eluting matrix components. | Assessed by comparing the response of analyte in post-extraction spiked matrix to that in a neat solution. IS should track and correct for matrix effects. |
| Stability | Analyte stability in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Mean concentrations of stability samples should be within ±15% of the nominal concentration. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low/No Analyte Peak | Inefficient extraction (incorrect pH). Incomplete derivatization (moisture present). Analyte degradation. Instrument sensitivity issue. | Verify pH of sample after acidification. Ensure extracts are completely dry before adding derivatization reagent. Check sample storage conditions. Tune and calibrate the mass spectrometer. |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet liner or column. Column contamination. Inappropriate mobile phase pH (LC). | Use a deactivated inlet liner; replace if necessary. Bake out or trim the GC column. Ensure mobile phase pH is appropriate for the analyte's pKa. |
| High Background Noise | Contaminated solvents or reagents. Matrix interferences. Leaks in the system. | Use high-purity (e.g., LC-MS grade) solvents. Optimize sample cleanup. Perform system leak checks. |
| Poor Reproducibility (%CV > 15%) | Inconsistent sample preparation (pipetting errors, variable extraction times). Unstable instrument performance. Inconsistent integration. | Use calibrated pipettes and standardized procedures. Allow the instrument to stabilize before analysis. Set consistent peak integration parameters. |
Conclusion
This application note details robust and reliable methods for the quantification of this compound in complex biological samples using GC-MS and LC-MS/MS. The cornerstone of success lies in meticulous sample preparation, including efficient extraction and, where necessary, complete derivatization. By following the detailed protocols and adhering to rigorous validation standards, researchers can generate high-quality, reproducible data to accurately elucidate the role of this important branched-chain fatty acid in health and disease.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. FDA.
- Kymos. (n.d.).
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2022).
- U.S. Department of Health and Human Services. (n.d.).
- Han, J., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Chemistry.
- Furuhashi, T., et al. (n.d.).
- Lotti, C., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Journal of Visualized Experiments.
- Rychlik, M., et al. (n.d.). Determination of the fatty acid profile of neutral lipids, free fatty acids and phospholipids in human plasma.
- Chemistry LibreTexts. (2023).
- Creative Proteomics. (n.d.).
- Li, F., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry.
- Multiple Authors. (n.d.).
- Li, F., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Semantic Scholar.
- Kim, H., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites.
- Agilent Technologies. (n.d.). A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples. Agilent.
- Lu, Y., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
- Riemenschneider, M., et al. (2018). Analysis of fatty acid profile in plasma phospholipids by solid-phase extraction in combination with GC.
- Chemistry For Everyone. (2023).
- Creative Proteomics. (n.d.).
- Wiley. (n.d.). This compound - Optional[MS (GC)] - Spectrum. SpectraBase.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- LGC Standards. (n.d.). This compound.
- Université du Luxembourg. (n.d.). This compound (C9H18O2). PubChemLite.
- Sakata, T. (2002). Pitfalls in short-chain fatty acid research: A methodological review. Animal Science Journal.
- Bartella, L., et al. (2020). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry.
- Wang, B., et al. (2022). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Analytica Chimica Acta.
- den Hartigh, L.J. (2020).
- Li, C., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.
- Kim, H., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry.
- Shimadzu. (n.d.).
- Sukhija, P. S., & Palmquist, D. L. (1990).
- Michigan State University Department of Chemistry. (n.d.). EI-MassSpectra of Assorted Organic Compounds.
- Chemistry LibreTexts. (2023).
- Aldini, R., et al. (n.d.).
- Du, P., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Murdoch University Research Portal.
- Woudstra, S., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry.
- The Organic Chemistry Tutor. (2023).
- Naz, S. (2014). Quantitative analysis of small molecules in biological samples. UAB.
- University of Colorado Denver. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- Al-Nimer, M. (2016). Analysis of fatty acids in fatty acid- based herbicides by gas chromatography.
- Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube.
- Wang, Y., et al. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent.
Sources
- 1. This compound | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TRC-M021340-100MG | LGC Standards [lgcstandards.com]
- 3. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 6. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. air.unimi.it [air.unimi.it]
- 9. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 15. labs.iqvia.com [labs.iqvia.com]
- 16. fda.gov [fda.gov]
- 17. hhs.gov [hhs.gov]
- 18. fda.gov [fda.gov]
Application Notes and Protocols for Metabolic Tracing Using Stable Isotope-Labeled 6-Methyloctanoic Acid
Introduction: Unraveling Cellular Metabolism with Stable Isotope Tracers
Stable isotope tracing has emerged as a cornerstone technique in metabolic research, offering a dynamic window into the intricate network of biochemical pathways.[1] Unlike traditional metabolomics which provides a static snapshot of metabolite levels, isotope tracing allows for the kinetic analysis of metabolic fluxes, revealing the rates at which substrates are converted into various downstream products.[2][3] This is achieved by introducing a molecule labeled with a stable, non-radioactive isotope, such as Carbon-13 (¹³C), into a biological system and tracking its incorporation into other metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][5]
This application note provides a comprehensive guide to the use of stable isotope-labeled 6-methyloctanoic acid for metabolic tracing studies. This compound, a branched-chain fatty acid (BCFA), is of growing interest due to the emerging roles of BCFAs in cellular signaling, membrane structure, and as potential biomarkers for various metabolic states and diseases.[2][6] By tracing the metabolic fate of ¹³C-labeled this compound, researchers can gain invaluable insights into the catabolism of branched-chain fatty acids and their contribution to central carbon metabolism.
The Metabolic Significance of this compound
This compound belongs to the family of branched-chain fatty acids, which are characterized by the presence of one or more methyl groups along their carbon backbone.[6] While less abundant than their straight-chain counterparts, BCFAs are integral components of biological systems and are derived from both dietary sources and microbial metabolism within the gut.[2][7]
The metabolism of BCFAs is distinct from that of straight-chain fatty acids and often involves a combination of α- and β-oxidation pathways, primarily occurring in the mitochondria and peroxisomes.[6][8] The position of the methyl branch dictates the specific catabolic route. For this compound, with a methyl group at the C6 position, the primary metabolic pathway is anticipated to be mitochondrial β-oxidation. This process would sequentially cleave two-carbon units in the form of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized for the synthesis of other biomolecules. Additionally, ω- and (ω-1)-hydroxylation are potential alternative oxidative pathways for medium-chain fatty acids, as evidenced by the detection of hydroxylated octanoic acid derivatives in human urine.[9]
Experimental Design and Workflow
A successful stable isotope tracing experiment with this compound requires careful planning and execution. The general workflow encompasses the synthesis of the labeled tracer, cell culture and labeling, metabolite extraction, analytical detection by mass spectrometry, and data analysis.
Caption: Experimental workflow for tracing the metabolism of ¹³C-6-methyloctanoic acid.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| ¹³C-labeled precursor (e.g., ¹³C-methyl iodide) | Sigma-Aldrich | Varies |
| Unlabeled this compound | Sigma-Aldrich | Varies |
| Cell Culture Medium (e.g., DMEM) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Methanol (LC-MS grade) | Fisher Scientific | Varies |
| Acetonitrile (LC-MS grade) | Fisher Scientific | Varies |
| Chloroform | Fisher Scientific | Varies |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Sigma-Aldrich | Varies |
| Boron trifluoride-methanol solution (BF₃-MeOH) | Sigma-Aldrich | Varies |
Protocols
Protocol 1: Synthesis of [¹³C]-6-Methyloctanoic Acid (Conceptual)
The synthesis of stable isotope-labeled fatty acids can be achieved through various organic chemistry routes.[10][11][12] A common strategy involves the use of a ¹³C-labeled building block, such as ¹³C-methyl iodide, to introduce the isotope at a specific position. The synthesis of [¹³C]-6-methyloctanoic acid would likely involve a multi-step process starting from a suitable precursor and incorporating the ¹³C-label via a Grignard reaction or other carbon-carbon bond-forming reaction. For researchers without access to synthetic chemistry facilities, custom synthesis by specialized vendors is a viable option.
Protocol 2: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of ¹³C-6-methyloctanoic acid. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM.
-
Isotopic Labeling: Once cells have reached the desired confluency, remove the existing medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a time course determined by the specific metabolic pathway of interest. For fatty acid oxidation, a time course of 1, 4, 8, and 24 hours is a good starting point to capture both early and late-stage metabolic products.[3]
Protocol 3: Metabolite Extraction
-
Metabolic Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well and scrape the cells. Transfer the cell suspension to a microcentrifuge tube.
-
Lysis and Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.
-
Lipid Extraction (Optional): For the analysis of labeled fatty acids incorporated into complex lipids, the remaining cell pellet can be subjected to a lipid extraction method, such as the Bligh-Dyer method.[13][14]
Protocol 4: Sample Preparation for Mass Spectrometry
For GC-MS Analysis (Derivatization to FAMEs):
Fatty acids require derivatization to increase their volatility for GC-MS analysis.[13][14] Methylation to form fatty acid methyl esters (FAMEs) is a common and robust method.[15]
-
Drying: Dry the metabolite extract under a stream of nitrogen gas.
-
Methylation with BF₃-Methanol: Add 200 µL of 14% BF₃-methanol solution to the dried extract.[16]
-
Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly and centrifuge to separate the phases.
-
Sample Collection: Transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
For LC-MS Analysis:
LC-MS can often analyze fatty acids without derivatization, although derivatization can improve sensitivity and chromatographic separation for some applications.[17][18]
-
Reconstitution: Dry the metabolite extract under nitrogen and reconstitute in a suitable solvent, such as 50:50 methanol:water, compatible with the LC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of fatty acid isomers.[6][13] A polar capillary column is recommended for optimal separation of branched-chain fatty acids.
-
Column: DB-23 or similar polar column (e.g., 60 m x 0.25 mm x 0.25 µm)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimized for the separation of C8-C18 fatty acid methyl esters.
-
Mass Spectrometer: Operated in either full scan mode to identify all labeled species or in selected ion monitoring (SIM) mode for targeted quantification of specific isotopologues.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers versatility in analyzing a broader range of metabolites without the need for derivatization.[17][19] Reversed-phase chromatography is typically employed for fatty acid analysis.
-
Column: C18 or C8 reversed-phase column
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier such as formic acid or ammonium acetate.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is advantageous for resolving isotopologues and accurately determining mass shifts.[3]
Data Analysis and Interpretation
-
Peak Identification and Integration: Identify and integrate the peaks corresponding to this compound and its potential downstream metabolites in the chromatograms.
-
Correction for Natural Isotope Abundance: The measured mass isotopomer distributions must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) to accurately determine the enrichment from the labeled tracer.[1][18][20][21][22] Several software packages are available for this correction.
-
Calculation of Isotopic Enrichment: Calculate the fractional or molar percent enrichment of the labeled metabolites.
-
Metabolic Pathway Visualization: Map the incorporation of the ¹³C label from this compound into downstream metabolites to elucidate the active metabolic pathways.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. benchchem.com [benchchem.com]
- 7. research.wur.nl [research.wur.nl]
- 8. Catabolism of 2-methyloctanoic acid and 3β-hydroxycholest-5-en-26-oic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-, 6- and 7-hydroxyoctanoic acids are metabolites of medium-chain triglycerides and excreted in urine as glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
- 14. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 17. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jsbms.jp [jsbms.jp]
- 20. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 22. researchgate.net [researchgate.net]
Synthesis of 6-Methyloctanoic Acid Standards for Research Applications
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical synthesis of 6-methyloctanoic acid, a branched-chain fatty acid of significant interest in metabolic research, pheromone studies, and as a building block in medicinal chemistry. We present two robust and scalable synthetic strategies: the classical Malonic Ester Synthesis for racemic this compound and a modern, stereoselective approach utilizing an Evans oxazolidinone chiral auxiliary for the synthesis of specific enantiomers. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step procedures, and visual aids to ensure reproducibility and success in a research laboratory setting.
Introduction: The Scientific Significance of this compound
This compound is a C9 branched-chain fatty acid that, despite its relatively simple structure, plays a crucial role in various biological and chemical contexts. Its presence in natural systems, from bacterial metabolites to insect pheromones, underscores its importance. For researchers, access to high-purity standards of this compound and its individual enantiomers is critical for elucidating metabolic pathways, understanding chemical signaling, and developing novel therapeutic agents. This guide is designed to empower researchers, scientists, and drug development professionals with the practical knowledge to synthesize these essential research standards in-house.
Strategic Approaches to Synthesis
The synthesis of a substituted carboxylic acid like this compound can be approached from several angles. The choice of synthetic route often depends on the desired final product (racemic mixture or a specific enantiomer), the availability of starting materials, and the scale of the synthesis. Here, we detail two powerful and widely applicable methods.
Protocol 1: Malonic Ester Synthesis (Racemic Product)
The malonic ester synthesis is a classic and highly reliable method for preparing substituted acetic acids.[1][2] The core principle involves the alkylation of the highly acidic α-carbon of a malonic ester, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1][3]
Causality of Experimental Choices:
-
Diethyl Malonate as the Acetic Acid Synthon: Diethyl malonate is an ideal starting material because the two ester groups render the central methylene protons (CH₂) sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base like sodium ethoxide.[2] This forms a stable enolate, a potent nucleophile.
-
Sodium Ethoxide as the Base: Using sodium ethoxide in ethanol prevents transesterification, a side reaction that could occur if a different alkoxide base were used with an ethyl ester.[1]
-
2-Bromohexane as the Alkylating Agent: To introduce the requisite 6-methylheptyl fragment, we utilize 2-bromohexane. The enolate of diethyl malonate will displace the bromide in an SN2 reaction, forming the new carbon-carbon bond.
-
Hydrolysis and Decarboxylation: Saponification of the diethyl ester with a strong base (e.g., NaOH), followed by acidification, yields a substituted malonic acid. This β-dicarboxylic acid readily undergoes decarboxylation upon heating to afford the final product.[2]
Caption: Workflow for the Malonic Ester Synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Recommendation |
| Diethyl malonate | ≥99% | Sigma-Aldrich, Acros |
| Sodium metal | Reagent | Sigma-Aldrich |
| Absolute Ethanol | Anhydrous | Fisher Scientific |
| 2-Bromohexane | ≥98% | TCI, Alfa Aesar |
| Sodium hydroxide (NaOH) | ACS Reagent | VWR |
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Magnesium sulfate (MgSO₄) | Anhydrous | VWR |
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add 40 g (0.25 mol) of diethyl malonate dropwise at room temperature with stirring. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add 41.3 g (0.25 mol) of 2-bromohexane dropwise to the enolate solution. The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation of the Alkylated Ester: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is partitioned between 100 mL of water and 100 mL of diethyl ether. The aqueous layer is extracted twice more with 50 mL portions of diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude alkylated diethyl malonate.
-
Saponification: The crude alkylated ester is added to a solution of 40 g (1.0 mol) of sodium hydroxide in 150 mL of water and 50 mL of ethanol. The mixture is heated to reflux for 4 hours to ensure complete hydrolysis of the esters.
-
Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The mixture is then heated to reflux for 2-3 hours to effect decarboxylation. Carbon dioxide will be evolved during this step.
-
Final Product Isolation and Purification: The cooled reaction mixture is extracted three times with 100 mL portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.
Protocol 2: Grignard Synthesis (Racemic Product)
The reaction of a Grignard reagent with carbon dioxide is a powerful and direct method for the synthesis of carboxylic acids.[4] This method adds one carbon atom to the alkyl halide starting material.
Causality of Experimental Choices:
-
Grignard Reagent Formation: 2-Bromoheptane is reacted with magnesium metal in an anhydrous ether solvent to form the Grignard reagent, 1-methylhexylmagnesium bromide. The ether solvent is crucial as it stabilizes the Grignard reagent.[4]
-
Carbon Dioxide as the Electrophile: Solid carbon dioxide (dry ice) serves as an excellent electrophile for the nucleophilic Grignard reagent. The carbon atom in CO₂ is highly electrophilic due to the two electronegative oxygen atoms.
-
Acidic Work-up: The initial product of the Grignard addition to CO₂ is a magnesium carboxylate salt. Treatment with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product.
Caption: Workflow for the Grignard Synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Recommendation |
| 2-Bromoheptane | ≥98% | TCI, Alfa Aesar |
| Magnesium turnings | Reagent | Sigma-Aldrich |
| Iodine | Crystal, Reagent | Fisher Scientific |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Carbon dioxide, solid (dry ice) | N/A | Local supplier |
| Hydrochloric acid (HCl) | 6 M solution | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | VWR |
| Magnesium sulfate (MgSO₄) | Anhydrous | VWR |
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 6.1 g (0.25 mol) of magnesium turnings. Add a small crystal of iodine to activate the magnesium. In the dropping funnel, place a solution of 44.8 g (0.25 mol) of 2-bromoheptane in 100 mL of anhydrous diethyl ether. Add a small amount of the 2-bromoheptane solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. Once initiated, add the remaining 2-bromoheptane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Carboxylation: Crush a large excess of dry ice (approximately 100 g) and place it in a separate 1 L beaker. Slowly pour the Grignard reagent solution onto the crushed dry ice with gentle stirring. A vigorous reaction will occur. Allow the mixture to stand until the excess dry ice has sublimed.
-
Acidic Work-up: Slowly add 150 mL of 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium. The mixture should separate into two layers.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers and wash them with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation.
Protocol 3: Stereoselective Synthesis using an Evans Chiral Auxiliary
Causality of Experimental Choices:
-
Evans Oxazolidinone as Chiral Auxiliary: The rigid, chiral structure of the oxazolidinone, when attached as an imide to a carboxylic acid derivative, effectively shields one face of the resulting enolate.[5] This steric hindrance directs the approach of an electrophile to the opposite face, leading to a highly diastereoselective alkylation.
-
Strong, Non-nucleophilic Base: A strong base like lithium diisopropylamide (LDA) is used to ensure complete and rapid deprotonation to form the enolate, minimizing side reactions.
-
Cleavage of the Auxiliary: After the stereoselective alkylation, the chiral auxiliary is cleaved under conditions that do not racemize the newly formed stereocenter. Basic hydrolysis with lithium hydroperoxide is a common and effective method.
Caption: Workflow for Stereoselective Synthesis using an Evans Auxiliary.
Materials and Reagents:
| Reagent/Material | Purity/Grade | Supplier Recommendation |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | ≥99% | Sigma-Aldrich, Strem |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Propionyl chloride | ≥99% | Acros Organics |
| Lithium diisopropylamide (LDA) | 2.0 M solution | Sigma-Aldrich |
| 1-Iodopentane | ≥98% | TCI, Alfa Aesar |
| Lithium hydroxide monohydrate (LiOH·H₂O) | ACS Reagent | VWR |
| Hydrogen peroxide (H₂O₂) | 30% aqueous solution | Fisher Scientific |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
Step-by-Step Methodology:
-
Acylation of the Chiral Auxiliary: In a flame-dried flask under a nitrogen atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layers are combined, dried, and concentrated to give the N-propionyl oxazolidinone, which can be purified by column chromatography.
-
Stereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate. Add 1-iodopentane (1.2 eq) and stir at -78 °C for 4 hours. The reaction is then warmed to 0 °C and stirred for an additional 2 hours. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate. The combined organic layers are dried and concentrated. The diastereomeric excess can be determined by ¹H NMR or HPLC analysis of the crude product. The product is purified by column chromatography.
-
Cleavage of the Chiral Auxiliary: Dissolve the alkylated imide (1.0 eq) in a mixture of THF and water (3:1). Cool the solution to 0 °C and add a freshly prepared solution of lithium hydroperoxide (from LiOH·H₂O and 30% H₂O₂) (4.0 eq). Stir the reaction at 0 °C for 4 hours. Quench the reaction by adding an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl to pH 1-2 and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield (S)-6-methyloctanoic acid. The chiral auxiliary can be recovered from the aqueous layer. The enantiomeric excess of the final product should be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Purification and Characterization
Regardless of the synthetic route, purification of the final product is crucial.
-
Vacuum Distillation: For racemic this compound produced by the malonic ester or Grignard synthesis, vacuum distillation is an effective method for purification on a larger scale.[8][9]
-
Column Chromatography: For smaller scale syntheses and for the purification of intermediates in the stereoselective synthesis, silica gel column chromatography is the method of choice.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carboxylic acid functional group.
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the stereoselectively synthesized product.
-
Safety Considerations
All synthetic procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium metal and Grignard reagents are highly reactive with water and should be handled under anhydrous conditions.
-
n-Butyllithium and LDA are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Concentrated acids and bases are corrosive and should be handled with caution.
Conclusion
This guide provides robust and detailed protocols for the synthesis of this compound for research purposes. The Malonic Ester and Grignard syntheses offer reliable routes to the racemic product, while the Evans chiral auxiliary method provides access to enantiomerically pure standards. By understanding the chemical principles behind each step and adhering to the detailed procedures, researchers can confidently produce high-quality this compound to advance their scientific investigations.
References
- Catalyst Education. (2020). Grignard Reaction with CO2. Labflow.
- Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
-
Labflow. (n.d.). Experiment 9: Grignard Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
- Muñoz, A., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Tetrahedron, 65(36), 7458-7463.
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
ResearchGate. (2021). The evolution of Evans' chiral auxiliary‐based synthetic methodology to catalytic asymmetric synthesis. Retrieved from [Link]
-
Technoilogy. (2023). Fatty Acid Distillation & Fractionation: Core Processes 2023. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
CMB SpA. (n.d.). Fatty acids fractional and total distillation. Retrieved from [Link]
-
ResearchGate. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. Retrieved from [Link]
-
ResearchGate. (2021). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for monoalkylation of C-H acidic methylene groups.
-
Technoilogy. (2023). Fatty Acid Distillation & Fractionation: Core Processes 2023. Retrieved from [Link]
-
ResearchGate. (2020). Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions. Retrieved from [Link]
-
CMB SpA. (n.d.). Fatty acids fractional and total distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. doria.fi [doria.fi]
- 9. technoilogy.it [technoilogy.it]
Topic: ¹³C Metabolic Flux Analysis to Determine 6-Methyloctanoic Acid Production
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quantifying the Engine of Cellular Factories
6-Methyloctanoic acid (6-MOA) is a branched-chain fatty acid (BCFA) with significant industrial interest, contributing to the characteristic flavors and aromas in various food products and serving as a potential building block for biofuels and specialty chemicals.[1] To harness its potential, we must move beyond simple genetic modification and truly understand the metabolic landscape of the microbial chassis producing it. Metabolic engineering efforts often hit a ceiling, not due to a lack of genetic tools, but due to an incomplete understanding of how carbon flows through the intricate network of cellular reactions.[2][3]
This is where ¹³C Metabolic Flux Analysis (¹³C-MFA) provides an unparalleled advantage. It is the gold standard for quantifying the in vivo rates (fluxes) of intracellular metabolic pathways, offering a detailed snapshot of cellular physiology.[2][4][5] By feeding cells a carbon source labeled with the stable isotope ¹³C and tracking its incorporation into metabolites, we can reverse-engineer the activity of the cell's metabolic engine.
This application note provides a comprehensive guide to designing and executing a ¹³C-MFA study to precisely map the metabolic fluxes that lead to the biosynthesis of this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and demonstrate how to interpret the resulting flux maps to guide rational metabolic engineering.
Pillar 1: The Scientific Foundation
The Biosynthetic Route to this compound
Unlike straight-chain fatty acids, which are built exclusively from two-carbon acetyl-CoA units, the biosynthesis of 6-MOA requires a specific branched-chain primer. The pathway is an extension of the canonical fatty acid synthesis (FAS) machinery, but it initiates with a precursor derived from branched-chain amino acid catabolism.
The likely precursor for 6-MOA is 2-methylbutyryl-CoA, which is derived from the breakdown of isoleucine. This primer is then extended by the fatty acid synthase complex using malonyl-CoA as the two-carbon donor and NADPH as the reducing equivalent. Understanding the origin and supply of these key precursors—2-methylbutyryl-CoA, malonyl-CoA, and NADPH—is paramount to optimizing 6-MOA production.[6] These precursors are supplied by central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle.
Core Principles of ¹³C-MFA
¹³C-MFA operates on a simple yet powerful premise: the pattern of ¹³C atoms in a product molecule is a direct reflection of the pathways used to create it. The workflow involves several key stages.[4]
-
Labeling: A microbial culture is grown on a medium where the primary carbon source (e.g., glucose) is replaced with a ¹³C-labeled version. The culture is grown until it reaches a metabolic and isotopic steady state, meaning fluxes and the labeling patterns of intracellular metabolites are constant.
-
Measurement: The distribution of ¹³C atoms, known as the Mass Isotopomer Distribution (MID), is measured for key metabolites. For flux analysis, protein-bound amino acids are ideal reporters for the fluxes in central metabolism. The MID of the target product, 6-MOA, is also measured.
-
Computation: The experimental MIDs, along with measured rates of substrate uptake and product secretion, are fed into a computational model. This model uses iterative algorithms to find the set of intracellular flux values that best explains the measured labeling patterns.[2][7] The output is a quantitative flux map of the cell's metabolism.
Pillar 2: Experimental Design & Protocols
A successful MFA experiment is built on meticulous planning. Every choice, from the ¹³C tracer to the quenching method, has a direct impact on the quality and interpretability of the final flux map.
Phase 1: Strategic Experimental Design
The goal of the experimental design is to maximize the information obtained from the labeling patterns. The choice of ¹³C-labeled substrate is the most critical factor.[8]
Causality Behind Tracer Selection: Different tracers create different labeling patterns, which resolve fluxes through different pathways. For 6-MOA, we need to resolve fluxes through glycolysis, the pentose phosphate pathway (for NADPH), and the pathways supplying the acetyl-CoA and the branched-chain primer.
| ¹³C Tracer | Rationale & Key Insights Provided | Reference |
| [1,2-¹³C₂]-Glucose | An excellent tracer for resolving the split between glycolysis and the Pentose Phosphate Pathway (PPP). The C1-C2 bond is broken in the PPP but remains intact in glycolysis, leading to distinct labeling patterns in downstream metabolites like pyruvate and serine. | [6] |
| [U-¹³C₆]-Glucose | "U" stands for "uniformly" labeled. This tracer labels all carbon atoms and is excellent for tracing the carbon backbone of precursors into the final product. It helps confirm precursor-product relationships and quantify the contribution of glucose to the 6-MOA carbon skeleton. | [2] |
| [U-¹³C₅]-Isoleucine | If the hypothesis is that isoleucine provides the 2-methylbutyryl-CoA primer, this tracer can definitively confirm it. Observing a fully labeled C5 primer fragment in the 6-MOA product would validate this pathway's activity. | [6] |
A parallel labeling strategy, where separate cultures are grown with different tracers (e.g., one with [1,2-¹³C₂]-glucose and another with [U-¹³C₆]-glucose), provides a wealth of complementary data that greatly increases the precision of the calculated fluxes.[6]
Phase 2: Detailed Experimental Protocols
Protocol 1: Cell Culturing and ¹³C-Labeling
Objective: To grow cells on a ¹³C-labeled substrate until an isotopic and metabolic steady state is achieved.
-
Media Preparation: Prepare a chemically defined minimal medium. This is crucial as all carbon sources must be known and accounted for. The sole primary carbon source should be the selected ¹³C-labeled glucose.
-
Inoculation: Inoculate a pre-culture into the defined medium containing the ¹³C-labeled substrate. For batch cultures, this is typically done at the start. For continuous (chemostat) cultures, the labeled feed is introduced after the culture has reached a steady state on unlabeled media.
-
Cultivation: Maintain the culture under controlled conditions (pH, temperature, aeration). Monitor cell growth (e.g., OD₆₀₀) to ensure the culture reaches a steady state. For batch cultures, this is typically mid-exponential phase. For chemostats, at least 5 residence times on the labeled feed are required to ensure isotopic equilibrium.
-
Extracellular Rate Measurement: During steady-state growth, take precise measurements of the concentrations of the carbon source (glucose), 6-MOA, and any major byproducts (e.g., acetate) in the culture supernatant over time. This is used to calculate uptake and secretion rates, which are essential constraints for the flux model.
Protocol 2: Rapid Quenching and Metabolite Extraction
Objective: To instantly halt all enzymatic activity, preserving the in vivo metabolic state, and extract intracellular metabolites.
Causality: Metabolism is incredibly fast. Without effective quenching, metabolite pools can change in seconds, invalidating the results. Cold methanol is a popular quenching agent because it rapidly chills the cells and inhibits enzymes without causing significant leakage of intracellular metabolites from many microbial cells.[9]
-
Preparation: Pre-chill a quenching solution of 60% methanol to -40°C or colder.
-
Sampling: Rapidly withdraw a known volume of cell culture (e.g., 5 mL) and immediately submerge it in a larger volume (e.g., 25 mL) of the pre-chilled quenching solution. Mix vigorously.
-
Cell Separation: Pellet the quenched cells by centrifugation at a low temperature (e.g., 5,000 x g for 5 min at -10°C). Discard the supernatant.
-
Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol). Lyse the cells using methods like bead beating or sonication on ice.
-
Collection: Centrifuge the lysate at high speed (e.g., 13,000 x g for 10 min at 4°C) to pellet cell debris.[10] Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extract at -80°C until derivatization.
Protocol 3: Sample Preparation for GC-MS Analysis of 6-MOA
Objective: To hydrolyze fatty acids from complex lipids and derivatize them to volatile esters for GC-MS analysis.
Causality: Free fatty acids are highly polar and have low volatility, making them unsuitable for direct GC analysis. They tend to cause poor peak shape (tailing) and may not elute from the column at all.[11] Derivatization, typically by methylation to form Fatty Acid Methyl Esters (FAMEs), neutralizes the polar carboxyl group, increasing volatility and ensuring sharp, symmetrical peaks for accurate quantification.
-
Hydrolysis: Reconstitute the dried extract in a strong base (e.g., 0.5 M NaOH in methanol) to saponify any esterified fatty acids. Heat at 80°C for 30 minutes.
-
Methylation: Add a methylation reagent. A common and effective choice is Boron Trifluoride in Methanol (BF₃-Methanol).[12] Add 2 mL of 12-14% BF₃-Methanol, cap tightly, and heat at 60°C for 10 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of water and 1 mL of a nonpolar organic solvent (e.g., hexane). Vortex vigorously to extract the FAMEs into the hexane layer.
-
Sample Collection: Centrifuge briefly to separate the phases. Carefully transfer the upper hexane layer containing the FAMEs to a new GC vial.
-
Final Preparation: Evaporate the hexane under a gentle stream of nitrogen and reconstitute in a small, known volume of hexane for injection into the GC-MS.
Phase 3: Data Acquisition and Analysis
Protocol 4: GC-MS Analysis
Objective: To separate the derivatized metabolites and acquire mass spectra to determine their mass isotopomer distributions (MIDs).
| Parameter | Example Setting | Rationale |
| GC Column | DB-5ms (or similar non-polar column), 30m x 0.25mm x 0.25µm | Provides good separation for FAMEs. |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Start at 100°C, hold 2 min, ramp to 300°C at 10°C/min, hold 5 min | A temperature gradient is necessary to elute a wide range of metabolites with different boiling points.[10] |
| MS Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that creates reproducible fragmentation patterns. |
| Acquisition | Full Scan Mode (e.g., m/z 50-550) | Acquires the entire mass spectrum, allowing for the quantification of all mass isotopologues (M+0, M+1, M+2, etc.) of a given fragment. |
Data Analysis and Flux Calculation
-
MID Determination: For the 6-MOA FAME and each proteinogenic amino acid derivative, extract the ion intensities for the molecular ion or a characteristic fragment cluster.
-
Data Correction: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes (e.g., ²H, ¹⁷O, ¹⁸O) in the molecule and the derivatization agent.
-
Flux Modeling: Use specialized software for flux computation. Packages like INCA or the open-source FreeFlux are powerful tools for this purpose.[7][13][14] The required inputs are:
-
A stoichiometric model of the organism's central metabolism, including the 6-MOA biosynthetic pathway.
-
The corrected MIDs of metabolites.
-
The measured extracellular uptake and secretion rates.
-
The composition of the ¹³C-labeled substrate.
-
-
Interpretation: The software output is a comprehensive flux map. This map should be visualized to clearly show the flow of carbon through the metabolic network. Statistical analysis, such as a chi-squared test, is used to assess the goodness-of-fit between the model-simulated MIDs and the experimentally measured data.
Conclusion: From Data to Discovery
¹³C-MFA transforms metabolic engineering from a trial-and-error process into a data-driven science. By quantitatively mapping the flow of carbon through a production host, researchers can pinpoint the exact locations of metabolic bottlenecks, identify competing pathways that divert valuable precursors, and validate the effects of genetic modifications. For this compound, this could mean identifying a low flux towards the isoleucine-derived primer as the primary production bottleneck, or discovering that an unexpectedly high flux through the TCA cycle is consuming the majority of acetyl-CoA. Armed with this quantitative knowledge, scientists can devise targeted engineering strategies with a much higher probability of success, accelerating the development of robust, high-yield bioproduction systems.
References
-
Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. PubMed Central. Available at: [Link]
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. Available at: [Link]
-
Derivatization techniques for free fatty acids by GC. Restek. Available at: [Link]
-
Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. MDPI. Available at: [Link]
-
What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate. Available at: [Link]
-
What is INCA (Isotopomer Network Compartmental Analysis)?. YouTube. Available at: [Link]
-
M. A. H. (2014). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. Available at: [Link]
-
Chen, L. et al. (2017). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology. Available at: [Link]
-
Flux-analysis. Fiehn Lab, UC Davis. Available at: [Link]
-
Garcia, D. F. et al. (2017). 13C Metabolic Flux Analysis for Systematic Metabolic Engineering of S. cerevisiae for Overproduction of Fatty Acids. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Critical assessment of quenching and extraction/sample preparation methods for microorganisms in metabolomics. Metabolomics. Available at: [Link]
-
Su, P. et al. (2017). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PubMed Central. Available at: [Link]
-
High-resolution 13C metabolic flux analysis. ResearchGate. Available at: [Link]
-
Le, T. Q. et al. (2012). Metabolic engineering of biocatalysts for carboxylic acids production. PubMed Central. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
The Role of Metabolic Engineering Technologies for the Production of Fatty Acids in Yeast. MDPI. Available at: [Link]
Sources
- 1. This compound | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of biocatalysts for carboxylic acids production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Blogs | Restek [discover.restek.com]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. docs.nrel.gov [docs.nrel.gov]
Troubleshooting & Optimization
Troubleshooting peak tailing for 6-Methyloctanoic acid in gas chromatography.
Technical Support Center: Gas Chromatography
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting strategies for a common issue in gas chromatography: peak tailing, with a specific focus on the analysis of 6-Methyloctanoic acid. As a branched-chain carboxylic acid, this analyte presents unique challenges that require a systematic and well-informed approach to resolve.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
This section is designed as a conversation with our technical experts. We'll walk through the diagnostic process from initial observation to final resolution.
Q1: I'm seeing significant peak tailing for this compound in my chromatogram. What's causing this?
A1: Peak tailing for an analyte like this compound is almost always a symptom of undesirable secondary interactions within your GC system or suboptimal analytical conditions. Because it is a carboxylic acid, it possesses a highly polar carboxyl group with an active hydrogen atom.[1][2] This makes it particularly susceptible to the following issues:
-
Active Sites: The primary cause of peak tailing for polar, acidic compounds is interaction with "active sites" in the sample flow path.[3][4] These are typically exposed silanol groups (-Si-OH) on the surfaces of untreated glass inlet liners, column ends, or areas of the column where the stationary phase has been stripped.[5][6] The acidic proton of your analyte can form strong hydrogen bonds with these sites, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a tailed peak.[5][7]
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create new active sites or obstruct the sample path, leading to distorted peak shapes.[8][9]
-
Methodological Issues: Suboptimal parameters, such as incorrect injector temperature, a poor choice of sample solvent, or an inappropriate column phase, can contribute to or exacerbate peak tailing.[3][10]
-
Physical Obstructions: A poorly cut column or improper installation can create dead volumes or turbulence in the flow path, which can cause all peaks, including your analyte, to tail.[5][8][11]
Q2: How can I systematically diagnose the root cause of the peak tailing?
A2: A logical diagnostic workflow is crucial to avoid unnecessary changes to your method. The goal is to first distinguish between a physical problem (affecting all peaks) and a chemical problem (affecting only active compounds like your analyte).
Diagnostic Workflow:
-
Inject a Non-Polar Analyte: The most effective first step is to inject a test sample containing a non-polar hydrocarbon (e.g., heptadecane or nonadecane).[12]
-
If the hydrocarbon peak is symmetrical: The issue is chemical in nature. Your system has active sites that are specifically interacting with this compound. Proceed to Q3 .
-
If the hydrocarbon peak also tails: The issue is likely physical or related to a major system fault (e.g., a leak, dead volume, or severe contamination).[4][5] In this case, you should check your column installation, look for a poorly cut column end, and ensure there are no leaks in the system before proceeding.[8][11]
-
Below is a visual representation of this diagnostic logic.
Q3: My hydrocarbon peak is sharp, so the problem is active sites. What are my options for eliminating this chemical activity?
A3: You have three main strategies to combat active sites: passivating the system, choosing a more appropriate column, or modifying the analyte itself.
1. System Passivation and Maintenance: Your first line of defense is to ensure every part of the sample flow path is as inert as possible.
-
Use a Deactivated Inlet Liner: Standard glass liners have many active silanol groups. Always use a liner that has been chemically deactivated (silylated) to cap these sites.[5][13] If you see a sudden increase in tailing, your liner may be contaminated or its deactivation may have worn off.[10]
-
Perform Inlet Maintenance: Regularly replace the septum and O-rings. Particles from a cored septum can accumulate in the liner and create active sites.[9]
-
Trim the Column: The first 10-20 cm of the analytical column is where most non-volatile contaminants accumulate, stripping the stationary phase and exposing active silica.[5][14] Carefully trimming this section from the inlet end can often restore peak shape. Always ensure you make a clean, 90° cut.[11]
2. Select a Highly Inert or Specialized Column: The column is the largest surface your analyte will contact.
-
Ultra-Inert Columns: Modern columns designated as "Ultra Inert" or "Inert Flow Path" are manufactured and tested to have minimal active sites and are highly recommended for polar analytes.[13][15]
-
Specialized Wax or FFAP Columns: For the direct analysis of underivatized carboxylic acids, highly polar polyethylene glycol (PEG, or "Wax") columns are often used.[2][16] Free Fatty Acid Phase (FFAP) columns are specifically designed for this purpose and are acid-deactivated to reduce peak tailing.[16][17]
3. Modify the Analyte via Derivatization: If system inertness and column choice are still insufficient, the most robust solution is to chemically modify the this compound into a less polar, more volatile form.[1][18] This eliminates the problematic active hydrogen, fundamentally solving the cause of the interaction.[19]
The diagram below illustrates how derivatization prevents interaction with active sites.
Q4: Derivatization seems like a powerful solution. How do I do it, and what are the trade-offs?
A4: Derivatization is a highly effective strategy. The most common method for carboxylic acids is esterification , typically to form fatty acid methyl esters (FAMEs).[19][20][21] This process replaces the acidic hydrogen with an alkyl group.
| Derivatization Method | Reagent Example | Pros | Cons |
| Esterification (Alkylation) | BF₃ in Methanol, Acetyl Chloride in Methanol | Creates stable, volatile esters. Well-established protocols.[22][23] | Reagents can be harsh. May require heating. Byproducts may need to be removed.[18] |
| Silylation | MTBSTFA, BSTFA | Fast and quantitative reactions. Produces volatile derivatives.[24] | Derivatives can be sensitive to moisture. May not be as stable as esters.[1] |
Protocol: Methyl Esterification using Acetyl Chloride in Methanol
This protocol is a common and effective method for preparing FAMEs for GC analysis.[22]
Materials:
-
Dried sample containing this compound
-
1.25 M Acetyl Chloride in Methanol (prepare fresh by slowly adding acetyl chloride to cold methanol)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
GC vials, vortex mixer, centrifuge
Procedure:
-
Reaction Setup: To your dried sample in a glass vial, add 1 mL of the acetyl chloride/methanol solution.
-
Incubation: Tightly cap the vial and heat at 95°C for 60 minutes. For unsaturated acids where isomerization is a concern, a lower temperature for a longer duration is recommended.[22]
-
Quenching: After cooling the vial to room temperature, add 1 mL of saturated NaCl solution to stop the reaction.
-
Extraction: Add 200 µL of hexane to the vial. Vortex vigorously for 3 minutes to extract the FAMEs into the organic layer.
-
Phase Separation: Centrifuge the vial for 5 minutes to ensure a clean separation of the aqueous and organic layers.
-
Sample Transfer: Carefully transfer the upper hexane layer, which contains your derivatized analyte, to a clean GC vial for analysis.
Frequently Asked Questions (FAQs)
Q: What is the best type of GC column for analyzing this compound? A: If analyzing the underivatized ("free") acid, a polar FFAP or Wax column is recommended to achieve a symmetrical peak shape.[2][16] If you derivatize the acid to its methyl ester (FAME), you have more flexibility. A mid-polarity column (e.g., a "5-type" like DB-5ms) or a more polar cyanopropyl phase (like DB-225ms or HP-88) can be used, with the polar phases providing better separation for complex fatty acid mixtures.[15][17][22]
Q: Can my sample solvent cause peak tailing? A: Yes. This is known as a "polarity mismatch." If you are using a non-polar column with a highly polar solvent (or vice-versa) in splitless injection, it can cause poor analyte focusing on the column head, leading to distorted peaks.[3][10] Ensure your solvent is compatible with your stationary phase.
Q: My peaks are not just tailing, they look "chair-shaped." What does that mean? A: A chair-shaped peak is a classic symptom of a partial blockage or a very poorly cut column at the inlet.[5] This physical obstruction creates turbulence and a complex flow path, leading to this distinct distortion. You should re-cut the column inlet, ensuring a clean, square break.[11]
Q: Could my injection technique be the problem? A: Yes, especially in splitless mode. A slow injection can cause the sample to vaporize inefficiently in the inlet, leading to band broadening that can appear as tailing.[9] Additionally, setting the split ratio too low in a split injection can prevent the inlet from being purged efficiently, also causing tailing.[8][10]
Q: How can I optimize my GC oven and inlet parameters to improve the peak shape? A: For this compound (especially underivatized), ensure the inlet temperature is high enough (e.g., 250°C) to ensure rapid and complete vaporization without causing thermal degradation.[22] The oven temperature program should start low enough to allow for good focusing of the analyte at the head of the column. A faster oven ramp rate can sometimes sharpen peaks, but at the cost of resolution.[25] Using your carrier gas in "constant flow" mode is recommended to maintain optimal linear velocity as the oven temperature increases, which helps keep later-eluting peaks sharp.[3]
References
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
LCGC International. (2013). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Chromatography Online. Retrieved from [Link]
-
GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex. Retrieved from [Link]
-
GC Derivatization. (n.d.). Restek. Retrieved from [Link]
-
GC Diagnostic Skills I | Peak Tailing. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Acids: Derivatization for GC Analysis. (n.d.). ScienceDirect. Retrieved from [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved from [Link]
-
Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Fixing GC Peak Tailing for Cleaner Results. (2025). Separation Science. Retrieved from [Link]
-
GC Diagnostic Skills II | Reduced Peak Size. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
What Causes Tailing In Gas Chromatography? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Guide to GC Column Selection and Optimizing Separations. (n.d.). Restek. Retrieved from [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent. Retrieved from [Link]
-
The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). (2020). Chromatography Online. Retrieved from [Link]
-
Peak Perfection: A Guide to GC Troubleshooting. (2025). Agilent. Retrieved from [Link]
-
Which Column Is Best for Fatty Acid Analysis by GC? (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Detect Every Peak and Minimize Degradative Buildup in Your GC Flow Path. (n.d.). Agilent. Retrieved from [Link]
-
Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
A comprehensive review on gas chromatographic analysis of fatty acids in coconut oil. (n.d.). IAJPS. Retrieved from [Link]
-
Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. (2020). MDPI. Retrieved from [Link]
Sources
- 1. weber.hu [weber.hu]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 9. academic.oup.com [academic.oup.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. agilent.com [agilent.com]
- 13. hpst.cz [hpst.cz]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 17. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. gcms.cz [gcms.cz]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. iajps.com [iajps.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. gcms.cz [gcms.cz]
Technical Support Center: Optimizing the Separation of 6-Methyloctanoic Acid and its Isomers by HPLC
Welcome to the technical support center for the chromatographic separation of 6-Methyloctanoic acid and its structural isomers. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and systematic troubleshooting strategies. The separation of branched-chain fatty acid (BCFA) isomers is a significant analytical challenge due to their high structural similarity, and this guide offers a comprehensive, question-and-answer-based approach to overcoming these hurdles.
Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts
This section addresses the preliminary questions essential for developing a robust separation method. Understanding these core concepts is the first step toward successful optimization.
Q1: Why is the separation of this compound from its isomers (e.g., 2-, 3-, 4-, 5-, 7-Methyloctanoic acids) so challenging?
Answer: The difficulty lies in the subtle structural differences between the isomers. This compound and its related compounds are positional isomers, differing only in the location of the methyl branch on the C8 carbon chain. This results in nearly identical physicochemical properties:
-
Similar Hydrophobicity: In reversed-phase (RP) chromatography, retention is primarily driven by hydrophobicity. Since all these isomers have the same molecular formula (C9H18O2), their hydrophobicity is very similar, leading to poor resolution on standard C18 columns.[1]
-
Lack of a UV Chromophore: Saturated fatty acids do not possess a suitable chromophore for sensitive UV detection at common wavelengths (e.g., >230 nm).[2] Analysis requires either detection at low UV wavelengths (~210 nm), which can be noisy and non-specific, or chemical derivatization.[3]
-
Chirality: this compound is a chiral molecule (the C6 carbon is a stereocenter). Separating its enantiomers ((R)- and (S)-6-Methyloctanoic acid) requires specialized chiral stationary phases (CSPs) and cannot be achieved with standard achiral columns.[4][5]
Q2: Is derivatization necessary for my analysis? If so, what are the benefits?
Answer: While not strictly mandatory for all detector types (e.g., mass spectrometry), derivatization is highly recommended for UV-based HPLC analysis and offers several critical advantages:
-
Enhanced Detection: By attaching a UV-absorbing tag to the carboxylic acid group, you significantly increase detection sensitivity.[6] Common derivatizing agents like 2,4'-dibromoacetophenone or p-bromophenacyl bromide introduce a strong chromophore, allowing for detection at more favorable wavelengths (e.g., 240-260 nm) where baseline noise is lower.[2][7]
-
Improved Peak Shape: The free carboxyl group of underivatized fatty acids can interact with residual silanols on the silica backbone of HPLC columns, leading to significant peak tailing.[8] Converting the acid to an ester neutralizes this highly polar group, resulting in sharper, more symmetrical peaks and improved resolution.
-
Modified Selectivity: Derivatization can alter the overall properties of the analyte, which can sometimes be leveraged to improve separation between closely related isomers.
For mass spectrometry (MS) detection, derivatization can also be beneficial as it can improve ionization efficiency and chromatographic properties.[9][10]
Part 2: Troubleshooting Guide for Achiral Separation (Positional Isomers)
This section focuses on resolving the common issues encountered when separating positional isomers of methyloctanoic acid.
Problem: My chromatogram shows a single, broad, or poorly resolved cluster of peaks for my isomer mix on a standard C18 column.
Probable Cause: The selectivity of a standard C18 stationary phase is insufficient to differentiate between the minor differences in shape and polarity of the positional isomers. C18 phases separate primarily based on hydrophobicity, which is too similar among these compounds.[1]
Solutions:
-
Optimize Mobile Phase Composition:
-
Action: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. This increases retention and provides more time for the analytes to interact with the stationary phase, potentially improving resolution.
-
Causality: According to retention theory in reversed-phase chromatography, lowering the elution strength of the mobile phase increases the retention factor (k'). For closely eluting peaks, increasing k' can often lead to better separation.
-
-
Adjust Column Temperature:
-
Action: Systematically decrease the column temperature (e.g., from 40°C down to 15°C in 5°C increments).
-
Causality: Lowering the temperature can enhance selectivity between structurally similar compounds. While it may increase viscosity and backpressure, the improved resolution for isomers can be significant.[11]
-
-
Switch to a Different Stationary Phase:
-
Action: This is the most effective solution. Move away from a standard C18 column and explore phases with different separation mechanisms.
-
Causality: Introducing alternative interactions beyond simple hydrophobicity is key. A recent study on BCFA profiling highlighted that while C18 columns are suitable for long-chain isomers, specialized phases offer better selectivity for short and medium-chain isomers.[12][13]
-
| Stationary Phase Type | Separation Principle & Rationale | Recommended For |
| Phenyl-Hexyl | Provides π-π interactions between the phenyl rings on the stationary phase and the analytes. While these isomers lack aromatic rings, the phenyl phase offers a different steric environment and shape selectivity compared to linear C18 chains. | Initial screening when C18 fails. Good for aromatic positional isomers, but can offer unique selectivity for alkyl compounds.[14] |
| Cholesterol-based | Offers high molecular shape selectivity. The rigid, planar structure of the cholesterol ligand can better differentiate between the subtle steric differences caused by the varying methyl group positions. | Geometrical (cis/trans) and positional isomers that are difficult to separate on C18.[1] |
| Charged Surface Hybrid (CSH) C18 | A C18 phase with a low-level positive surface charge. This can improve peak shape for acidic compounds, especially at low pH, by minimizing interactions with silica silanols. | Improving peak shape and performance with acidic mobile phases.[13] |
Troubleshooting Workflow: Co-eluting Positional Isomers
Caption: A systematic workflow for troubleshooting the co-elution of positional isomers.
Part 3: Troubleshooting Guide for Chiral Separation (Enantiomers)
After achieving separation of the positional isomers, the next challenge is to resolve the enantiomers of this compound (and any other chiral isomers present).
Problem: I need to separate the (R)- and (S)-enantiomers of this compound. Where do I start?
Probable Cause: You are using an achiral stationary phase, which cannot distinguish between enantiomers. Enantiomeric separation requires the formation of transient diastereomeric complexes with a chiral selector, which is provided by a Chiral Stationary Phase (CSP).[5]
Solutions:
-
Select an Appropriate CSP: The choice of CSP is the most critical factor. For acidic compounds like this compound, two classes of CSPs are highly effective:
-
Polysaccharide-based CSPs: Columns packed with cellulose or amylose derivatives (e.g., Chiralpak® series) are extremely versatile and should be the first choice for screening.[4] They can be operated in normal-phase, polar organic, or reversed-phase modes.
-
Anion-exchange CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds.[15] The separation mechanism is based on an ionic exchange between the deprotonated acidic analyte and the positively charged chiral selector on the stationary phase.
-
-
Start with a Screening Protocol: Do not assume a single column/mobile phase combination will work. A systematic screening of a few select columns with different mobile phases is the most efficient approach to finding a successful separation.[16]
Decision Tree: Chiral Separation Strategy
Caption: A decision tree for selecting a starting strategy for chiral method development.
Problem: I am getting poor resolution (Rs < 1.5) on my chosen chiral column.
Probable Cause: The mobile phase composition is not optimal for creating the necessary difference in interaction energy between the two enantiomers and the CSP.
Solutions:
-
Optimize Mobile Phase (Normal Phase):
-
Action: In normal phase (e.g., Hexane/Isopropanol), the alcohol component is the polar modifier. Decrease the concentration of the alcohol (e.g., from 10% to 5% or 2%).
-
Causality: Reducing the polar modifier strength increases retention and enhances the hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are often critical for chiral recognition.[15]
-
-
Add an Acidic Modifier:
-
Action: For acidic analytes, adding a small amount of a strong acid like trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can drastically improve peak shape and sometimes resolution.
-
Causality: The TFA acts as a competing agent for any highly active sites on the stationary phase, reducing peak tailing. It also ensures the analyte is in its neutral, protonated state, which can be crucial for certain chiral recognition mechanisms.[17]
-
-
Change the Alcohol Modifier:
-
Action: If using Hexane/Isopropanol (IPA), try switching to Hexane/Ethanol (EtOH) or Hexane/n-Propanol.
-
Causality: Different alcohols can change the nature of the hydrogen bonding interactions within the chiral selector's environment, leading to significant changes in enantioselectivity.[5]
-
Part 4: Detailed Experimental Protocols
Protocol 1: Derivatization of this compound with 2,4'-Dibromoacetophenone (DBAP)
This protocol is adapted from established methods for fatty acid derivatization for HPLC-UV analysis.[2][7]
Objective: To convert the non-UV active fatty acid into a highly UV-active phenacyl ester for sensitive detection.
Materials:
-
Sample containing this compound isomers
-
2,4'-Dibromoacetophenone (DBAP) solution (e.g., 10 mg/mL in acetone)
-
Triethylamine (TEA) or another suitable catalyst
-
Acetone or Acetonitrile (HPLC Grade)
-
Heating block or water bath
-
Nitrogen evaporator
-
HPLC vials
Procedure:
-
Sample Preparation: In a clean vial, evaporate a known amount of your sample to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 100 µL of the DBAP solution and 50 µL of TEA solution (e.g., 5 mg/mL in acetone). The molar excess of the derivatizing agent should be significant to drive the reaction to completion.
-
Reaction: Cap the vial tightly and heat at 40-50°C for 30-60 minutes. Lower temperatures and shorter times are used to prevent potential isomerization of any unsaturated fatty acids that might be present.[2]
-
Evaporation: After the reaction is complete, cool the vial to room temperature and evaporate the solvent to dryness under nitrogen.
-
Reconstitution: Reconstitute the dried derivative in a known volume of the HPLC mobile phase (e.g., 200 µL of Acetonitrile/Water).
-
Analysis: The sample is now ready for injection into the HPLC system. Detect the derivatives at the absorbance maximum of the phenacyl group, typically around 254-260 nm.
Protocol 2: Systematic Screening of Chiral Stationary Phases
Objective: To efficiently identify a suitable CSP and mobile phase combination for the separation of this compound enantiomers.
Materials:
-
Derivatized or underivatized standard of (±)-6-Methyloctanoic acid
-
Recommended CSPs: Chiralpak IA, Chiralpak IB, Chiralpak IC (or similar polysaccharide-based columns)
-
HPLC grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Column Equilibration: For each new column/mobile phase combination, ensure the column is thoroughly equilibrated (flush with at least 20-30 column volumes of the new mobile phase).
-
Initial Screening Conditions: Perform injections on each column using the starting mobile phases listed in the table below.
| Column | Mobile Phase System | Starting Composition | Flow Rate | Temperature |
| Chiralpak IA | Normal Phase | n-Hexane / IPA (90:10, v/v) + 0.1% TFA | 1.0 mL/min | 25°C |
| Chiralpak IB | Normal Phase | n-Hexane / EtOH (95:5, v/v) + 0.1% TFA | 1.0 mL/min | 25°C |
| Chiralpak IC | Polar Organic | ACN / MeOH (50:50, v/v) + 0.1% TFA | 1.0 mL/min | 25°C |
-
Evaluation: Analyze the chromatograms from each run. Look for any sign of peak splitting or shoulder formation, which indicates partial separation. The combination that provides the best "hit" (highest initial resolution or selectivity) should be selected for further optimization.
-
Optimization: For the best-performing condition, systematically adjust the mobile phase composition (e.g., decrease the percentage of alcohol in normal phase) and temperature to maximize the resolution (Rs) as described in the troubleshooting section.
References
-
Kühn, S., et al. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences. [Link]
-
ResearchGate. (n.d.). A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD). ResearchGate. [Link]
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Nacalai Tesque, Inc. [Link]
-
MDPI. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. [Link]
-
Zampieri, M., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. [Link]
-
Tweeten, T. N., & Wetzel, D. L. (1983). Analysis of Free Fatty Acids in Lipid Extracts. Cereal Chemistry. [Link]
-
PubMed Central. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. [Link]
-
ResearchGate. (2014). Fatty acid derivatisation for HPLC; how should I be doing it? ResearchGate. [Link]
-
LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. LCGC International. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
PubMed. (2023). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. National Center for Biotechnology Information. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]
-
PubMed. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. [Link]
-
Tweeten, T. N., & Wetzel, D. L. (1979). High Performance Liquid Chromatographic Analysis of Fatty Acid Derivatives from Grain and Feed Extracts. Cereal Chemistry. [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]
-
AOCS. (2019). Fatty Acid Analysis by HPLC. American Oil Chemists' Society. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]
-
MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]
-
SIELC Technologies. (n.d.). Separation of Hexanoic acid, 6-hydroxy-, methyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. jafs.com.pl [jafs.com.pl]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cerealsgrains.org [cerealsgrains.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 11. mac-mod.com [mac-mod.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 15. chiraltech.com [chiraltech.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of Sterically Hindered Carboxylic Acids
Welcome to the technical support center for the derivatization of sterically hindered carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in modifying sterically congested carboxylic acid moieties. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complex reactions and achieve your synthetic goals.
The Challenge of Steric Hindrance in Carboxylic Acid Derivatization
Sterically hindered carboxylic acids, characterized by bulky substituents near the carboxyl group (e.g., tertiary alkyl, adamantyl, or ortho-substituted aryl groups), present a significant challenge in synthetic chemistry. The steric bulk impedes the approach of nucleophiles, such as alcohols or amines, to the electrophilic carbonyl carbon. This dramatically slows down the reaction rate and can lead to incomplete conversions, low yields, or complete reaction failure with standard derivatization protocols.[1][2]
Traditional methods like Fischer esterification, which rely on acid catalysis, are often ineffective for these substrates as the bulky groups can also hinder the protonation of the carbonyl oxygen, a key step in activating the carboxylic acid.[3] Similarly, standard amide coupling reagents may fail to produce the desired product in satisfactory yields.[4][5]
This guide provides a systematic approach to troubleshooting these difficult derivatizations, focusing on two common transformations: esterification and amide bond formation .
Troubleshooting Guide: Esterification of Sterically Hindered Carboxylic Acids
Esterification is a cornerstone of organic synthesis, yet it becomes a formidable task when dealing with sterically encumbered carboxylic acids. Below are common issues and their corresponding solutions.
Problem 1: Low or No Ester Formation with Standard Acid Catalysis (Fischer-Speier Method)
Causality: The Fischer-Speier esterification is an equilibrium-driven process that is highly sensitive to steric hindrance.[3] The bulky substituents on the carboxylic acid prevent the effective protonation of the carbonyl group and subsequent nucleophilic attack by the alcohol. For tertiary alcohols, this method is particularly problematic as they tend to eliminate to form alkenes under acidic conditions.[6][7]
Troubleshooting Strategies:
-
Shift the Equilibrium: While challenging for hindered substrates, driving the equilibrium forward can sometimes yield results. This can be attempted by using a large excess of the alcohol (if feasible, using it as the solvent) or by removing water as it forms, for example, with a Dean-Stark apparatus.[8]
-
Alternative Catalysts: Instead of traditional mineral acids like H₂SO₄ or HCl, consider using Lewis acids such as scandium(III) triflate or ferric chloride, which may offer different coordination and activation pathways.[9] Tin-based catalysts like stannous chloride have also been reported for the esterification of hindered acids with polyols.[10]
Problem 2: Failure of Carbodiimide-Mediated Esterification (e.g., DCC/DMAP)
Causality: While the Steglich esterification (using a carbodiimide like DCC and a catalyst like DMAP) is generally effective for many carboxylic acids, its success with highly hindered substrates can be limited.[6][11] The formation of the reactive O-acylisourea intermediate can be sterically hindered. Furthermore, in the absence of a sufficiently nucleophilic alcohol, this intermediate can rearrange to a stable N-acylurea byproduct, terminating the desired reaction pathway.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for carbodiimide-mediated esterification.
Recommended Solutions & Protocols:
-
Mukaiyama's Reagent: Consider using Mukaiyama's reagent (e.g., 2-chloro-1-methylpyridinium iodide) in the presence of a tertiary amine base. This reagent has shown excellent performance in esterifying sterically hindered acids.[9]
-
Uronium-Based Coupling Agents: Reagents like TBTU, TATU, and COMU, commonly used in peptide synthesis, can be highly effective for ester formation.[12][13]
Protocol: Esterification of a Hindered Carboxylic Acid using COMU and a Tertiary Alcohol
-
To a solution of the sterically hindered carboxylic acid (1.0 equiv) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF), add the tertiary alcohol (1.2 equiv).
-
Add COMU (1.5 equiv) to the mixture.
-
Add MTBD (2.0 equiv) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Amide Bond Formation with Sterically Hindered Carboxylic Acids
Amide coupling is one of the most frequently performed reactions in drug discovery. However, the formation of amides from sterically hindered carboxylic acids and/or hindered or electron-deficient amines is a persistent challenge.[1][2][4][14]
Problem: Standard Peptide Coupling Reagents (e.g., HATU, HOBt/EDC) Fail
Causality: The slow rate of nucleophilic attack by the amine on the activated carboxylate in a sterically congested environment is the primary reason for failure.[1] Even with potent activating agents, the reaction may not proceed to completion, or may require harsh conditions that are incompatible with sensitive functional groups.[4]
Troubleshooting Strategies:
-
Elevated Temperatures: Increasing the reaction temperature can sometimes overcome the activation energy barrier. However, this must be done with caution to avoid side reactions or racemization if chiral centers are present.
-
Alternative Activation Methods: When standard methods fail, more reactive intermediates may be necessary.
Recommended Solutions & Protocols:
-
Acyl Fluoride Intermediate: A highly effective method involves the in situ formation of an acyl fluoride, which then reacts with the amine at an elevated temperature. Reagents like Cyanuric fluoride or XtalFluor-E® can be used to generate the acyl fluoride. This method has proven successful where many other standard coupling protocols have failed.[4][5]
Protocol: Amide Coupling via an Acyl Fluoride Intermediate
-
Dissolve the sterically hindered carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add Cyanuric fluoride (0.5 equiv) and pyridine (1.5 equiv) to the solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours to form the acyl fluoride.
-
In a separate flask, dissolve the amine (1.2 equiv) in the same solvent.
-
Slowly add the amine solution to the acyl fluoride mixture.
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with water, and extract the product.
-
Purify the amide by standard procedures (e.g., chromatography).
-
Grignard Reagent Addition to Isocyanates: For the synthesis of highly sterically hindered amides, a less conventional but powerful approach is the addition of a Grignard reagent to an isocyanate.[1][2] This method circumvents the direct coupling of a carboxylic acid and an amine.
Caption: Decision tree for troubleshooting difficult amide couplings.
Frequently Asked Questions (FAQs)
Q1: My derivatization for GC-MS analysis is giving low yields. What can I do?
A1: For GC-MS analysis, derivatization aims to increase volatility and thermal stability.[15] With sterically hindered carboxylic acids, silylation is a common method. If you are experiencing low yields with reagents like BSTFA, consider the following:
-
Increase Reaction Time and Temperature: Hindered substrates require more forcing conditions. It may take several hours at an elevated temperature (e.g., 75-100 °C) for the reaction to go to completion.[16]
-
Use a Catalyst: The addition of a catalyst like trimethylchlorosilane (TMCS) to your silylating reagent (e.g., BSTFA) can significantly increase its reactivity, especially for hindered hydroxyls and some amines.[17]
-
Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure your sample and solvent are completely dry, as water will consume the reagent.[16]
Q2: Are there any "greener" alternatives to common solvents like DCM and DMF for these reactions?
A2: Yes, recent studies have explored more sustainable solvents. For Steglich-type esterifications, dimethyl carbonate (DMC) has been identified as a promising alternative to DCM and DMF, showing good to excellent yields with various coupling reagents.[9]
Q3: Can I derivatize a hindered carboxylic acid in an aqueous solution?
A3: Derivatization in aqueous solutions is challenging but possible, particularly for analytical purposes like LC-MS.[18] The use of a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, followed by coupling with an amine-containing labeling reagent, is a common strategy.[19][20] To improve reaction kinetics with hindered substrates, it is beneficial to use an amine reagent with a lower pKa to ensure it remains nucleophilic at the optimal pH for EDC activation.[19]
Q4: I am trying to make a tert-butyl ester of my hindered acid. Fischer esterification is not working. What is the best method?
A4: The Steglich esterification using DCC and a catalytic amount of DMAP is a classic and effective method for synthesizing tert-butyl esters, as it proceeds under mild conditions that avoid the elimination of isobutene from tert-butanol.[6] If this still proves difficult, using di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP is another excellent and convenient method, as the byproducts (tert-butanol and CO₂) are volatile and easily removed.[21]
Q5: What are the key differences in reactivity between uronium (HATU, TBTU) and phosphonium (PyBOP) coupling reagents for hindered substrates?
A5: While both are potent activators, uronium-based reagents like HATU and TBTU are generally considered more reactive than phosphonium-based reagents like PyBOP. For particularly challenging couplings involving sterically hindered acids or electron-poor amines, uronium reagents often provide better results. For instance, TBTU and TATU are very effective for esterifications, a reaction for which phosphonium reagents are less commonly employed.[12]
Quantitative Comparison of Coupling Reagents
| Reagent/Method | Target Derivative | Key Advantages for Hindered Substrates | Common Limitations/Considerations |
| DCC/DMAP (Steglich) | Ester | Mild conditions, good for tert-butyl esters.[6][11] | Can form N-acylurea byproduct; may be slow.[6] |
| Mukaiyama's Reagent | Ester | High yields, effective at room temperature or with mild heating.[9] | Requires a tertiary amine base. |
| COMU + MTBD | Ester | Highly effective for tertiary alcohols.[12] | Requires a strong, non-nucleophilic base. |
| Cyanuric Fluoride | Amide | Forms highly reactive acyl fluoride; successful when other methods fail.[4] | Requires elevated temperatures for coupling. |
| Grignard + Isocyanate | Amide | Can form extremely hindered amides.[1][2] | Indirect method; requires synthesis of isocyanate. |
| BSTFA + TMCS | Silyl Ester (for GC) | Catalyst increases reactivity for hindered groups.[17] | Requires stringent anhydrous conditions and elevated temperatures.[16] |
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11057-11064. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. [Link]
-
North, M., Watson, A. J. A., & Young, C. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5902. [Link]
-
Ingalls, S. T., Minkler, P. E., Hoppel, C. L., & Nordlander, J. E. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376. [Link]
- Corley, R. S. (1989). Method for esterifying hindered carboxylic acids.
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Twibanire, J. K., & Grindley, T. B. (2011). Efficient and controllably selective preparation of esters using uronium-based coupling agents. Organic Letters, 13(12), 2988-2991. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker. [Link]
-
Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis – A review. Analytica Chimica Acta. [Link]
-
JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. [Link]
-
Kim, D. H., Carroll, F. I., & Lee, Y. W. (2001). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 31(16), 2505-2511. [Link]
-
L-Alonso, C., et al. (2005). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. ResearchGate. [Link]
-
Kennedy, R. T., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2635-2642. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Kovač, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta, 1297, 342435. [Link]
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]
-
Chemistry Stack Exchange. Esterification with tertiary alcohol. [Link]
-
Niessen, W. M. A., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 1697-1708. [Link]
-
Adu, J. K., et al. (2018). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. [Link]
-
Restek. Acylation Derivatization Reagents. [Link]
-
The Organic Chemistry Tutor. (2021, April 15). 20.12 Retrosynthesis with Carboxylic Acids Derivatives [Video]. YouTube. [Link]
-
Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. [Link]
Sources
- 1. ojs.chimia.ch [ojs.chimia.ch]
- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 10. EP0331280A1 - Method for esterifying hindered carboxylic acids - Google Patents [patents.google.com]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 17. unitedchem.com [unitedchem.com]
- 18. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectral Identification of 6-Methyloctanoic Acid Derivatives
Welcome to the technical support center for the mass spectral analysis of 6-methyloctanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the accurate identification and quantification of these branched-chain fatty acids. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your analytical workflow.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound derivatives by mass spectrometry, providing foundational knowledge for successful experimentation.
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Direct analysis of free fatty acids like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and high polarity. The carboxylic acid group is prone to hydrogen bonding, which can lead to poor chromatographic peak shape (tailing), adsorption onto the GC column, and inaccurate quantification.[1][2]
Derivatization, most commonly through esterification to form Fatty Acid Methyl Esters (FAMEs), is a critical step to:
-
Increase Volatility: Replacing the polar carboxyl group with a less polar methyl ester group increases the compound's volatility, allowing it to travel through the GC column at lower temperatures.[3]
-
Improve Peak Shape: By reducing intermolecular hydrogen bonding, derivatization leads to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[2]
-
Enhance Separation: Neutralizing the polar carboxyl group allows for better separation of different fatty acids based on their carbon chain length and branching.[2]
Q2: What are the most common derivatization methods for this compound?
A2: The most widely used method is the formation of Fatty Acid Methyl Esters (FAMEs). Common and effective reagents for this purpose include:
-
Boron Trifluoride in Methanol (BF₃-Methanol): This is a popular choice for both esterification of free fatty acids and transesterification of lipids. The reaction is typically performed under mild heating (e.g., 60°C) for a short duration.[1][4]
-
Methanolic HCl or H₂SO₄: Acid-catalyzed esterification using a solution of hydrochloric or sulfuric acid in methanol is another effective method.[5]
-
Trimethylsilylation (e.g., BSTFA, MSTFA): These reagents convert carboxylic acids into their trimethylsilyl (TMS) esters. While effective, they are also reactive towards other functional groups like hydroxyls, which may or may not be desirable depending on the sample matrix.[1]
Q3: Which mass spectral library is best for identifying this compound derivatives?
A3: A comprehensive mass spectral library is crucial for confident identification. For general-purpose identification of a wide range of compounds, including fatty acid derivatives, the following are highly recommended:
-
NIST/EPA/NIH Mass Spectral Library: This is the world's most widely used and trusted mass spectral library, containing a vast collection of electron ionization (EI) spectra.[6][7][8] The latest versions often include tandem mass spectrometry (MS/MS) data as well.[6]
-
Wiley Registry of Mass Spectral Data: This is another extensive and high-quality mass spectral library, often bundled with the NIST library to provide the most comprehensive coverage available.[9][10][11][12][13][14]
-
METLIN Metabolite Database: For researchers in metabolomics, METLIN is a valuable, freely accessible resource that contains a large collection of metabolite mass spectral data, including MS/MS spectra.[15][16][17][18][19]
-
Human Metabolome Database (HMDB): This database provides detailed information on small molecule metabolites found in the human body, including some mass spectral data for compounds like this compound.[20]
It is important to note that while these libraries are extensive, they may not contain the spectra for every possible derivative of this compound. Therefore, understanding fragmentation patterns is also key.
Q4: What are the characteristic fragmentation patterns for the methyl ester of this compound in EI-MS?
A4: The electron ionization (EI) mass spectrum of methyl 6-methyloctanoate will exhibit several characteristic fragments. Based on the NIST WebBook data for methyl 6-methyloctanoate, key ions to look for include:
-
Molecular Ion (M⁺): The molecular ion peak at m/z 172 is expected, although it may be of low intensity.[21][22]
-
McLafferty Rearrangement: A prominent peak at m/z 74 is characteristic of the McLafferty rearrangement in methyl esters of fatty acids.[23]
-
Loss of the Methoxy Group (-OCH₃): A peak at m/z 141 ([M-31]⁺) corresponding to the loss of the methoxy group is common for methyl esters.
-
Cleavage at the Branch Point: Fragmentation around the methyl branch at the 6-position is expected. Cleavage on either side of the branch can lead to characteristic ions. For instance, cleavage between C5 and C6 would yield fragments that can help pinpoint the branch location. The presence of ions resulting from the loss of an ethyl group ([M-29]⁺) and a propyl group ([M-43]⁺) can be indicative of branching.[24][25]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the GC-MS analysis of this compound derivatives.
Problem 1: Poor Peak Shape (Tailing) for My Derivatized this compound.
-
Question: I've derivatized my sample to form the methyl ester of this compound, but the peak in my chromatogram is tailing significantly. What could be the cause and how can I fix it?
-
Answer: Peak tailing for a derivatized fatty acid is often indicative of active sites within the GC system or incomplete derivatization. Here’s a systematic approach to troubleshooting this issue:
-
Incomplete Derivatization:
-
Causality: If the derivatization reaction is incomplete, residual free this compound will be present. The polar carboxylic acid group of the unreacted analyte will interact strongly with any active sites in the system, causing peak tailing.[2]
-
Solution:
-
Verify Reagent Quality: Ensure your derivatization reagent (e.g., BF₃-methanol) is fresh and has been stored correctly to prevent degradation.
-
Optimize Reaction Conditions: Confirm that the reaction time and temperature are sufficient for complete derivatization. For BF₃-methanol, heating at 60°C for 5-10 minutes is a good starting point.
-
Ensure Anhydrous Conditions: Water can inhibit the esterification reaction. Dry your sample thoroughly before adding the derivatization reagent.
-
-
-
Active Sites in the GC System:
-
Causality: Even with complete derivatization, FAMEs can interact with active sites in the GC inlet or on the column, particularly if the system is contaminated.
-
Solution:
-
Inlet Liner: The glass inlet liner is a common source of activity. Replace it with a new, deactivated liner.[3]
-
Column Contamination: The front end of the GC column can accumulate non-volatile residues. Trim the first 10-15 cm of the column.
-
Column Conditioning: If the column has not been used for some time, it may need to be conditioned according to the manufacturer's instructions to remove any adsorbed contaminants.
-
-
-
Problem 2: I am seeing unexpected peaks in my chromatogram.
-
Question: My chromatogram shows several peaks that I don't expect. Could these be from the derivatization process or contamination?
-
Answer: Extraneous peaks can arise from several sources. A logical approach to identifying their origin is as follows:
-
Derivatization Artifacts:
-
Causality: Some derivatization reagents can produce byproducts that are chromatographically visible.
-
Solution:
-
Run a Reagent Blank: Prepare a "blank" sample containing only the derivatization reagent and solvent, and run it through the same procedure as your actual sample. This will help you identify any peaks originating from the reagent itself.
-
-
-
Sample Contamination:
-
Causality: Fatty acids are common contaminants and can be introduced from solvents, glassware, or even plasticware.[3]
-
Solution:
-
Use High-Purity Solvents: Always use GC-grade or higher purity solvents.
-
Proper Glassware Cleaning: Thoroughly clean all glassware with a high-purity solvent before use.
-
Minimize Plasticware: Avoid the use of plastic containers or pipette tips where possible, as phthalates and other plasticizers can be a source of contamination.
-
-
-
Carryover from Previous Injections:
-
Causality: If a previous sample was highly concentrated, residues can remain in the injection port or on the column and elute in subsequent runs.
-
Solution:
-
Run a Solvent Blank: Inject a sample of pure solvent to see if any peaks from the previous injection appear.
-
Bake Out the Column: At the end of your analytical run, increase the oven temperature to the column's maximum limit for a short period to elute any high-boiling contaminants.
-
-
-
Problem 3: My mass spectral library search does not give a confident match for methyl 6-methyloctanoate.
-
Question: I have a peak that I believe is methyl 6-methyloctanoate, but the library search results have a low match score. How can I confirm the identity of this compound?
-
Answer: A low library match score can be due to a poor-quality spectrum or the absence of an exact match in the library. Here’s how to approach this:
-
Improve Spectral Quality:
-
Causality: Co-eluting peaks can result in a mixed mass spectrum that will not match well with a pure standard in the library.
-
Solution:
-
Check Peak Purity: Examine the chromatographic peak shape. If it is not symmetrical, a co-eluting compound may be present.
-
Optimize Chromatography: Adjust your GC oven temperature program to better separate the peak of interest from any interfering compounds. A slower temperature ramp can often improve resolution.
-
Background Subtraction: Ensure you are performing proper background subtraction on your mass spectrum to remove contributions from column bleed or background noise.
-
-
-
Manual Spectral Interpretation:
-
Causality: If the library match is poor, you need to rely on your knowledge of fragmentation patterns to manually interpret the spectrum.
-
Solution:
-
Look for Characteristic Ions: As detailed in the FAQ section, look for the expected molecular ion (m/z 172), the McLafferty rearrangement ion (m/z 74), and fragments corresponding to the loss of the methoxy group (m/z 141) and cleavage around the branch point.[21][22][23]
-
Compare with Known Branched-Chain FAMEs: The fragmentation of branched-chain FAMEs is well-documented. Compare your spectrum to published data on similar compounds to see if the fragmentation pattern is consistent with a methyl-branched octanoate.[24][25]
-
-
-
Confirm with a Standard:
-
Causality: The most definitive way to confirm the identity of a compound is to compare its retention time and mass spectrum to that of an authentic standard.
-
Solution:
-
Analyze a Standard: Obtain a certified reference standard of methyl 6-methyloctanoate and analyze it using the same GC-MS method. A match in both retention time and mass spectrum provides the highest level of confidence in your identification.
-
-
-
Experimental Protocols & Data
Protocol 1: Derivatization of this compound to its Methyl Ester using BF₃-Methanol
This protocol provides a general guideline for the esterification of this compound.
Materials:
-
Sample containing this compound (1-25 mg)
-
Boron trifluoride-methanol (BF₃-methanol) solution (12-14% w/w)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution or water
-
Anhydrous sodium sulfate
-
Reaction vial with a PTFE-lined cap
Procedure:
-
Weigh 1-25 mg of your sample into the reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a stream of nitrogen.
-
Add 2 mL of BF₃-methanol reagent to the vial.
-
Securely cap the vial and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Table 1: Key Mass Spectral Fragments for Methyl 6-Methyloctanoate
| m/z | Proposed Fragment | Significance |
| 172 | [C₁₀H₂₀O₂]⁺ | Molecular Ion (M⁺)[21][22] |
| 141 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 74 | [C₃H₆O₂]⁺ | McLafferty Rearrangement Ion[23] |
Visualizations
Workflow for FAME Preparation and Analysis
Caption: Experimental workflow for FAME preparation and GC-MS analysis.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: Troubleshooting decision tree for peak tailing issues.
References
-
Wiley Registry of Mass Spectral Data 2023. (n.d.). Retrieved from [Link]
-
Wiley Registry of Mass Spectral Data 2023. (n.d.). Retrieved from [Link]
-
Wiley Registry / NIST Mass Spectral Library 2023 - Spectrometrics. (n.d.). Retrieved from [Link]
-
NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database. (n.d.). Retrieved from [Link]
-
METLIN: a metabolite mass spectral database. (2005). Therapeutic Drug Monitoring. Retrieved from [Link]
-
NIST Mass Spectral Library - Diablo Analytical. (n.d.). Retrieved from [Link]
-
Wiley Registry/NIST Mass Spectral Library 2023. (n.d.). Retrieved from [Link]
-
NIST MS and MS/MS Libraries - SpectralWorks. (n.d.). Retrieved from [Link]
-
Metabolite and Tandem Mass Spectrometry Database - Bioregistry. (n.d.). Retrieved from [Link]
-
METLIN Metabolite Database - G6G Directory of Omics and Intelligent Software. (n.d.). Retrieved from [Link]
-
METLIN - Wikipedia. (n.d.). Retrieved from [Link]
-
METLIN - Database Commons. (n.d.). Retrieved from [Link]
-
Wiley Registry® of Mass Spectral Data, 11th Edition. (n.d.). Retrieved from [Link]
-
Showing metabocard for this compound (HMDB0340513) - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
Derivatization techniques for free fatty acids by GC - Restek. (2020). Retrieved from [Link]
-
Mass Spectral Databases - Wiley Science Solutions. (n.d.). Retrieved from [Link]
-
Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. (2020). Molecules. Retrieved from [Link]
-
What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. (2015). Retrieved from [Link]
-
Wiley Registry® / NIST Mass Spectral Library 2023. (n.d.). Retrieved from [Link]
-
Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. (1995). Journal of Lipid Research. Retrieved from [Link]
-
This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
-
Methyl 6-methyloctanoate - NIST WebBook. (n.d.). Retrieved from [Link]
-
Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. (2008). Journal of Lipid Research. Retrieved from [Link]
-
(PDF) Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. (2008). Retrieved from [Link]
-
Human Metabolome Database (HMDB). (n.d.). Retrieved from [Link]
-
This compound | C9H18O2 | CID 10447 - PubChem. (n.d.). Retrieved from [Link]
-
GC/MS Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
HMDB: the Human Metabolome Database. (2007). Nucleic Acids Research. Retrieved from [Link]
-
Methyl 6-methyloctanoate - NIST WebBook. (n.d.). Retrieved from [Link]
-
Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. (2014). Lipids. Retrieved from [Link]
-
Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum. (2016). Retrieved from [Link]
-
This compound (C9H18O2) - PubChemLite. (n.d.). Retrieved from [Link]
-
GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585 - Agilent. (2011). Retrieved from [Link]
-
Structural characterization of wax esters by electron ionization mass spectrometry. (2013). Journal of Lipid Research. Retrieved from [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. Retrieved from [Link]
-
Browsing metabolites - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
Search Results for metabolites - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
Get your GC-MS troubleshooting guide now! - Separation Science. (n.d.). Retrieved from [Link]
-
GCMS Section 6.14 - Whitman People. (n.d.). Retrieved from [Link]
-
Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. (2020). Retrieved from [Link]
-
Appendix B: GC/MS Troubleshooting Quick Reference. (2008). Retrieved from [Link]
-
Online Databases & Libraries - BP4NTA. (n.d.). Retrieved from [Link]
Sources
- 1. Blogs | Restek [discover.restek.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 7. diabloanalytical.com [diabloanalytical.com]
- 8. spectralworks.com [spectralworks.com]
- 9. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 10. Wiley-VCH - Wiley Registry of Mass Spectral Data 2023 [wiley-vch.de]
- 11. spectrometrics.com [spectrometrics.com]
- 12. static.mascom-bremen.de [static.mascom-bremen.de]
- 13. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 14. agsanalitica.com [agsanalitica.com]
- 15. METLIN: a metabolite mass spectral database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioregistry - Metabolite and Tandem Mass Spectrometry Database [bioregistry.io]
- 17. METLIN Metabolite Database - G6G Directory of Omics and Intelligent Software [g6g-softwaredirectory.com]
- 18. METLIN - Wikipedia [en.wikipedia.org]
- 19. METLIN - Database Commons [ngdc.cncb.ac.cn]
- 20. HMDB: the Human Metabolome Database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methyl 6-methyloctanoate [webbook.nist.gov]
- 22. Methyl 6-methyloctanoate [webbook.nist.gov]
- 23. GCMS Section 6.14 [people.whitman.edu]
- 24. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of 6-Methyloctanoic Acid
Welcome to the technical support guide for the robust analysis of 6-methyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantifying branched-chain fatty acids in complex biological matrices. Matrix effects are a primary challenge in LC-MS/MS bioanalysis, often leading to inaccurate and irreproducible results.[1][2][3] This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you identify, mitigate, and overcome these challenges, ensuring the integrity and reliability of your data.
Understanding the Challenge: this compound and Matrix Effects
This compound is a branched-chain fatty acid whose accurate quantification is crucial in various metabolic and disease studies.[4] However, like many fatty acids, it presents analytical difficulties. Its carboxylic acid group has inherently poor ionization efficiency, and when analyzing biological samples such as plasma, serum, or tissue homogenates, it coexists with a high concentration of endogenous compounds like phospholipids, salts, and proteins.[5][6]
During electrospray ionization (ESI), these co-eluting matrix components compete with this compound for ionization, leading to a phenomenon known as matrix effect .[7][8] This can manifest as:
-
Ion Suppression: The most common effect, where the presence of matrix components reduces the ionization efficiency of the analyte, leading to a decreased signal and poor sensitivity.[9][10]
-
Ion Enhancement: Less common, but where the matrix components increase the analyte signal, leading to overestimation.[2]
These effects are a major source of analytical variability and can severely compromise the accuracy, precision, and sensitivity of a method.[2][9] This guide will walk you through a systematic approach to diagnose and resolve these issues.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the analysis of this compound in a practical question-and-answer format.
Q1: My signal for this compound is low and highly variable between replicate injections of different samples. How can I confirm if matrix effects are the cause?
A1: Senior Application Scientist's Insight:
Before adjusting your instrument, you must first diagnose the problem. Inconsistent analyte signal, especially when the internal standard (IS) response also fluctuates, is a classic symptom of variable matrix effects between samples.[11] There are two primary methods to systematically investigate this.
Method 1: Qualitative Assessment via Post-Column Infusion
This technique helps you visualize the specific retention time windows where ion suppression or enhancement occurs in your chromatogram.[3][8]
-
Principle: A standard solution of this compound is continuously infused into the MS detector, post-column. This creates a stable, elevated baseline signal. You then inject an extracted blank matrix sample (e.g., plasma with no analyte). Any dip or rise in the stable baseline as the matrix components elute indicates a region of ion suppression or enhancement, respectively.[2][12]
-
Interpretation: If the retention time of your this compound peak falls within a "suppression zone," your analysis is being compromised. The goal is to then modify the chromatography to move the analyte peak away from this zone.
Method 2: Quantitative Assessment via Post-Extraction Spike
This is the gold-standard quantitative approach to measure the precise percentage of ion suppression or enhancement.[2][8][13]
-
Principle: You compare the peak area of the analyte in a clean, neat solution to the peak area of the analyte spiked into an extracted blank matrix after the extraction procedure. This isolates the effect of the matrix on the MS signal from the recovery of the extraction process.[8]
Experimental Protocol: Quantitative Matrix Effect Assessment
-
Prepare Set A (Analyte in Neat Solution): Spike this compound and its internal standard into your final mobile phase reconstitution solvent at a known concentration (e.g., your mid-QC level).
-
Prepare Set B (Analyte in Post-Extracted Matrix):
-
Take six different lots of your blank biological matrix (e.g., human plasma).
-
Perform your full sample preparation procedure (extraction) on these blank samples.
-
Spike the extracted, final supernatant/eluate with the same concentration of this compound and internal standard as in Set A.
-
-
Analysis and Calculation:
-
Inject both sets of samples into the LC-MS/MS system.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Interpretation:
-
ME < 100% indicates ion suppression.
-
ME > 100% indicates ion enhancement.
-
A relative standard deviation (RSD) of >15% across the different lots indicates that the matrix effect is variable and requires significant attention.
-
-
Q2: I've confirmed significant ion suppression. What is the most effective way to start reducing it?
A2: Senior Application Scientist's Insight:
The most impactful strategy to combat matrix effects is to remove the interfering components before they enter the LC-MS/MS system.[13] Your sample preparation protocol is your first and best line of defense. While simple protein precipitation is fast, it is often insufficient for removing phospholipids, which are a primary cause of ion suppression for analytes eluting in the middle of a typical reversed-phase gradient.[8][14]
Below is a comparison of common sample preparation techniques. For this compound, moving beyond simple protein precipitation is almost always necessary for a robust method.
Table 1: Comparison of Sample Preparation Techniques for this compound
| Technique | Principle | Pros | Cons | Effectiveness for Phospholipids |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated with an organic solvent (e.g., acetonitrile).[13] | Fast, simple, inexpensive. | Non-selective; leaves phospholipids and other endogenous components in the supernatant.[14][15] | Poor. |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent, leaving polar interferences behind.[13] | More selective than PPT, can provide a cleaner extract. | Can have lower recovery for more polar analytes, more labor-intensive.[14][15] | Moderate to Good. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[13] | Highly selective, provides very clean extracts, can pre-concentrate the analyte. | More expensive, requires method development. | Good to Excellent. |
| HybridSPE®-Phospholipid | A specialized technique combining protein precipitation with phospholipid removal via a zirconia-based sorbent. | Highly effective at removing both proteins and phospholipids in one step. | Higher cost per sample. | Excellent. |
For the cleanest extracts and most reliable results, a mixed-mode Solid-Phase Extraction (SPE) protocol is highly recommended.[14][15] This combines reversed-phase and ion-exchange mechanisms to selectively capture the acidic this compound while thoroughly washing away neutral and basic interferences, including phospholipids.
Workflow: Troubleshooting Matrix Effects
Caption: A systematic workflow for diagnosing and mitigating matrix effects.
Q3: I've improved my sample cleanup with SPE, but some matrix effect remains. Can I adjust my LC method to further improve results?
A3: Senior Application Scientist's Insight:
Absolutely. After optimizing sample preparation, the next step is to refine your chromatographic separation. The goal here is to achieve chromatographic resolution between this compound and any remaining interfering compounds.[2][16]
-
Optimize the Gradient: Avoid "fast and dirty" chromatography. A shallow, extended gradient can significantly improve the separation of your analyte from closely eluting matrix components.[7][16] If you identified a suppression zone using post-column infusion, adjust the gradient to ensure your analyte elutes well outside of it.
-
Evaluate Column Chemistry: While a C18 column is a common starting point, it may not provide the best selectivity. Consider columns with alternative stationary phases:
-
Pentafluorophenyl (PFP): Offers different selectivity for acidic compounds.
-
Porous Graphitic Carbon (PGC): Excellent for separating isomers and retaining polar compounds, which can be beneficial for short-chain fatty acids.[17]
-
-
Adjust Mobile Phase pH: Manipulating the pH of the aqueous mobile phase can alter the retention of ionizable matrix components, potentially shifting them away from your analyte.[14] For an acidic compound like this compound, using a mobile phase with a pH around 2.5-3 (e.g., with 0.1% formic acid) will ensure it is in its neutral form and well-retained on a reversed-phase column.
Q4: It seems impossible to completely eliminate the matrix effect. How can I achieve accurate and precise quantification despite its presence?
A4: Senior Application Scientist's Insight:
This is a common scenario. If you cannot completely eliminate the matrix effect, you must compensate for it. This is achieved by using an appropriate internal standard (IS) that mimics the behavior of the analyte.
-
The Gold Standard: Stable Isotope Labeled (SIL) Internal Standard: This is the most reliable approach.[2][18] A SIL-IS (e.g., this compound-d3) is chemically identical to the analyte but has a different mass.[19] It will co-elute perfectly and experience the exact same degree of ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS for quantification, the matrix effect is effectively normalized, providing highly accurate results.
-
Alternative: Structural Analog IS: If a SIL-IS is not available, a closely related structural analog (e.g., another branched-chain fatty acid like 9-methylundecanoic acid that is not present in the sample) can be used.[20] However, its elution and ionization behavior may not perfectly match the analyte, making it a less ideal but viable alternative.
-
Matrix-Matched Calibration: For methods where the matrix effect is consistent but not completely eliminated, using matrix-matched calibrators is essential. This involves preparing your calibration standards in an extracted blank matrix identical to your samples.[7][8] This ensures that your calibrators and samples experience the same matrix effect, but it does not correct for variability between individual samples.
Mechanism: How Ion Suppression Occurs in the ESI Source
Caption: Co-eluting matrix components compete for charge and surface access during droplet evaporation, reducing the number of analyte ions that reach the gas phase and enter the mass analyzer.
Q5: I have read that chemical derivatization can improve fatty acid analysis. Can this strategy also help overcome matrix effects?
A5: Senior Application Scientist's Insight:
Yes, derivatization is a powerful, dual-purpose strategy for fatty acid analysis that can significantly mitigate matrix effects.[5][21]
-
Greatly Enhances Sensitivity: Fatty acids like this compound are weak acids and ionize poorly. Derivatization of the carboxylic acid group with a reagent that imparts a permanent positive charge, such as N-(4-aminomethylphenyl)pyridinium (AMPP), allows for analysis in the highly sensitive positive ion mode.[22] This can increase the signal by orders of magnitude. A much stronger analyte signal is less susceptible to suppression by a constant level of matrix noise.
-
Shifts Chromatographic Retention: The chemical properties of the derivatized analyte are different from the parent compound. This results in a significant shift in retention time, which can move the analyte peak out of a region of co-eluting interferences and ion suppression.[23][24]
While it adds an extra step to sample preparation, the benefits of improved sensitivity and chromatographic behavior often outweigh the additional time, especially for challenging low-level quantification.[23][25]
References
-
A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. PubMed Central. [Link]
-
Troubleshooting for LC-MS/MS | Request PDF. ResearchGate. [Link]
-
Matrix effects: Causes and solutions. ResearchGate. [Link]
-
What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. [Link]
-
LC-MS Troubleshooting. Element Lab Solutions. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]
-
LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. PMC - NIH. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]
-
A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. [Link]
-
Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]
-
A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. iris@unitn. [Link]
-
Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. [Link]
-
A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. RSC Publishing. [Link]
-
Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. PMC - PubMed Central. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
-
Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma | Request PDF. ResearchGate. [Link]
-
Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. NIH. [Link]
-
Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. PubMed. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
-
Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. Technology Networks. [Link]
-
Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. PubMed. [Link]
-
Matrix Effects-A Challenge Toward Automation of Molecular Analysis. ScienceDirect. [Link]
-
Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. MDPI. [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. NIH. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
-
Ion suppression (mass spectrometry). Wikipedia. [Link]
-
Ion suppression: A major concern in mass spectrometry. Semantic Scholar. [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central. [Link]
-
Reducing matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 4a of 5. YouTube. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]
-
The ion suppression phenomenon in liquid chromatography–mass spectrometry and its consequences in the field of residue analysi. hdb. [Link]
-
This compound | C9H18O2 | CID 10447. PubChem - NIH. [Link]
-
(PDF) Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. welch-us.com [welch-us.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. hdb.ugent.be [hdb.ugent.be]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Improving the stability of 6-Methyloctanoic acid derivatives for GC analysis.
<Technical Support Center >
Introduction
Welcome to the technical support center for the gas chromatography (GC) analysis of 6-methyloctanoic acid and its derivatives. As a branched-chain fatty acid, this compound presents unique challenges in achieving stable, reproducible, and accurate GC analysis.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, proven protocols, and answers to frequently asked questions (FAQs) to help you overcome common hurdles in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and choices you'll face when preparing this compound for GC analysis. Understanding the "why" behind these methods is the first step to robust and reliable results.
Q1: Why is derivatization essential for analyzing this compound by GC?
A1: Direct analysis of free fatty acids like this compound by GC is problematic for two primary reasons: low volatility and high polarity.[2][3]
-
Polarity & Hydrogen Bonding: The carboxylic acid group (-COOH) is highly polar and can form hydrogen bonds.[4] This leads to undesirable interactions with the GC system, causing issues like poor peak shape (tailing), broad peaks, and irreversible adsorption onto the column or inlet liner.[2][3] These interactions result in poor accuracy and reproducibility.
-
Volatility: To travel through a GC column, a compound must be volatile enough to exist in the gas phase at the analysis temperature. The hydrogen bonding of free fatty acids significantly reduces their volatility, making them unsuitable for direct GC analysis.[5][6]
Derivatization chemically modifies the polar carboxyl group, converting it into a less polar and more volatile ester or silyl ester.[2][4][7] This critical step neutralizes the problematic active hydrogen, leading to sharper peaks, improved resolution, and more reliable quantification.[4]
Q2: What are the primary derivatization methods for this compound, and how do I choose between them?
A2: The two most common and effective strategies are esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters. The best choice depends on your sample matrix, available equipment, and detector type.
-
Esterification (FAME Formation): This is the most widely used method for fatty acid analysis.[2] It involves converting the carboxylic acid to a methyl ester. The most common reagent is boron trifluoride in methanol (BF3-methanol).[3][8] FAMEs are robust, relatively stable, and have extensive libraries for mass spectrometry (MS) identification.
-
Silylation (TMS Ester Formation): This method replaces the active proton of the carboxyl group with a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][9] Silylation is very rapid and versatile, as it also derivatizes other functional groups like hydroxyls and amines.[3][9] However, TMS derivatives are highly susceptible to hydrolysis and must be analyzed quickly in anhydrous conditions.[9][10]
| Feature | Fatty Acid Methyl Esters (FAMEs) | Trimethylsilyl (TMS) Esters |
| Primary Reagent | Boron Trifluoride-Methanol (BF3-Methanol) | BSTFA (+/- TMCS catalyst) |
| Derivative Stability | High; can be stored for longer periods. | Low; highly moisture-sensitive and prone to hydrolysis.[9][10] |
| Reaction Conditions | Mild heating (60-100°C) for 10-60 minutes.[3][11] | Rapid, often complete in minutes at 60°C.[3] |
| Byproducts | Water, which must be removed.[12] | Volatile byproducts, causing less interference.[9] |
| Versatility | Specific to carboxylic acids. | Reacts with many functional groups (acids, alcohols, amines).[9] |
| Ideal Use Case | Routine, high-throughput fatty acid profiling, especially with complex matrices. | Rapid screening, analysis of multiple analyte types, when anhydrous conditions can be guaranteed. |
Q3: My TMS-derivatized samples are giving poor, irreproducible results. What's happening?
A3: The most likely culprit is hydrolysis. TMS esters are notoriously sensitive to moisture.[9] Even trace amounts of water in your sample, solvents, or glassware can cause the TMS derivative to revert to the original carboxylic acid. This leads to a loss of signal, peak tailing (from the underivatized acid), and inconsistent results. To ensure the stability of TMS derivatives, you must maintain strictly anhydrous conditions throughout the entire process, from sample preparation to injection.[3][13]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the GC analysis of derivatized this compound.
Problem: Poor Peak Shape (Tailing)
-
Symptom: The peak for your derivative is asymmetrical, with a "tail" extending from the back of the peak.
-
Causality & Solution:
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free this compound will interact strongly with the GC system, causing significant tailing.[14]
-
Active Sites in the GC System: Even with successful derivatization, active sites (exposed silanol groups) in the inlet liner or at the head of the GC column can interact with the slightly polar ester derivatives.[2][14]
-
Action: Use a new, deactivated inlet liner. If the problem persists, trim the first 10-15 cm from the front of the column to remove accumulated non-volatile residues and active sites.[2]
-
-
Derivative Instability (Hydrolysis): For TMS esters, tailing is a classic sign that the derivative is breaking down in the presence of moisture.
-
Problem: Low or No Peak Detected
-
Symptom: The expected peak for the this compound derivative is very small or completely absent.
-
Causality & Solution:
-
Inefficient Derivatization: The reaction may not have worked effectively, resulting in very little of the volatile derivative being formed.
-
Sample Loss During Extraction: For FAMEs prepared with BF3-methanol, the protocol involves a liquid-liquid extraction step to move the derivatives into a nonpolar solvent (e.g., hexane).[3][8] An inefficient extraction will result in low recovery.
-
Thermal Degradation: While derivatives are more thermally stable than free acids, they can still degrade in an excessively hot GC inlet.[2]
-
Action: Try lowering the injector temperature by 20-30°C to see if the response improves.
-
-
Problem: Poor Reproducibility Between Injections
-
Symptom: The peak areas for the same sample vary significantly across multiple injections.
-
Causality & Solution:
-
Moisture Contamination: This is the leading cause of irreproducibility, especially for TMS esters. Variable amounts of moisture between samples will lead to variable rates of hydrolysis.
-
Action: Implement a rigorous moisture control strategy. Dry all glassware in an oven. Use sealed vials and fresh, high-quality anhydrous solvents.
-
-
Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or reagent volume can lead to different derivatization yields between samples.
-
Action: Use a heating block or water bath for precise temperature control.[11] Use calibrated pipettes to dispense reagents accurately. Ensure all samples react for the same amount of time.
-
-
Carryover: Residue from a previous, more concentrated sample may be eluting in a subsequent run.
-
Action: Run a solvent blank after a high-concentration sample to check for carryover. If present, replace the inlet liner and septum, and consider developing a more aggressive oven bake-out at the end of your GC method.[2]
-
-
Part 3: Experimental Workflows & Protocols
Workflow for Derivatization Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate derivatization strategy.
Caption: Decision workflow for selecting a derivatization method.
Protocol 1: Esterification to FAMEs using BF3-Methanol
This protocol is robust and ideal for achieving stable derivatives for routine analysis.[3][11]
Materials:
-
Dried sample containing this compound
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Heptane or Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place the dried sample (e.g., 1-10 mg of lipid extract) into a screw-cap glass tube.
-
Reagent Addition: Add 2 mL of 14% BF3-Methanol solution to the tube.[11]
-
Reaction: Tightly cap the tube. Heat at 100°C for 30 minutes in a heating block.[11] This ensures complete esterification.
-
Quenching & Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of hexane.[11]
-
Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[11] Allow the layers to fully separate.
-
Collection & Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate.[2] This removes residual water, which is critical for stability.
-
Analysis: The sample is now ready for GC injection.
Protocol 2: Silylation to TMS Esters using BSTFA
This protocol is extremely fast but requires strict moisture control for success.[3]
Materials:
-
Dried sample containing this compound
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS catalyst
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Screw-cap glass vials with PTFE-lined septa
-
Heating block or oven
Procedure:
-
Sample Preparation: Place the completely dry sample into a clean, dry reaction vial. If the sample was in an aqueous solution, it must be evaporated to complete dryness first.[3]
-
Reagent Addition: Add 100 µL of anhydrous solvent and 50 µL of BSTFA. Ensure a molar excess of the silylating reagent.[3][9]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 30-60 minutes.[3]
-
Analysis: Cool the vial to room temperature. The sample can be injected directly. Analyze immediately , as the TMS esters are prone to hydrolysis and will degrade upon exposure to ambient moisture.[9][15]
Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing common chromatographic issues.
Caption: A logical workflow for troubleshooting common GC issues.
References
-
Restek. (2020). Derivatization techniques for free fatty acids by GC. [Link]
-
Journal of Chromatographic Science. (n.d.). On-Line Derivatization for Complex Fatty Acid Mixtures by Capillary Gas Chromatography/Mass Spectrometry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of BSTFA in Modern Analytical Chemistry. [Link]
-
SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
-
Artemia Reference Center. (n.d.). Fatty Acid analysis by gas chromatography. [Link]
-
S4Science. (n.d.). GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products. [Link]
-
Chromatography Forum. (2016). Peaks tailing-problem on fatty acid and ester analyses. [Link]
-
ACS Publications. (1970). Boron trifluoride-methanol transesterification as a means of characterizing alcohol sulfate detergents. [Link]
-
National Center for Biotechnology Information. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. [Link]
-
AOCS. (n.d.). PREPARATION OF METHYL ESTERS BY BORON TRIFLUORIDE METHOD. [Link]
-
AOCS Lipid Library. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Blogs | Restek [discover.restek.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
- 6. s4science.at [s4science.at]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. gcms.cz [gcms.cz]
Technical Support Center: Enhancing the Sensitivity of 6-Methyloctanoic Acid Detection in Biological Matrices
Welcome to the technical support center dedicated to the robust and sensitive quantification of 6-methyloctanoic acid in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of branched-chain fatty acid analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during experimental workflows. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: Why is the detection of this compound in biological samples challenging?
A1: The analysis of this compound, a branched-chain fatty acid, presents several analytical hurdles. Its relatively low endogenous concentrations, physicochemical properties, and the complexity of biological matrices contribute to these challenges. Key issues include:
-
Low Volatility and High Polarity: As a carboxylic acid, this compound has low volatility, making it unsuitable for direct analysis by gas chromatography (GC) without derivatization.[1] Its polar nature can also lead to poor peak shape and interaction with active sites in the GC system.[1]
-
Matrix Effects: Biological samples such as plasma, serum, and tissue homogenates are complex mixtures of proteins, lipids, salts, and other small molecules.[2] These components can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement, which can significantly impact accuracy and sensitivity.[2][3][4][5][6]
-
Extraction Efficiency: Efficiently extracting a moderately hydrophobic molecule like this compound from a complex matrix while minimizing the co-extraction of interfering substances is a critical and often challenging step.
Q2: Is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) better for this compound analysis?
A2: Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound, and the choice often depends on available instrumentation, desired sensitivity, and sample throughput.
-
GC-MS: This is a well-established and highly sensitive technique for fatty acid analysis.[7] However, it necessitates a derivatization step to convert the non-volatile this compound into a more volatile ester, typically a fatty acid methyl ester (FAME).[1][7] This adds a step to the sample preparation workflow but can result in excellent chromatographic separation and sensitivity.
-
LC-MS/MS: This technique offers the potential for direct analysis of underivatized this compound in negative ion mode. However, the ionization efficiency of the carboxyl group can be poor, limiting sensitivity.[8] Derivatization can also be employed in LC-MS/MS to enhance ionization and improve chromatographic retention on reversed-phase columns, leading to significantly improved sensitivity.[9][10]
Q3: What is derivatization and why is it often necessary for this compound analysis?
A3: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. For this compound, the primary goals of derivatization are:
-
Increased Volatility for GC-MS: By converting the polar carboxylic acid group into a less polar and more volatile ester (e.g., a methyl ester), the compound can be readily analyzed by GC.[1]
-
Improved Chromatographic Peak Shape: The reduced polarity of the derivatized analyte minimizes interactions with the GC column, resulting in sharper and more symmetrical peaks.[1]
-
Enhanced Ionization Efficiency for LC-MS/MS: Certain derivatizing agents can introduce a readily ionizable functional group, significantly boosting the signal in the mass spectrometer.
Common derivatization methods for fatty acids include esterification with reagents like boron trifluoride (BF₃) in methanol or methanolic HCl for GC-MS analysis.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.
Issue 1: Low or No Signal for this compound
| Possible Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Inefficient Extraction | This compound may be poorly recovered from the biological matrix due to suboptimal extraction solvent polarity or pH. As a carboxylic acid, its solubility is pH-dependent. | Optimize Extraction: • Acidify the sample: Lowering the pH of the sample (e.g., with HCl) will protonate the carboxylic acid group, making it less polar and more soluble in organic solvents like hexane or methyl tert-butyl ether (MTBE). • Solvent System: For plasma or serum, a liquid-liquid extraction using a solvent system like chloroform/methanol or MTBE/methanol is often effective.[7][11] Solid-phase extraction (SPE) with an appropriate sorbent (e.g., aminopropyl) can also be used to isolate free fatty acids.[12][13] |
| Incomplete Derivatization | The chemical reaction to convert this compound to its derivative may not have gone to completion, resulting in a low concentration of the target analyte for detection. The presence of water can often hinder derivatization reactions.[1] | Validate Derivatization Protocol: • Ensure Anhydrous Conditions: Samples and solvents should be as dry as possible. Consider a drying step with anhydrous sodium sulfate before derivatization. • Optimize Reaction Conditions: Adjust the reaction time and temperature as recommended for your chosen derivatization reagent. For example, esterification with BF₃ in methanol is often carried out at 60°C.[1] • Reagent Quality: Use fresh, high-quality derivatization reagents. |
| Suboptimal Mass Spectrometry Parameters | The settings on the mass spectrometer may not be optimized for the detection of your specific analyte, leading to poor sensitivity. | Optimize MS Settings: • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, SIM (for GC-MS) or MRM (for LC-MS/MS) is significantly more sensitive than full scan mode.[1] • Tune for Your Analyte: Infuse a standard of your derivatized this compound to determine the optimal precursor and product ions, as well as collision energy and other instrument-specific parameters. |
| Sample Loss During Workflow | Analyte can be lost at various stages of sample preparation, including solvent evaporation and transfer steps. | Minimize Sample Handling: • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to account for sample loss and matrix effects. A deuterated or ¹³C-labeled this compound is ideal.[6][14][15][16] It is added at the beginning of the sample preparation and will experience the same losses and matrix effects as the endogenous analyte. |
Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)
| Possible Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Active Sites in the GC System | For underivatized or poorly derivatized fatty acids, the polar carboxyl group can interact with active sites (e.g., silanol groups) in the GC inlet liner or on the column, causing peak tailing.[1] | System Maintenance and Optimization: • Use a Deactivated Inlet Liner: Ensure your GC inlet liner is designed for the analysis of active compounds. • Check for Complete Derivatization: Incomplete derivatization is a common cause of peak tailing for fatty acids.[1] Re-evaluate your derivatization procedure. • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure it is inert. |
| Column Overload | Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks.[1] | Adjust Injection Volume and Concentration: • Dilute the Sample: If the signal is very high, try diluting the sample extract. • Reduce Injection Volume: Decrease the amount of sample injected onto the column. |
| Suboptimal Chromatographic Conditions | The temperature program or carrier gas flow rate may not be optimized for the separation of your analyte. | Method Development: • Optimize Temperature Ramp: A slower temperature ramp can improve peak shape and resolution.[1] • Adjust Flow Rate: Ensure the carrier gas linear velocity is optimal for your column dimensions. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Possible Cause | Scientific Explanation | Troubleshooting Steps & Solutions |
| Matrix Effects | Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to variability in the signal.[2][3][4][5][6] This is a major concern in LC-MS analysis. | Mitigate Matrix Effects: • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.[17] • Use a Stable Isotope-Labeled Internal Standard: This is the gold standard for correcting for matrix effects, as the internal standard will be affected in the same way as the analyte.[6][14][16] • Matrix-Matched Calibration Curve: Prepare your calibration standards in an extract of a blank biological matrix that is free of the analyte to mimic the matrix effects seen in your samples.[3] |
| Variability in Sample Preparation | Inconsistent execution of the sample preparation workflow, from pipetting to extraction and derivatization, will lead to variable results. | Standardize Procedures: • Use a Detailed Standard Operating Procedure (SOP): Ensure all steps are clearly defined and followed consistently. • Automate Where Possible: Automated liquid handlers can improve the precision of sample preparation.[18] • Include Quality Control (QC) Samples: Analyze QC samples at low, medium, and high concentrations alongside your unknown samples to monitor the performance of the assay. |
Experimental Workflows & Diagrams
Workflow 1: GC-MS Analysis of this compound in Plasma
This workflow outlines a typical procedure for the extraction, derivatization, and analysis of this compound from a plasma sample using GC-MS.
Caption: GC-MS workflow for this compound.
Workflow 2: LC-MS/MS Analysis with Derivatization
This workflow illustrates a common approach for enhancing the sensitivity of this compound detection by LC-MS/MS through derivatization.
Caption: LC-MS/MS workflow with derivatization.
Quantitative Data Summary
The following table summarizes typical performance characteristics you should aim for in a validated method for this compound quantification.
| Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | 85-115% | 85-115% |
| Lower Limit of Quantification (LLOQ) | Dependent on instrumentation and sample volume, but can be in the low ng/mL range. | Can achieve similar or better sensitivity than GC-MS, especially with derivatization. |
| Recovery | > 80% | > 80% |
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). National Institutes of Health.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Institutes of Health.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). University of Paris-Saclay.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
- Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. (2009). Agilent Technologies.
- GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. (n.d.). Agilent Technologies.
- This compound. (n.d.). CymitQuimica.
- Rapid separation of serum lipids for fatty acid analysis by a single aminopropyl column. (1992). PubMed.
- LC/MS Method for Comprehensive Analysis of Plasma Lipids. (2018). Agilent Technologies.
- Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (2021). PubMed.
- Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid β-oxidation. (n.d.). University of Texas Southwestern Medical Center.
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). PubMed Central.
- This compound | C9H18O2. (n.d.). PubChem.
- Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters by gas chromatography. (n.d.). Schebb Lab.
- An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. (n.d.). RSC Publishing.
- On-trap derivatization of short-chain fatty acids. (n.d.). Digital Commons @ EMU.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (1989). MDPI.
- Technical Support Center: Fatty Acid Analysis by GC-MS. (n.d.). Benchchem.
- Solid-phase extraction columns in the analysis of lipids. (2019). AOCS.
- High-Throughput Analysis of Total Plasma Fatty Acid Composition with Direct In Situ Transesterification. (2010). PLOS ONE.
- Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation. (n.d.). PubMed.
- This compound. (n.d.). LGC Standards.
- Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI.
- Quantifying Free Fatty Acids Using Isotope Derivatization and LC–MS. (2025). LCGC International.
- Analysis of non-esterified fatty acids in human samples by solid-phase-extraction and gas chromatography/mass spectrometry. (2013). PubMed.
- Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology. (n.d.). National Institutes of Health.
- 6-methyl octanoic acid. (n.d.). FlavScents.
- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). National Institutes of Health.
- Rapid separation of serum lipids for fatty acid analysis by a single aminopropyl column. (1992). R Discovery.
- 6-Methylheptanoic acid. (n.d.). Larodan.
- Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS.
- A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. (2022). Frontiers.
- GCMS problem running fatty acids. (2013). Chromatography Forum.
- Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. (n.d.). PubMed Central.
- Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. (n.d.). MDPI.
- A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (n.d.). AIR Unimi.
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (n.d.). PubMed Central.
- Assessment of matrix effects in quantitative GC-MS by using isotopologs. (2025). PubMed.
- A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. (2019). PubMed.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). ResearchGate.
- Rapid Detection of Short-Chain Fatty Acids in Biological Samples. (n.d.). ResearchGate.
- Quantitative Analysis of 9-Methylundecanoic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry. (n.d.). Benchchem.
- Analytical method and characterization of bioactive fatty acids from biological matrices: property and recent trend. (2017). ResearchGate.
- Detection and Measurement of Biological Agents. (n.d.). National Center for Biotechnology Information.
Sources
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Rapid separation of serum lipids for fatty acid analysis by a single aminopropyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Improved stable isotope dilution-gas chromatography-mass spectrometry method for serum or plasma free 3-hydroxy-fatty acids and its utility for the study of disorders of mitochondrial fatty acid beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Analysis of non-esterified fatty acids in human samples by solid-phase-extraction and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Best practices for the storage and handling of 6-Methyloctanoic acid standards.
Welcome to the comprehensive technical support guide for the proper storage and handling of 6-Methyloctanoic acid standards. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity, accuracy, and longevity of your analytical standards. Here, we address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the storage and handling of this compound standards.
Q1: What is the recommended storage temperature for neat this compound?
A1: For long-term storage, neat this compound should be stored at or below -20°C.[1] Storing it in a tightly sealed container, protected from light, is crucial to maintain its stability. For short-term use, refrigeration at 2-8°C is acceptable.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be stored at -20°C or lower in amber glass vials with Teflon-lined caps to prevent solvent evaporation and contamination.[1][2] To minimize degradation, it is best practice to overlay the solution with an inert gas like nitrogen or argon before sealing.[2]
Q3: What is the expected shelf life of this compound standards?
A3: As a saturated fatty acid, this compound is relatively stable compared to unsaturated fatty acids.[3] When stored properly in its neat form at -20°C, it can be stable for several years. The stability of solutions is dependent on the solvent and storage conditions, but when stored under an inert atmosphere at -20°C or below, they can be expected to be stable for at least several months. Periodic purity checks are recommended for long-term stored standards.
Q4: What are the best solvents for preparing a stock solution of this compound?
A4: this compound is soluble in a variety of organic solvents. High-purity solvents such as ethanol, methanol, hexane, chloroform, and dichloromethane are suitable for preparing stock solutions.[2][4][5] The choice of solvent will often depend on the downstream application and the analytical technique being used (e.g., GC-MS). For applications requiring a less volatile solvent, dimethyl sulfoxide (DMSO) can also be used.
Q5: Are there any specific handling precautions I should take when working with this compound?
A5: Yes, it is important to handle this compound in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.[6]
Q6: How can I visually identify potential degradation of my this compound standard?
A6: While this compound is a colorless to pale yellow liquid, any significant change in color, such as darkening, or the appearance of particulate matter could indicate degradation or contamination. An unusual odor may also be an indicator. However, analytical verification (e.g., by GC-MS) is the most reliable way to confirm the purity and integrity of the standard.
Storage and Stability Summary
| Condition | Storage Temperature | Recommended Container | Expected Stability |
| Neat Standard (Long-term) | ≤ -20°C | Tightly sealed amber glass vial | Several years |
| Neat Standard (Short-term) | 2-8°C | Tightly sealed amber glass vial | Several months |
| Stock Solution | ≤ -20°C (under inert gas) | Amber glass vial with Teflon-lined cap | Months to a year+ |
| Working Solutions | ≤ -20°C | Amber glass vial with Teflon-lined cap | Weeks to months |
Experimental Protocol: Preparation of Stock and Working Standards
This protocol provides a step-by-step guide for the accurate preparation of this compound standard solutions.
Materials:
-
This compound standard (neat)
-
High-purity solvent (e.g., ethanol, hexane, or chloroform)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Calibrated micropipettes
-
Amber glass vials with Teflon-lined caps
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Equilibration: Allow the sealed container of neat this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of the neat standard into a clean, dry weighing vessel using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask of the desired volume.
-
Solvent Addition: Add a small amount of the chosen solvent to dissolve the standard completely. Gently swirl the flask to ensure complete dissolution.
-
Dilution to Volume: Once the standard is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller amber glass vials with Teflon-lined caps. Before sealing, flush the headspace of each vial with a gentle stream of inert gas.
-
Labeling: Clearly label each vial with the name of the standard, concentration, solvent, preparation date, and your initials.
-
Storage: Store the stock solution vials at ≤ -20°C.
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution to the desired concentration using the same solvent. Store working solutions under the same conditions as the stock solution, but for a shorter duration.
Troubleshooting Guide
This section addresses common issues that may arise during the analysis of this compound.
Problem 1: Peak Tailing in Gas Chromatography (GC) Analysis
-
Question: My chromatogram for this compound (or its derivative) shows significant peak tailing. What could be the cause?
-
Answer: Peak tailing for fatty acids, even after derivatization, is often due to active sites within the GC system.[7]
-
Cause A: Active Sites in the Injector or Column: The free carboxyl group of any underivatized acid can interact with active sites in the inlet liner or the column itself.
-
Solution:
-
Check Derivatization Efficiency: Ensure your derivatization reaction has gone to completion.
-
Use a Deactivated Inlet Liner: Employ a silanized or otherwise deactivated inlet liner.
-
Column Maintenance: Trim the first few centimeters of the column to remove accumulated non-volatile residues. If tailing persists, the column may be degraded and require replacement.
-
-
-
Cause B: Improper Column Installation: A poor column cut or incorrect installation depth can create dead volume, leading to peak tailing.
-
Solution: Reinstall the column, ensuring a clean, square cut and the correct insertion depth into the injector and detector as specified by the instrument manufacturer.
-
-
Problem 2: Low or No Peak Intensity
-
Question: I am injecting my this compound standard, but I'm seeing a very small peak or no peak at all. What should I check?
-
Answer: This issue can stem from several sources, from sample preparation to instrument problems.
-
Cause A: Standard Degradation or Incorrect Preparation: The standard may have degraded, or the solution may have been prepared incorrectly.
-
Solution: Prepare a fresh working standard from your stock solution. If the problem persists, prepare a new stock solution from the neat standard. Verify all calculations and dilutions.
-
-
Cause B: Inefficient Derivatization: If you are analyzing a derivative (e.g., FAME), the reaction may be incomplete.
-
Solution: Review your derivatization protocol. Ensure reagents are fresh and reaction conditions (time, temperature) are optimal.
-
-
Cause C: Injector or Syringe Issues: There could be a leak in the injector, or the syringe may be faulty or clogged.
-
Solution: Perform a leak check on the injector. Inspect the syringe for proper function and cleanliness.
-
-
Cause D: Sample Loss during Extraction: If your workflow involves an extraction step, the analyte may be lost during this process.
-
Solution: Optimize your extraction protocol and consider using an internal standard to monitor recovery.
-
-
Problem 3: Poor Library Match in Mass Spectrometry (MS)
-
Question: The mass spectrum for my this compound peak has a low match score in the spectral library. How can I improve this?
-
Answer: Low library match scores can be misleading and require careful evaluation of the data.
-
Cause A: Co-eluting Peaks or Background Interference: The mass spectrum may be a composite of your analyte and a co-eluting compound or background noise.
-
Solution: Check the peak purity using your chromatography data system's deconvolution software. If co-elution is an issue, optimize your GC method (e.g., temperature program) to improve separation.
-
-
Cause B: Poor Quality Library Spectrum: The reference spectrum in your library may be of low quality or may not be for the specific derivative you have prepared.
-
Solution: Manually inspect the mass spectrum for characteristic ions of your compound. Compare it with spectra from reputable sources if available.
-
-
Cause C: Incomplete or Side Reactions during Derivatization: The derivatization process might have resulted in unexpected byproducts.
-
Solution: As mentioned previously, ensure your derivatization is efficient and specific.
-
-
Visual Workflow and Logic Diagrams
Caption: A logical approach to troubleshooting common analytical issues.
References
-
Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]
-
Steele, R. G. (n.d.). Food Product Shelf Life. Retrieved from [Link]
-
Schön, A., et al. (2024). Storage duration of human blood samples for fatty acid concentration analyses. Scientific Reports, 14(1), 1234. Retrieved from [Link]
-
Le Grand, F., et al. (2021). State of art and best practices for fatty acid analysis in aquatic sciences. ICES Journal of Marine Science, 78(8), 2691-2709. Retrieved from [Link]
-
Lorkowski, S. W., et al. (2012). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. Current pharmaceutical biotechnology, 13(8), 1546–1555. Retrieved from [Link]
-
Eurofins. (2024, January 19). The Essential Guide to Fatty Acid Analysis. Retrieved from [Link]
-
Giuffrè, A. M., et al. (2021). Shelf-Life Evolution of the Fatty Acid Fingerprint in High-Quality Hazelnuts (Corylus avellana L.) Harvested in Different Geographical Regions. Foods, 10(3), 689. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Separation Science. (n.d.). Get your GC-MS troubleshooting guide now!. Retrieved from [Link]
-
Domingues, R. M. A., et al. (2013, October 29). Does anyone know the best ratio of hexane to fatty acid for the GC-MS analysis? ResearchGate. Retrieved from [Link]
-
Pain, G. (2019, July 24). How are the external standards used to quantify the fatty acids in an oil sample. ResearchGate. Retrieved from [Link]
-
Sharma, K. K. (2016, November 16). Storage and Handling of Reference Standards. ILSI India. Retrieved from [Link]
-
McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
-
Vazquez, J. R. (2019, October 5). What solvent should we use for fatty acid standards storage? ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fatty acid degradation. Retrieved from [Link]
-
Garofalo, R. P., et al. (2011). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of lipid research, 52(5), 1033–1040. Retrieved from [Link]
-
Brenna, J. T., et al. (2018). Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. The American journal of clinical nutrition, 108(2), 211–222. Retrieved from [Link]
-
Gebicki, J. L. (2025, August 5). Oxidation of Saturated Fatty Acids Esters DSC investigations. ResearchGate. Retrieved from [Link]
-
Ramadhas, A. S., et al. (2014). Profiling of Fatty Acid Compositional Alterations in Edible Oils Upon Heating Using Gas Chromatography. Journal of Physical Science, 25(2), 1-14. Retrieved from [Link]
-
University of Wisconsin-Eau Claire. (n.d.). Fatty Acids - Lipid Degradation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Kumar, A., et al. (2020). Thermal Stability and Reliability Test of Some Saturated Fatty Acids for Low and Medium Temperature Thermal Energy Storage. Materials, 13(21), 4867. Retrieved from [Link]
-
Food Business News. (n.d.). Fat's Balancing Act. Retrieved from [Link]
-
Jack Westin. (n.d.). Oxidation Of Fatty Acids. Retrieved from [Link]
-
Lenox, C. E., et al. (2025, May 19). Fatty Acid Analysis and Stability of Selected Edible Oils Used in Homemade Pet Diets. Journal of the American Veterinary Medical Association, 1-9. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
World Health Organization. (n.d.). Laboratory Protocol Laboratory Procedure Manual. Retrieved from [Link]
Sources
Validation & Comparative
Unraveling the Isomeric Nuances: A Comparative Analysis of 6-Methyloctanoic Acid and 7-Methyloctanoic Acid
An In-Depth Comparative Guide for Researchers
Branched-chain fatty acids (BCFAs) represent a fascinating class of lipids, distinguished from their straight-chain counterparts by the presence of one or more methyl groups along their aliphatic backbone. This seemingly minor structural alteration imparts significant changes in their physicochemical properties and biological functions.[1][2] Within this class, positional isomers—molecules sharing the same chemical formula but differing in the location of the methyl branch—present a unique challenge and opportunity for researchers in fields ranging from microbiology to drug development.
This guide provides a detailed comparative analysis of two such positional isomers: 6-methyloctanoic acid and 7-methyloctanoic acid. As C9 fatty acids, their structures differ only by the placement of a single methyl group. We will explore their distinct properties, analytical differentiation, and known applications, offering a comprehensive resource for scientists investigating the subtle yet critical role of fatty acid architecture.
Physicochemical Properties: A Side-by-Side Comparison
The initial step in understanding these isomers involves a thorough comparison of their fundamental properties. While both are colorless to pale yellow liquids with fatty odors and limited water solubility, their internal structural differences can lead to subtle variations in physical constants.[3]
| Property | This compound | 7-Methyloctanoic Acid (Isononanoic Acid) |
| CAS Number | 504-99-4[4] | 693-19-6, 26896-18-4[3][5] |
| Molecular Formula | C₉H₁₈O₂[4] | C₉H₁₈O₂[3] |
| Molecular Weight | 158.24 g/mol [4] | 158.24 g/mol [3] |
| IUPAC Name | This compound[4] | 7-methyloctanoic acid[5] |
| Synonyms | 6-Methylcaprylic acid[6] | Isononanoic acid, Isopelargonic acid[3] |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid |
| Odor | Distinct fatty odor | Faint, distinct fatty odor[3] |
| Solubility | Limited solubility in water, soluble in organic solvents | Sparingly soluble in water, miscible with organic solvents[3] |
| Boiling Point | ~253.4 °C at 760 mmHg (estimated)[6] | ~253.4 °C at 760 mmHg |
| Density | Not readily available | ~0.919 g/cm³ |
| InChIKey | GPOPHQSTNHUENT-UHFFFAOYSA-N[4] | XZOYHFBNQHPJRQ-UHFFFAOYSA-N[3][5] |
| SMILES | CCC(C)CCCCC(=O)O[4] | CC(C)CCCCCC(=O)O[3][5] |
Structural Distinction: The Critical Locus of the Methyl Group
The defining difference between these two molecules is the position of the methyl group on the octanoic acid chain. In this compound, the branch is at the C6 position, while in 7-methyloctanoic acid, it is at the C7 position, creating what is known as an iso structure (a methyl branch on the penultimate carbon).[1] This seemingly minor shift influences the molecule's overall shape, which can affect its packing in biological membranes and its interaction with enzyme active sites.
Analytical Characterization: A Methodological Guide to Isomer Differentiation
Distinguishing between positional isomers like 6- and 7-methyloctanoic acid is a significant analytical challenge, as they share the same mass and similar polarities. Standard mass spectrometry may not suffice, necessitating high-resolution chromatographic techniques.[7][8]
Core Principle: Chromatographic Separation
The primary strategy for differentiating these isomers relies on chromatography, where subtle differences in their interaction with a stationary phase allow for their physical separation prior to detection. Gas chromatography (GC) is the most common and powerful technique for fatty acid analysis.[9][10]
Experimental Protocol 1: Derivatization to FAMEs for GC Analysis
Rationale: Free fatty acids are polar and have low volatility, leading to poor peak shapes and long retention times in GC.[9] Derivatization to Fatty Acid Methyl Esters (FAMEs) increases volatility and reduces polarity, enabling sharp, symmetrical peaks and superior separation.[9][11] The Boron Trifluoride (BF₃)-Methanol method is a widely used and effective protocol.[9]
Materials:
-
Lipid sample (1-20 mg)
-
Micro-reaction vial (5 mL) with PTFE-lined cap
-
BF₃-Methanol reagent (14% w/w)
-
Hexane (GC grade)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath set to 60°C
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1-20 mg of the lipid sample into the micro-reaction vial.
-
Reagent Addition: Add 2 mL of 14% BF₃-Methanol reagent to the vial.
-
Methylation: Cap the vial tightly and heat at 60°C for 10 minutes, vortexing occasionally. This step facilitates the transesterification of fatty acids to their methyl esters.
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Cap the vial and vortex vigorously for 30 seconds. Allow the layers to separate. The upper hexane layer contains the FAMEs.
-
Collection & Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The FAME-containing hexane solution is now ready for injection into the GC-MS system.
Experimental Protocol 2: Isomer Separation by Gas Chromatography (GC)
Rationale: The separation of closely related isomers like 6- and 7-methyloctanoate requires a GC column with high polarity. Columns with cyanopropyl stationary phases are specifically designed for FAME analysis and can resolve positional and geometric isomers that would co-elute on standard non-polar columns.[9]
Methodology:
-
System: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A highly polar capillary column (e.g., HP-88, CP-Sil 88, or similar cyanopropyl-based phase), typically 60-100 m in length.
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate.
-
Injection: Inject 1 µL of the FAME solution (from Protocol 1) into the GC inlet, typically in split mode to avoid column overload.
-
Temperature Program:
-
Initial Oven Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase temperature at 3-5°C/min to 240°C.
-
Final Hold: Hold at 240°C for 10-15 minutes.
-
Causality Note: A slow temperature ramp is critical. It provides more time for the isomers to interact with the stationary phase, enhancing the separation between closely eluting peaks.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The primary means of differentiation will be retention time. Due to slight differences in their interaction with the polar stationary phase, the two isomers are expected to elute at slightly different times. While their EI mass spectra will be very similar, confirming the molecular weight (m/z 172 for the methyl ester) and characteristic fatty acid fragmentation is essential for identification.[12]
Biological Activity and Applications
While comprehensive comparative studies are limited, existing data point to distinct natural occurrences and industrial applications for each isomer, suggesting potentially different biological roles.
-
This compound: This isomer has been identified as a component of ewe's milk and cheese. Its presence in dairy products suggests it is a natural product of ruminant metabolism. Branched-chain fatty acids, in general, are being investigated for various health effects.[1][2]
-
7-Methyloctanoic Acid (Isononanoic Acid): This compound is found in some animal secretions and dairy products. It has found broader use commercially as a versatile chemical intermediate. Applications include:
-
Surfactants and Detergents: Used in the synthesis of cleaning agents due to its ability to reduce surface tension.
-
Lubricants: Serves as a modifier in the production of synthetic lubricants, helping to reduce friction.
-
Cosmetics: Functions as an emulsifier and solvent, improving the texture and stability of formulations.
-
Flavor and Fragrance: Can be used in the fragrance industry and for synthesizing flavoring esters.[3]
-
The broader class of medium-chain fatty acids (MCFAs), which includes these C9 structures, is known to exhibit antimicrobial activity against various microorganisms.[13] It is plausible that both 6- and 7-methyloctanoic acid possess such properties, though the specific efficacy may differ based on the methyl branch position, which can influence how the fatty acid incorporates into and disrupts bacterial cell membranes.
Conclusion
This compound and 7-methyloctanoic acid provide a clear example of how subtle changes in molecular architecture can define a compound's identity and utility. While they share the same elemental composition, the location of their methyl branch distinguishes them both chemically and functionally. For researchers, the key to studying these isomers lies in high-resolution analytical techniques, particularly gas chromatography with polar columns, which can overcome the challenge of their separation. While 7-methyloctanoic acid has established a broader industrial footprint, the natural occurrence of this compound in food products warrants further investigation into its specific biological roles and potential health implications. This guide provides the foundational knowledge and methodological framework necessary for scientists to confidently approach the analysis and exploration of these closely related yet distinct fatty acid isomers.
References
- Ataman Kimya. (n.d.). 7-METHYLOCTANOIC ACID.
- CymitQuimica. (n.d.). CAS 693-19-6: 7-Methyloctanoic acid.
- CymitQuimica. (n.d.). CAS 504-99-4: this compound.
- BenchChem. (n.d.). Dealing with isomeric interference in fatty acid analysis.
- Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC.
- National Institutes of Health, PubChem. (n.d.). Isononanoic acid. CID 33635.
- National Institutes of Health, PubChem. (n.d.). This compound. CID 10447.
- Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS.
- Wallace, M., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. MDPI.
- Wang, D., & Brenna, J. T. (2024). Fatty acid isomerism: analysis and selected biological functions. PubMed.
- FlavScents. (n.d.). 6-methyl octanoic acid.
- ResearchGate. (n.d.). Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. Request PDF.
- PubMed Central (PMC). (n.d.). Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries.
- NIST. (n.d.). Methyl 6-methyloctanoate. NIST Chemistry WebBook.
- Huang, Y., et al. (2011). Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. PubMed Central (PMC).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fatty acid isomerism: analysis and selected biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 693-19-6: 7-Methyloctanoic acid | CymitQuimica [cymitquimica.com]
- 4. This compound | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isononanoic acid | C9H18O2 | CID 33635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-methyl octanoic acid [flavscents.com]
- 7. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aocs.org [aocs.org]
- 11. hplc.eu [hplc.eu]
- 12. Methyl 6-methyloctanoate [webbook.nist.gov]
- 13. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Derivatization Reagents for Branched-Chain Fatty Acid Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of branched-chain fatty acids (BCFAs) is paramount for understanding their roles in various biological processes and for the development of novel therapeutics. The inherent chemical properties of BCFAs, however, present analytical challenges that necessitate derivatization prior to chromatographic analysis. This guide provides an in-depth, objective comparison of common derivatization reagents for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis of BCFAs, supported by experimental data and detailed protocols.
The Critical Role of Derivatization in BCFA Analysis
Branched-chain fatty acids, characterized by one or more alkyl branches on the fatty acid backbone, are found in a variety of biological systems and are implicated in cellular signaling, membrane fluidity, and metabolic regulation. Their structural complexity, particularly the position and number of branches, demands analytical techniques that can provide detailed structural information.
Derivatization is a crucial step in the analytical workflow for BCFAs. It serves to:
-
Increase Volatility: For GC-based methods, derivatization of the polar carboxyl group to a less polar ester or silyl ester is essential to make the BCFAs sufficiently volatile for separation in the gas phase.
-
Improve Chromatographic Performance: Derivatization can lead to sharper, more symmetrical peaks, improving resolution and quantification.
-
Enhance Ionization Efficiency: In LC-MS, derivatization can significantly improve the ionization of fatty acids, which are often poorly ionized in their native form.
-
Provide Structural Information: Certain derivatizing agents can induce characteristic fragmentation patterns in mass spectrometry, aiding in the elucidation of the branch position.
The choice of derivatization reagent is a critical decision that depends on the analytical platform, the specific BCFAs of interest, and the desired outcome, whether it be quantitative analysis or detailed structural characterization.
Comparison of Derivatization Reagents for GC-MS Analysis
Gas chromatography-mass spectrometry is a powerful and widely used technique for the analysis of fatty acids. The most common derivatization strategies for GC-MS involve esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (TMS) esters. However, for the nuanced analysis of BCFAs, the formation of picolinyl esters offers significant advantages.
| Derivatization Reagent | Derivative | Reaction Time & Temp. | Advantages | Disadvantages | Best For |
| Boron Trifluoride-Methanol (BF3-Methanol) | Fatty Acid Methyl Ester (FAME) | 5-60 min at 60-100°C[1] | Well-established, versatile for various lipid classes, relatively inexpensive.[2][3] | Potential for artifact formation with unsaturated fatty acids, mass spectra provide limited structural information for branch location.[3] | Routine quantitative analysis of total BCFA profiles. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + TMCS | Trimethylsilyl (TMS) Ester | 60 min at 60°C[4] | Derivatizes other functional groups, useful for multi-analyte profiling. | Derivatives can be less stable and moisture-sensitive, mass spectra can be complex.[4] | Simultaneous analysis of BCFAs and other hydroxyl- or amine-containing compounds. |
| Picolinyl Esters (via Thionyl Chloride & 3-Pyridylcarbinol) | Picolinyl Ester | Multi-step, ~45 min at 45°C | Excellent for structural elucidation. Mass spectra show characteristic fragmentation that allows for the determination of branch positions.[5][6] | More complex and time-consuming preparation compared to FAMEs.[5] | Identifying and characterizing unknown BCFAs, detailed structural analysis. |
The Gold Standard for BCFA Structural Elucidation: Picolinyl Esters
While FAMEs and TMS esters are suitable for quantifying total BCFAs, their mass spectra under electron ionization often lack the specific fragmentation needed to pinpoint the location of the methyl or ethyl branches on the fatty acid chain.[5][7] This is where picolinyl esters excel. The pyridine ring in the picolinyl ester derivative directs fragmentation in a predictable manner, leading to a series of diagnostic ions that reveal the structure of the alkyl chain.[5]
The mass spectrum of a picolinyl ester of a branched-chain fatty acid will show a regular series of peaks separated by 14 amu (corresponding to CH₂ groups), with a gap or a change in the pattern at the branch point. This unique fragmentation pattern is invaluable for the unambiguous identification of iso, anteiso, and multi-branched fatty acids.[5]
Experimental Protocols for GC-MS Derivatization
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol
This protocol describes the acid-catalyzed esterification of fatty acids.
Materials:
-
Lipid extract or BCFA standard
-
14% Boron trifluoride in methanol (BF₃-Methanol)
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate
-
Screw-cap glass tubes
-
Heating block or water bath
Procedure:
-
Place the dried lipid extract or BCFA standard (1-10 mg) into a screw-cap glass tube.
-
Add 2 mL of 14% BF₃-Methanol reagent.[8]
-
Tightly cap the tube and heat at 100°C for 5-30 minutes.[8] For sensitive PUFAs, a milder condition of 90°C for 10 minutes is recommended.[8]
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1-2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol is suitable for the derivatization of fatty acids to their TMS esters.
Materials:
-
Dried lipid extract or BCFA standard
-
BSTFA with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Place the completely dried sample into a GC vial.
-
Add 100 µL of anhydrous solvent to dissolve the sample.
-
Add 50 µL of BSTFA (+ 1% TMCS). An excess of the reagent is necessary.[4]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes.[4]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 3: Preparation of Picolinyl Esters
This one-step method is a modification for the synthesis of picolinyl esters from intact lipids or free fatty acids.[9]
Materials:
-
Lipid extract or BCFA standard
-
Potassium tert-butoxide solution (1.0 M in THF)
-
3-Hydroxymethylpyridine (3-pyridylcarbinol)
-
Anhydrous dichloromethane
-
Hexane
-
Deionized water
-
Screw-cap glass tubes
Procedure:
-
Prepare the derivatizing reagent by adding 100 µL of 1.0 M potassium tert-butoxide in THF to 200 µL of 3-hydroxymethylpyridine in a clean, dry vial.[9]
-
Dissolve the lipid sample (approx. 5 mg) in 1 mL of anhydrous dichloromethane in a separate screw-cap tube.
-
Add the freshly prepared derivatizing reagent to the sample solution.
-
Cap the tube and vortex.
-
Heat the reaction mixture at 45°C for 45 minutes.[6]
-
Cool the tube to room temperature.
-
Add 2 mL of deionized water and 4 mL of hexane.[6]
-
Vortex thoroughly to extract the picolinyl esters into the hexane layer.
-
Allow the layers to separate.
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis.
Visualization of Derivatization Workflows
Caption: Experimental workflows for BCFA derivatization for GC-MS analysis.
Comparison of Derivatization Reagents for LC-MS Analysis
Liquid chromatography-mass spectrometry offers an alternative and often complementary approach to GC-MS for fatty acid analysis. A significant challenge in LC-MS is the poor ionization efficiency of fatty acids in their native form. Derivatization for LC-MS, therefore, focuses on introducing a readily ionizable moiety to the fatty acid molecule, a strategy often referred to as "charge-reversal" derivatization.[10][11]
| Derivatization Reagent | Derivative | Ionization Mode | Key Advantages | Key Disadvantages | Best For |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | AMPP-amide | Positive ESI | Significant enhancement of ionization efficiency (up to 60,000-fold reported), enables sensitive quantification.[12] | Can have matrix effects influencing the signal.[13] | Highly sensitive quantitative analysis of BCFAs in complex biological matrices. |
| 3-Nitrophenylhydrazine (3-NPH) | 3-NPH hydrazone | Positive ESI | Good for short-chain fatty acids, stable derivatives.[14] | Primarily used for shorter chain fatty acids. | Analysis of short-chain BCFAs. |
| Trimethyl-amino-ethyl (TMAE) esters | TMAE ester | Positive ESI | Provides a permanent positive charge for enhanced detection.[15] | Multi-step derivatization process.[15] | Targeted quantitative analysis of BCFAs, particularly in clinical research. |
Enhancing Sensitivity with Charge-Reversal Derivatization
The principle behind charge-reversal derivatization is to convert the anionic carboxylate group of the fatty acid into a derivative with a permanent positive charge. This allows for analysis in the positive electrospray ionization (ESI) mode, which is often more sensitive and less prone to matrix suppression than the negative ion mode typically used for underivatized fatty acids.[10] Reagents like AMPP attach a pyridinium group to the fatty acid, dramatically improving its ionization efficiency and leading to significantly lower limits of detection.[12]
Experimental Protocol for LC-MS Derivatization
Protocol 4: Charge-Reversal Derivatization using AMPP
This protocol describes the derivatization of fatty acids with AMPP for enhanced LC-MS/MS detection.
Materials:
-
Dried lipid extract or BCFA standard
-
N-(4-aminomethylphenyl)pyridinium (AMPP) reagent
-
Coupling agent (e.g., EDC)
-
Anhydrous solvent (e.g., acetonitrile)
-
LC-MS vials
Procedure:
-
Reconstitute the dried lipid extract or BCFA standard in a suitable anhydrous solvent in an LC-MS vial.
-
Add the AMPP derivatization reagent and a coupling agent to initiate the reaction.
-
The reaction is typically carried out at room temperature or with gentle heating.
-
After the reaction is complete, the sample can be directly diluted and injected into the LC-MS/MS system.
-
Note: Specific reaction conditions (reagent concentrations, time, and temperature) should be optimized for the specific BCFAs and sample matrix.
Visualization of LC-MS Derivatization Workflow
Caption: General workflow for charge-reversal derivatization of BCFAs for LC-MS analysis.
Conclusion and Recommendations
The selection of an appropriate derivatization reagent is a critical determinant of success in the analysis of branched-chain fatty acids.
-
For routine quantitative analysis of total BCFAs by GC-MS , traditional FAME formation using BF₃-Methanol remains a robust and cost-effective choice.
-
When unambiguous structural elucidation of BCFAs is the primary objective, picolinyl ester derivatization is the unequivocal gold standard for GC-MS analysis, providing invaluable fragmentation information for determining branch positions.
-
For highly sensitive quantitative analysis of BCFAs by LC-MS , particularly in complex biological matrices, charge-reversal derivatization with reagents like AMPP is highly recommended to overcome the inherent low ionization efficiency of fatty acids.
It is imperative for researchers to validate their chosen derivatization method for the specific BCFAs and sample matrices under investigation to ensure data accuracy and reliability. This guide provides a comprehensive framework and detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their BCFA analysis needs.
References
- De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2565, 647-658.
- Destaillats, F., & Angers, P. (2002). One-step methodology for the synthesis of FA picolinyl esters from intact lipids. Journal of the American Oil Chemists' Society, 79(3), 253-256.
- Harvey, D. J. (1998). Picolinyl esters for the structural determination of fatty acids by GC/MS. Molecular Biotechnology, 10(3), 251-260.
-
Restek. (2020). Derivatization techniques for free fatty acids by GC. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrospray ionization efficiency of different fatty acid compared to... Retrieved from [Link]
- Balvers, M. G., et al. (2004). Convenient preparation of picolinyl derivatives from fatty acid esters.
-
AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
- Carreau, J. P., & Dubacq, J. P. (1978). A new method for the quantitative analysis of fatty acids in cultured cells.
- Meckelmann, S. W., et al. (2015). Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins.
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
- Mok, H. J., et al. (2016). A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization. Analytical Methods, 8(15), 3183-3191.
- De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
- Han, X., & Gross, R. W. (2005). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research, 46(1), 1-9.
- Crown, S. B., et al. (2015). Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. PLOS ONE, 10(12), e0145850.
- Han, X., & Gross, R. W. (2005). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research, 46(1), 1-9.
- Schober, Y., et al. (2021). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Metabolites, 11(11), 748.
- Palmquist, D. L., & Jenkins, T. C. (2003). Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids in feed and digesta. Journal of Animal Science, 81(10), 2600-2604.
-
Frontiers Media. (2022). A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Charge Reversal Derivatization Enhances Dicarboxylic Acid Quantification using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
- Han, X., et al. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of Lipid Research, 62, 100101.
- Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717.
- Quehenberger, O., et al. (2011).
- Johnson, D. W. (2011). Improved LC–MS Method for the Determination of Fatty Acids in Red Blood Cells by LC–Orbitrap MS. Analytical Chemistry, 83(8), 3144-3151.
- Crown, S. B., et al. (2016).
-
Shimadzu. (n.d.). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). The efficiency of fatty acid derivatization by BF 3 -methanol in fatty... Retrieved from [Link]
- Tchiegang, C., et al. (2017). Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils. OCL, 24(5), D505.
-
Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. Retrieved from [Link]
Sources
- 1. Making sure you're not a bot! [ask.orkg.org]
- 2. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blogs | Restek [discover.restek.com]
- 5. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Biological Activity of 6-Methyloctanoic Acid Versus Straight-Chain Fatty Acids
Introduction: The Subtle Influence of a Methyl Group
In the vast landscape of fatty acids, chain length and saturation are well-established determinants of their physicochemical properties and biological functions. However, the influence of more subtle structural modifications, such as methyl branching, is an area of growing research interest. This guide provides a comparative overview of the biological activities of 6-methyloctanoic acid, a branched-chain fatty acid (BCFA), and its straight-chain counterparts, primarily octanoic acid (C8:0) and nonanoic acid (C9:0).
While extensive research has characterized the antimicrobial and anti-inflammatory properties of straight-chain fatty acids, a significant gap exists in the scientific literature regarding the specific biological activities of this compound. This guide will synthesize the available experimental data for straight-chain fatty acids and provide a framework for the future evaluation of this compound, thereby enabling a direct and objective comparison.
Structural Distinctions: A Fork in the Carbon Chain
The fundamental difference between this compound and straight-chain fatty acids lies in their carbon skeleton. Straight-chain fatty acids, such as octanoic and nonanoic acid, possess a linear aliphatic tail. In contrast, this compound features a methyl group branching off the sixth carbon of its octanoic acid backbone. This seemingly minor structural alteration can have profound effects on the molecule's physical properties, including its melting point, solubility, and spatial conformation, which in turn can influence its interactions with biological membranes and enzymes.
Caption: Chemical structures of this compound and its straight-chain counterparts.
Comparative Biological Activities: What the Data Reveals
A comprehensive review of the current scientific literature reveals a wealth of information on the biological activities of straight-chain medium-chain fatty acids (MCFAs). In contrast, there is a notable absence of specific experimental data for this compound. The following sections summarize the known activities of octanoic and nonanoic acid, providing a benchmark for future comparative studies.
Antimicrobial Activity
Straight-chain MCFAs, particularly caprylic acid (octanoic acid) and capric acid (decanoic acid), are recognized for their potent antimicrobial properties against a broad spectrum of microorganisms, including bacteria and fungi.[1][2] Their mechanism of action is often attributed to the disruption of the cell membrane's integrity.[3]
Table 1: Antimicrobial Activity of Straight-Chain Fatty Acids
| Fatty Acid | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Octanoic Acid (Caprylic Acid) | Candida albicans | Significant anti-Candida activity | [4] |
| Octanoic Acid (Caprylic Acid) | Escherichia coli | High activity | [2] |
| Octanoic Acid (Caprylic Acid) | Salmonella spp. | Active at lower pH | [2] |
| Nonanoic Acid (Pelargonic Acid) | M. roreri & C. perniciosa | Inhibits mycelial growth and spore germination | [5] |
| Capric Acid (Decanoic Acid) | C. glabrata, S. aureus, E. coli | Antimicrobial activity demonstrated | [6] |
| Capric Acid (Decanoic Acid) | Propionibacterium acnes | Antimicrobial activity demonstrated | [7] |
Note: Direct MIC values for this compound are not currently available in the cited literature.
Anti-inflammatory Activity
Medium-chain fatty acids have also been investigated for their anti-inflammatory effects. Caprylic acid and capric acid have been shown to possess anti-inflammatory properties.[1][6][8] The proposed mechanisms often involve the modulation of inflammatory signaling pathways.
Table 2: Anti-inflammatory Activity of Straight-Chain Fatty Acids
| Fatty Acid | Assay/Model | Effect | Reference |
| Octanoic Acid (Caprylic Acid) | Caco-2 cells | Inhibits IL-8 gene transcription | [8] |
| Capric Acid (Decanoic Acid) | P. acnes-stimulated cells | Reduced IL-6 and CXCL8 production | [7] |
| Capric Acid (Decanoic Acid) | General | Anti-inflammatory agent | [6] |
Note: Specific IC50 values or equivalent quantitative data for the anti-inflammatory activity of this compound are not available in the reviewed literature.
Cytotoxicity
The cytotoxic potential of fatty acids is a critical parameter, particularly in the context of drug development. While some fatty acids exhibit selective toxicity towards cancer cells, their effects on healthy cells must be carefully evaluated.
At present, there is a lack of publicly available, peer-reviewed data specifically detailing the cytotoxic effects (e.g., IC50 values) of this compound on various cell lines. In contrast, some studies have begun to explore the cytotoxic profiles of straight-chain fatty acids. For instance, caprylic acid has been investigated for its potential as a chemotherapeutic for glioblastoma.[9]
Experimental Protocols for Comparative Analysis
To address the current knowledge gap, the following section provides detailed, step-by-step methodologies for key experiments to enable a direct comparison of the biological activities of this compound and its straight-chain analogs.
Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination
This protocol is designed to determine the minimum inhibitory concentration (MIC) of a fatty acid against a specific bacterial strain.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Fatty Acid Stock Solutions: Dissolve this compound and the straight-chain fatty acids (e.g., octanoic acid, nonanoic acid) in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[4]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each fatty acid stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted fatty acids. Include positive (microorganism in medium without fatty acid) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.[10]
Anti-inflammatory Activity Assessment: In Vitro Inhibition of Albumin Denaturation
This assay provides a preliminary indication of anti-inflammatory activity by measuring the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.
Methodology:
-
Preparation of Solutions:
-
Prepare a 0.5% (w/v) solution of bovine serum albumin (BSA) in a Tris-phosphate buffer saline solution (pH 6.5).
-
Prepare stock solutions of this compound and the straight-chain fatty acids in a suitable solvent (e.g., methanol).
-
-
Reaction Mixture: In separate test tubes, prepare the reaction mixtures containing:
-
0.2 mL of the BSA solution.
-
2.8 mL of the Tris-phosphate buffer saline solution.
-
2.0 mL of varying concentrations of the fatty acid solutions.
-
A control tube should contain the BSA solution and buffer with the solvent used for the fatty acids.
-
-
Incubation: Incubate all tubes at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: The percentage inhibition of protein denaturation is calculated as follows:
-
% Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Seed the desired cell line (e.g., human dermal fibroblasts, HaCaT keratinocytes) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Fatty Acid Treatment: Prepare various concentrations of this compound and the straight-chain fatty acids in the cell culture medium. Replace the existing medium with the fatty acid-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration of the fatty acid that causes a 50% reduction in cell viability) can be calculated.
Expert Insights and Future Directions
The presence of a methyl branch in the carbon chain of this compound is anticipated to alter its biological activity compared to its straight-chain isomers. The increased steric hindrance and altered hydrophobicity imparted by the methyl group may influence its ability to insert into and disrupt microbial cell membranes, potentially leading to a different spectrum of antimicrobial activity. Similarly, these structural changes could affect its binding to enzymes and receptors involved in inflammatory pathways.
The lack of specific data on this compound highlights a critical need for further research. The experimental protocols provided in this guide offer a standardized approach to systematically evaluate its antimicrobial, anti-inflammatory, and cytotoxic properties. Such studies are essential to elucidate the structure-activity relationships of branched-chain fatty acids and to unlock their potential for therapeutic and industrial applications.
It is our hope that this guide will serve as a valuable resource for researchers, scientists, and drug development professionals, stimulating further investigation into the intriguing biological roles of this compound and other branched-chain fatty acids.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. hmdb.ca [hmdb.ca]
- 4. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C9H18O2) [pubchemlite.lcsb.uni.lu]
- 7. This compound | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxy-6-methyloctanoic acid | C9H18O3 | CID 23176793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Isomeric Comparison of Methyl-Branched Octanoic Acids by Mass Spectrometry
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of fatty acids is a critical analytical challenge. Methyl-branched fatty acids, in particular, present a unique set of isomeric complexities that can have significant implications for their biological activity and metabolic fate. This guide provides an in-depth, objective comparison of mass spectrometric techniques for the differentiation of methyl-branched octanoic acid isomers, supported by experimental data and validated protocols.
The Challenge of Isomeric Ambiguity in Fatty Acid Analysis
Methyl-branched octanoic acids, a subset of branched-chain fatty acids (BCFAs), are integral components of various biological systems, especially in bacterial cell membranes.[1] The position of a single methyl group along the octanoic acid backbone gives rise to a series of structural isomers (e.g., 2-methyl, 3-methyl, 4-methyl, etc.). These subtle structural differences can be difficult to distinguish using standard analytical techniques, yet they can profoundly influence the physicochemical properties and biological functions of these molecules.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid analysis.[1] However, the direct analysis of free fatty acids is often hindered by their low volatility and potential for thermal degradation. Consequently, a derivatization step to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs), is standard practice.[2] While this approach is effective for identifying the carbon number and degree of unsaturation, the electron ionization (EI) mass spectra of FAMEs often fail to provide unambiguous information about the location of the methyl branch.[3] This guide will explore the limitations of standard FAME analysis and detail superior derivatization strategies that enable precise isomeric differentiation.
Comparing Mass Spectra of Methyl-Branched Octanoate Isomers
The Limitations of Fatty Acid Methyl Ester (FAME) Analysis
When subjected to electron ionization, the mass spectra of isomeric methyl-branched octanoates (as methyl esters) are remarkably similar, making definitive identification based on a single spectrum challenging. The fragmentation is often dominated by a prominent ion at m/z 74, which arises from a McLafferty rearrangement involving the ester group. While this ion is characteristic of methyl esters of fatty acids, it provides no information about the structure of the alkyl chain.
Other fragment ions resulting from cleavage along the carbon chain can offer some clues, but these are often of low intensity and not uniquely diagnostic for the position of the methyl branch. For instance, while subtle differences in the relative intensities of certain ions may be observed between isomers, these are often insufficient for confident assignment, especially in complex mixtures.[4]
Table 1: Key Ions in the Electron Ionization Mass Spectra of Methyl-Branched Octanoate Methyl Esters
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| Methyl 2-methyloctanoate | 172 | 101, 88, 74, 55 |
| Methyl 4-methyloctanoate | 172 | 101, 87, 74, 55 |
| Methyl 6-methyloctanoate | 172 | 143, 101, 87, 74, 55 |
Data sourced from the NIST Mass Spectrometry Data Center.
As illustrated in Table 1, while some high m/z fragment ions differ, the overall patterns are dominated by common ions, underscoring the need for more structurally informative derivatization techniques.
Advanced Derivatization Strategies for Isomer-Specific Fragmentation
To overcome the limitations of FAME analysis, chemists have developed derivatization techniques that "fix" the charge on the carboxyl group and promote predictable fragmentation along the fatty acid chain. This "charge-remote fragmentation" allows for the precise localization of structural features such as methyl branches.[4] Two of the most effective and widely used derivatization agents for this purpose are 3-pyridylcarbinol (to form picolinyl esters) and 2-amino-2-methyl-1-propanol (to form 4,4-dimethyloxazoline, or DMOX, derivatives).
Picolinyl Esters: A Roadmap of Fragmentation
Picolinyl esters are highly effective for the structural determination of fatty acids by GC-MS.[3] Upon electron ionization, the charge is localized on the nitrogen atom of the pyridine ring. This charged site then initiates a series of radical-induced cleavages along the alkyl chain. The resulting mass spectrum is a series of ions, typically separated by 14 atomic mass units (amu), corresponding to the loss of successive methylene (-CH2-) groups.
The key to identifying the methyl branch lies in the disruption of this regular pattern. At the point of branching, a gap of 28 amu is expected, corresponding to the cleavage on either side of the methine (-CH-) group. For example, in the mass spectrum of a picolinyl ester of 4-methyloctanoic acid, a significant gap would be observed between the ions representing cleavage at C3-C4 and C4-C5.
Caption: Fragmentation workflow of picolinyl esters.
DMOX Derivatives: Characteristic Fragmentation Patterns
Similar to picolinyl esters, 4,4-dimethyloxazoline (DMOX) derivatives are excellent for pinpointing methyl branches.[5] The oxazoline ring at the carboxyl end of the fatty acid directs fragmentation along the chain. The mass spectrum of a DMOX derivative of a saturated fatty acid shows a series of prominent ions separated by 14 amu.
When a methyl branch is present, the regular series of ions is interrupted. Instead of a 14 amu gap between adjacent homologous fragments, a gap of 28 amu is observed around the branch point. This allows for the unambiguous assignment of the methyl group's position. For instance, in the spectrum of the DMOX derivative of 5-methyloctanoic acid, the gap of 28 amu would occur between the ions representing cleavage at C4 and C6.
Caption: Analytical workflow for DMOX derivatives.
Experimental Protocols
Preparation of Picolinyl Esters
This protocol is adapted from established methods for the preparation of picolinyl esters for GC-MS analysis.[3]
-
Acid Chloride Formation: To the fatty acid sample (approx. 1 mg) in a vial, add 200 µL of freshly distilled thionyl chloride. Cap the vial tightly and heat at 60°C for 30 minutes.
-
Removal of Excess Reagent: Cool the vial to room temperature and remove the excess thionyl chloride under a gentle stream of nitrogen.
-
Esterification: Add 200 µL of a 10% (v/v) solution of 3-pyridylcarbinol in anhydrous acetonitrile. Add 20 µL of anhydrous pyridine as a catalyst.
-
Reaction: Cap the vial and heat at 60°C for 1 hour.
-
Work-up: Cool the reaction mixture and add 1 mL of hexane and 1 mL of 5% aqueous sodium bicarbonate. Vortex the mixture and centrifuge.
-
Sample Collection: Carefully transfer the upper hexane layer containing the picolinyl esters to a clean vial for GC-MS analysis.
Preparation of DMOX Derivatives
This protocol is a mild and convenient method for preparing DMOX derivatives from FAMEs.[6]
-
Amide Formation: To the fatty acid methyl ester sample (approx. 1 mg) in a vial, add 250 µL of 2-amino-2-methyl-1-propanol and a catalytic amount of sodium methoxide.
-
Incubation: Cap the vial and incubate overnight at room temperature.
-
Extraction: Add 1 mL of a hexane:diethyl ether mixture (1:1, v/v) and 0.5 mL of water. Vortex and centrifuge.
-
Isolation: Transfer the upper organic layer to a new vial and evaporate the solvent under nitrogen.
-
Cyclization: To the resulting 2-(methylpropanol) amide, add 100 µL of trifluoroacetic anhydride.
-
Reaction: Cap the vial and heat at 50°C for 45 minutes.
-
Final Preparation: Cool the vial and evaporate the excess reagent under nitrogen. Re-dissolve the DMOX derivative in a suitable solvent (e.g., hexane) for GC-MS analysis.
Conclusion
The unambiguous structural elucidation of methyl-branched octanoic acid isomers is a formidable analytical task that cannot be reliably achieved by conventional GC-MS analysis of their methyl esters. The mass spectra of FAMEs lack the isomer-specific fragmentation required for definitive branch point localization. This guide has demonstrated that derivatization to picolinyl esters or DMOX derivatives provides a robust solution to this challenge. The charge-remote fragmentation mechanisms of these derivatives produce clear, interpretable mass spectra where the position of the methyl branch is readily identified by characteristic gaps in the series of fragment ions. For researchers in lipidomics, microbiology, and drug development, the adoption of these derivatization strategies is paramount for achieving accurate and reliable isomeric characterization of branched-chain fatty acids.
References
- BenchChem. (2025).
-
Harvey, D. J. (1998). Picolinyl esters for the structural determination of fatty acids by GC/MS. Molecular Biotechnology, 10(3), 251–260. [Link]
-
Mitchell, T. W., & Blanksby, S. J. (2015). Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries. PMC, 4(3), 223–229. [Link]
-
Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 53(1), 195–203. [Link]
- ResearchGate. (n.d.). General structure of DMOX derivatives of fatty acids.
- ResearchGate. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids.
-
Yang, S., Minkler, P., Hoppel, C., & Tserng, K. Y. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(11), 1620–1628. [Link]
-
Crown, S. B., Marze, N., & Antoniewicz, M. R. (2016). GC-MS analysis of fatty acid picolinyl ester derivatives. Figshare. [Link]
-
Human Metabolome Database. (n.d.). Mass Spectrum (Electron Ionization) (HMDB0001485). HMDB. [Link]
-
Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]
-
LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
- ResearchGate. (n.d.). Mass spectra of DMOX-derivatized fatty acids.
-
Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. [Link]
- ResearchGate. (n.d.).
-
Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]
-
NIST. (n.d.). Octane, 3-methyl-. NIST WebBook. [Link]
-
NIST. (n.d.). Octane, 3-methyl-. NIST WebBook. [Link]
-
Exposome-Explorer. (n.d.). T3DB: Mass Spectrum (Electron Ionization) (T3D3433). Exposome-Explorer. [Link]
- ResearchGate. (n.d.). Mass spectrometry of the 4,4-dimethyloxazoline derivatives of isomeric octadecenoates (monoenes).
-
Svetashev, V. I. (2011). Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS. Lipids, 46(5), 463–467. [Link]
-
NIST. (n.d.). Methyl 6-methyloctanoate. NIST WebBook. [Link]
-
Wiley Science Solutions. (n.d.). FAMES: Fatty Acid Methyl Ester Mass Spectral Library. Wiley Science Solutions. [Link]
-
NIST. (n.d.). Octanoic acid, methyl ester. NIST WebBook. [Link]
-
PubChem. (n.d.). Methyl Octanoate. PubChem. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl ethanoate. Doc Brown's Chemistry. [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate. Doc Brown's Chemistry. [Link]
- ResearchGate. (n.d.). EI-MS spectrum and chemical structure assigned to compound5.
-
The Good Scents Company. (n.d.). methyl octanoate. The Good Scents Company. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild method for preparation of 4,4-dimethyloxazoline derivatives of polyunsaturated fatty acids for GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating the Incorporation of Branched-Chain Amino Acid Precursors into Fatty Acids
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Being Branched
While straight-chain fatty acids are ubiquitous, branched-chain fatty acids (BCFAs) are critical components of cell membranes, particularly in bacteria, where they play a pivotal role in regulating membrane fluidity.[1][2] Unlike unsaturated fatty acids, which introduce kinks via double bonds, BCFAs disrupt acyl chain packing through steric hindrance from methyl branches.[3] This structural feature is essential for adaptation to environmental stressors like temperature changes and is a key area of investigation in microbiology and the development of novel antimicrobial agents.[4]
The synthesis of BCFAs is initiated by short, branched-chain acyl-CoA primers derived from the catabolism of the three BCAAs: leucine, isoleucine, and valine.[4][5] Understanding how these precursors are selected and utilized by the fatty acid synthesis (FASII) machinery is fundamental to deciphering the metabolic logic that governs membrane composition.
The Precursors: A Comparative Overview
The journey from a free amino acid to a fatty acid primer involves two key enzymatic steps: transamination by a branched-chain aminotransferase (BCAT) and oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[6][7] This process yields three distinct acyl-CoA primers, each leading to a different class of BCFA.
-
Isobutyryl-CoA (from Valine): This four-carbon primer is the precursor to iso-even-numbered BCFAs (e.g., 14-methyl-pentadecanoic acid, C16:0 iso).
-
Isovaleryl-CoA (from Leucine): This five-carbon primer initiates the synthesis of iso-odd-numbered BCFAs (e.g., 15-methyl-hexadecanoic acid, C17:0 iso).[8]
-
α-Methylbutyryl-CoA (from Isoleucine): This five-carbon primer is the precursor for anteiso-odd-numbered BCFAs (e.g., 14-methyl-hexadecanoic acid, C17:0 anteiso).[9]
The term iso refers to a methyl group on the penultimate carbon of the fatty acid chain, while anteiso refers to a methyl group on the antepenultimate (third to last) carbon.[10] Studies in organisms like Staphylococcus aureus have shown that the availability and preferential metabolism of these precursors are major determinants of the final fatty acid composition. For instance, isoleucine is often the preferred substrate for the BCKDH pathway, leading to a higher proportion of anteiso fatty acids.[4]
Figure 1: Metabolic pathway from BCAAs to BCFA synthesis primers.
Experimental Design: Tracing Precursor Fate with Stable Isotopes
To objectively evaluate the incorporation of these precursors, stable isotope tracing is the gold standard.[11] This technique involves supplying cells with a BCAA labeled with a heavy isotope (e.g., ¹³C or ²H) and then using mass spectrometry to detect and quantify the labeled fatty acids produced.[12][13] This provides direct, unambiguous evidence of the metabolic fate of each precursor.
The overall process involves culturing the biological system of interest (e.g., bacterial or mammalian cells), introducing the labeled precursor, extracting total lipids, preparing fatty acid methyl esters (FAMEs) for analysis, and finally, quantifying the results using Gas Chromatography-Mass Spectrometry (GC-MS).[10][14]
Figure 2: Standard workflow for stable isotope tracing of BCAA precursors.
Detailed Experimental Protocols
As a Senior Application Scientist, I emphasize that success lies in the details. The following protocols are robust and include internal checks for self-validation.
-
Objective: To culture bacteria in the presence of a ¹³C-labeled BCAA precursor to facilitate its incorporation into the cellular lipid pool.
-
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis).
-
Appropriate growth medium (e.g., Tryptic Soy Broth or a defined minimal medium).
-
[U-¹³C]-L-Valine, [U-¹³C]-L-Leucine, or [U-¹³C]-L-Isoleucine.
-
Sterile culture flasks and incubator.
-
-
Methodology:
-
Prepare the bacterial growth medium according to standard formulations. For defined media, replace the standard BCAA with its respective uniformly labeled ¹³C variant at the same molar concentration. For rich media, supplement with the labeled BCAA.
-
Inoculate the medium with an overnight culture of the bacteria to a starting OD₆₀₀ of ~0.05.
-
Incubate the culture under optimal growth conditions (e.g., 37°C with shaking at 200 rpm) until it reaches the desired growth phase (typically mid-log or stationary phase).
-
Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).[15]
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove residual medium.
-
The resulting cell pellet (~40-50 mg wet weight) is now ready for lipid extraction. It can be processed immediately or flash-frozen in liquid nitrogen and stored at -80°C.[15]
-
Scientist's Insight: The choice between a rich and a defined medium is critical. A defined medium provides precise control over precursor availability, leading to higher incorporation rates and cleaner data. However, if the organism's growth is compromised, a rich medium supplemented with a high concentration of the labeled tracer can be an effective alternative.
-
Objective: To extract lipids, convert fatty acids to their corresponding methyl esters (FAMEs), and analyze their composition and isotopic enrichment by GC-MS.
-
Materials:
-
Harvested cell pellet.
-
Reagents for alkaline methanolysis: 0.2 M Potassium Hydroxide (KOH) in anhydrous methanol.[15]
-
Neutralization solution: 1 M Acetic Acid.[15]
-
Extraction solvent: GC-grade Hexane.[15]
-
Internal Standard: Pentadecanoic acid (C15:0) or a ¹³C-labeled straight-chain fatty acid (e.g., [¹³C₁₆]-Palmitic acid) at a known concentration.[16]
-
GC-MS system equipped with a polar capillary column (e.g., DB-225ms).[17]
-
-
Methodology:
-
Internal Standard: Add a precise amount of the internal standard to the cell pellet. This is a crucial self-validating step; consistent recovery of this standard across samples ensures the extraction and derivatization efficiency was uniform.
-
Transesterification: Add 5 mL of 0.2 M KOH in methanol to the pellet. Vortex vigorously to disperse the cells and incubate at 37°C for 1 hour. This single step lyses the cells, saponifies the lipids, and methylates the fatty acids.[15]
-
Neutralization: Add 1 mL of 1 M acetic acid to neutralize the base, which stabilizes the FAMEs.[15]
-
Extraction: Add 3 mL of hexane, vortex for 1 minute, and centrifuge (1,000 x g for 5 minutes) to separate the phases. The non-polar FAMEs will partition into the upper hexane layer.[15]
-
Sample Concentration: Carefully transfer the upper hexane phase to a clean glass vial. Concentrate the sample under a gentle stream of nitrogen gas to a final volume of ~200 µL.[15] Avoid complete dryness, which can lead to the loss of more volatile short-chain FAMEs.
-
GC-MS Analysis: Inject 1 µL of the FAME extract onto the GC-MS. Use a temperature program optimized to separate BCFA isomers.[10] The mass spectrometer will scan for ions, allowing for identification based on fragmentation patterns and quantification based on peak area. The presence of the ¹³C label will result in a predictable mass shift in the resulting fatty acid fragments.[18]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The primary outputs from the GC-MS analysis are the relative abundance of each fatty acid and its mass isotopomer distribution (MID).
| Labeled Precursor | Resulting BCFA Profile | Dominant Labeled BCFA | M+ Shift | Incorporation Efficiency (%)¹ | Key Finding |
| [U-¹³C₅]-Valine | iso-C14:0, iso-C16:0 | iso-C16:0 | M+3 | 15.2 ± 2.1 | Valine is a moderate precursor for even-chain iso-BCFAs.[19][20] |
| [U-¹³C₆]-Leucine | iso-C15:0, iso-C17:0 | iso-C17:0 | M+5 | 8.3 ± 1.5 | Leucine shows lower incorporation compared to other BCAAs under these conditions.[4][21] |
| [U-¹³C₆]-Isoleucine | anteiso-C15:0, anteiso-C17:0 | anteiso-C17:0 | M+5 | 45.7 ± 4.8 | Isoleucine is the strongly preferred precursor for anteiso-BCFA synthesis.[4] |
¹Incorporation Efficiency calculated as (labeled BCFA pool / total BCFA pool) x 100. Data is illustrative.
Interpreting the Mass Shift: The expected mass shift provides definitive proof of incorporation. For example, when [U-¹³C₅]-Valine is catabolized to isobutyryl-CoA, it loses one ¹³C as CO₂. The resulting 4-carbon primer contains four ¹³C atoms. However, propionyl-CoA derived from valine catabolism contains three ¹³C atoms, which can serve as a primer for odd-chain fatty acids.[19][20] Therefore, observing an M+3 shift in a C15:0 or C17:0 fatty acid is a strong indicator of valine's contribution to odd-chain fatty acid synthesis.[19] When analyzing the incorporation of a C5 primer from leucine or isoleucine (which contain 6 carbons), a loss of one ¹³C as CO₂ results in a C5-CoA primer with five ¹³C atoms, leading to an M+5 shift in the resulting fatty acids.[4]
Conclusion and Authoritative Grounding
This guide outlines a comprehensive framework for evaluating the incorporation of different BCAA precursors into fatty acids. By combining stable isotope tracing with robust GC-MS analysis, researchers can definitively map the metabolic pathways that determine cellular lipid composition. The preference for certain precursors, such as isoleucine in S. aureus, highlights a sophisticated regulatory system that tailors membrane properties for specific physiological needs.[4] These methodologies provide the foundation for further research into the enzymatic and regulatory mechanisms controlling BCFA synthesis, opening avenues for novel therapeutic strategies and metabolic engineering applications.
References
- Benchchem. (n.d.). GC-MS Analysis of Branched-Chain Fatty Acid Isomers. Benchchem Application Note.
- JoVE. (2025). Preparation of Fatty Acid Methyl Esters (FAMEs) from Bacterial Biomass. Journal of Visualized Experiments.
- Creative Proteomics. (n.d.). Branched Chain Fatty Acids Analysis Service. Creative Proteomics.
- Sessions Biogeochemistry Lab. (2009). Fast Extraction and Methylation of Fatty Acids.
-
Grießer, M., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. The Journal of Physical Chemistry B, 123(27), 5814–5821. Retrieved from [Link]
-
Grießer, M., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. The Journal of Physical Chemistry B. Retrieved from [Link]
-
Yang, Z., et al. (2020). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Grießer, M., et al. (2019). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes. ACS Publications. Retrieved from [Link]
-
Sen, S., et al. (2019). Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus. Journal of Biological Chemistry, 294(26), 10346-10358. Retrieved from [Link]
-
Martínez-Roldan, C., et al. (2022). GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. Clinica Chimica Acta, 532, 172-180. Retrieved from [Link]
-
Oku, H., et al. (1994). Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin. Archives of Biochemistry and Biophysics, 312(2), 523-530. Retrieved from [Link]
-
Ichihara, K., et al. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635-640. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. Retrieved from [Link]
-
Green, C. R., et al. (2021). 13C-BCAA tracing confirms BCFA incorporation into TAGs. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity and Phase in Model Microbial Cell Membranes. Retrieved from [Link]
-
Crown, S. B., et al. (2015). Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. PLoS One, 10(12), e0145850. Retrieved from [Link]
-
Mahmud, T., et al. (2005). A biosynthetic pathway to isovaleryl-CoA in myxobacteria: the involvement of the mevalonate pathway. ChemBioChem, 6(2), 322-330. Retrieved from [Link]
-
Lennen, R., & Pfleger, B. (2013). Quantification of Bacterial Fatty Acids by Extraction and Methylation. Bio-protocol, 3(16). Retrieved from [Link]
- Benchchem. (n.d.). Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation.
-
Wikipedia. (n.d.). Fatty acid synthesis. Retrieved from [Link]
- MSU Mass Spectrometry Core. (2019). FAME analysis protocol_MSU_MSMC_011.
-
Sen, S., et al. (2023). A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus. Journal of Biological Chemistry, 299(4), 103001. Retrieved from [Link]
- Taylor & Francis. (n.d.). Isovaleryl-CoA dehydrogenase – Knowledge and References.
-
MedSimplied. (2025). Catabolism of Branched chain Amino acids BCAA; Valine, Leucine, Isoleucine, Steps, Enzymes, Products. YouTube. Retrieved from [Link]
-
Crown, S. B., et al. (2015). Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes. PLoS One. Retrieved from [Link]
-
Wikipedia. (n.d.). Isovaleryl-CoA. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemical pathways of BCAA catabolism. Retrieved from [Link]
-
Däschner, K., et al. (2001). The Mitochondrial Isovaleryl-Coenzyme A Dehydrogenase of Arabidopsis Oxidizes Intermediates of Leucine and Valine Catabolism. Plant Physiology, 126(2), 649-655. Retrieved from [Link]
-
Mohsen, A. W., et al. (2009). Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands. Biochemistry, 48(3), 538-546. Retrieved from [Link]
-
Yong, K. W., et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. Retrieved from [Link]
- Nutrients. (2025). Branched-Chain Amino Acid Metabolism: Implications for Establishing Safe Intakes.
-
G. A. Manoli, I., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. JCI Insight, 4(10), e127814. Retrieved from [Link]
-
Reactome. (n.d.). alpha-methylbutyryl-CoA + FAD => tiglyl-CoA + FADH2. Reactome Pathway Database. Retrieved from [Link]
-
Zhang, Z., et al. (2024). Non-modular fatty acid synthases yield distinct N-terminal acylation in ribosomal peptides. Nature Chemistry, 16(8), 1320-1329. Retrieved from [Link]
-
Buescher, J. M., et al. (2015). Metabolomics and isotope tracing. Current Opinion in Biotechnology, 34, 210-217. Retrieved from [Link]
-
bioRxiv. (2022). Tracing carbon metabolism with stable isotope metabolomics reveals the legacy of diverse carbon sources in soil. Retrieved from [Link]
-
Sen, S., et al. (2023). A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus. PubMed. Retrieved from [Link]
-
The Medical Biochemistry Page. (2025). Synthesis of Fatty Acids. Retrieved from [Link]
-
Abe, T., et al. (2025). Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle. Bio-protocol, 15(7), e4988. Retrieved from [Link]
- Benchchem. (n.d.). An In-Depth Technical Guide to the 3-Hydroxy-2-Methylbutyryl-CoA Biosynthesis Pathway in Bacteria.
-
bioRxiv. (2021). Butyryl/Caproyl-CoA:Acetate CoA-Transferase: Cloning, Expression and Characterization of the Key Enzyme Involved in Medium-Chain Fatty Acid Biosynthesis. Retrieved from [Link]
-
Wakil, S. J. (1961). Studies on the Mechanism of Fatty Acid Synthesis. Journal of Lipid Research, 2(1), 1-24. Retrieved from [Link]
-
LibreTexts Biology. (2023). 6.12: Fatty Acid Synthesis. Retrieved from [Link]
Sources
- 1. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 7. youtube.com [youtube.com]
- 8. Isovaleryl-CoA - Wikipedia [en.wikipedia.org]
- 9. A short-chain acyl-CoA synthetase that supports branched-chain fatty acid synthesis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Ex Vivo Measurement of Stable Isotope-Labeled Fatty Acid Incorporation Into Phospholipids in Isolated Mice Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Branched Chain Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 15. Video: Preparation of Fatty Acid Methyl Esters (FAMEs) from Bacterial Biomass - Experiment [jove.com]
- 16. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolomic Profiling of Bacterial Strains in the Presence and Absence of 6-Methyloctanoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful lens to understand cellular physiology and responses to stimuli.[1] In the realm of microbiology, this "omics" approach is instrumental in deciphering the intricate metabolic networks that govern bacterial growth, pathogenesis, and interaction with their environment.[2][3] This guide provides an in-depth, objective comparison of the metabolic profiles of bacterial strains cultured with and without 6-methyloctanoic acid, a branched-chain fatty acid.
Branched-chain fatty acids are crucial components of the cell membranes of many bacteria, influencing membrane fluidity and, consequently, cellular function.[4][5][6] Understanding how an exogenous supply of a specific branched-chain fatty acid like this compound alters the metabolic landscape of a bacterium can provide critical insights into its metabolic flexibility, potential antimicrobial susceptibilities, and biosynthetic capabilities. This guide will walk through the experimental design, detailed methodologies, data analysis, and interpretation of a comparative metabolomic study.
The untargeted approach to metabolomics aims to capture a global snapshot of all detectable metabolites, which can lead to the discovery of novel biomarkers or metabolic pathways affected by a specific treatment.[7] This approach is particularly valuable for generating new hypotheses.
Experimental Design: The Foundation of a Robust Metabolomic Study
A well-designed experiment is paramount to obtaining high-quality and reliable metabolomic data.[1] The core of this comparative study involves two experimental groups: a control group of a bacterial strain grown in a standard culture medium and a treatment group grown in the same medium supplemented with this compound.
Causality in Experimental Choices
-
Choice of Bacterial Strain: The selection of the bacterial strain is critical and depends on the research question. For instance, a strain known to have a high proportion of branched-chain fatty acids in its membrane, such as Staphylococcus aureus or Bacillus subtilis, would be an excellent model to study the effects of exogenous this compound.[8]
-
Concentration of this compound: The concentration of this compound should be carefully chosen. A dose-response study is recommended to identify a concentration that elicits a metabolic response without causing significant growth inhibition.
-
Growth Phase for Harvesting: Bacteria exhibit different metabolic profiles at different growth phases (e.g., early exponential vs. stationary phase).[9][10] For consistency, it is crucial to harvest the cells at the same, well-defined growth stage for both control and treated cultures.
Self-Validating Systems: Ensuring Data Integrity
To ensure the trustworthiness of the results, several quality control measures should be integrated into the experimental workflow:
-
Biological Replicates: A sufficient number of biological replicates (typically 5-6 per group) is essential to account for biological variability and to provide statistical power.
-
Quality Control (QC) Samples: QC samples, created by pooling equal aliquots from all experimental samples, are analyzed periodically throughout the analytical run.[11][12] Consistent QC sample measurements indicate the stability and reproducibility of the analytical platform.
-
Internal Standards: The addition of a known concentration of an internal standard, a compound not naturally present in the samples, helps to control for variations in sample preparation and instrument response.[11][12]
Experimental Workflow Overview
The overall workflow for a comparative metabolomics study can be visualized as a series of sequential steps, each critical for the final outcome.
Caption: A generalized workflow for comparative bacterial metabolomics.
Detailed Methodologies: A Step-by-Step Guide
The success of a metabolomics experiment hinges on meticulous attention to detail during sample preparation and analysis. There is no single, standardized protocol that fits all bacterial species; therefore, methods may need to be optimized for the specific strain under investigation.[1][7]
Part 1: Bacterial Culture and Harvesting
-
Culture Preparation: Prepare the appropriate liquid culture medium for the chosen bacterial strain. For the treatment group, supplement the medium with the desired concentration of this compound.
-
Inoculation and Growth: Inoculate the control and treatment flasks with the bacterial strain from a fresh overnight culture. Incubate the cultures under optimal growth conditions (e.g., temperature, shaking speed).
-
Growth Monitoring: Monitor the growth of the cultures by measuring the optical density at 600 nm (OD600) at regular intervals.
-
Harvesting: When the cultures reach the desired growth phase, proceed immediately to the quenching step.
Part 2: Metabolic Quenching and Metabolite Extraction
Quenching is a critical step to rapidly halt metabolic activity and preserve the in vivo metabolic profile of the bacteria.[7]
Quenching Protocol
The choice of quenching method can significantly impact the results, with cold methanol being a commonly used and effective agent.[7][13]
-
Prepare Quenching Solution: Prepare a 60% (v/v) methanol-water solution and pre-cool it to -48 °C.[13]
-
Rapid Quenching: Quickly transfer a defined volume of the bacterial culture into a larger volume of the ice-cold quenching solution. The ratio of culture to quenching solution should be optimized, but a 1:5 ratio is a good starting point.
-
Centrifugation: Immediately centrifuge the quenched cell suspension at a low temperature (e.g., -9 °C) to pellet the cells.[13]
-
Supernatant Removal: Carefully and quickly decant the supernatant. The supernatant can be saved for the analysis of extracellular metabolites.
-
Cell Pellet: Snap-freeze the cell pellet in liquid nitrogen and store it at -80 °C until metabolite extraction.
Metabolite Extraction Protocol
The goal of extraction is to efficiently lyse the cells and solubilize the metabolites. A variety of solvent systems can be used, and the choice depends on the polarity of the metabolites of interest.[11][12]
-
Prepare Extraction Solvent: A commonly used extraction solvent is a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v).[14][15][16] Pre-cool the solvent to -20 °C.
-
Cell Lysis: Resuspend the frozen cell pellet in the pre-cooled extraction solvent.
-
Sonication: Sonicate the cell suspension in an ice bath to ensure complete cell lysis.[11][12]
-
Protein Precipitation: Incubate the lysate at -20 °C for at least one hour to precipitate proteins.[16]
-
Centrifugation: Centrifuge the lysate at a high speed and low temperature to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Solvent Evaporation: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for instrumental analysis, such as a mixture of water and acetonitrile.[9][10][11][12]
Part 3: Instrumental Analysis: GC-MS and LC-MS
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common analytical platforms for global metabolomic profiling.[17]
-
GC-MS: GC-MS is well-suited for the analysis of volatile and thermally stable small molecules, such as organic acids, amino acids, and sugars.[7][18] A chemical derivatization step is often required to increase the volatility of the metabolites.[7]
-
LC-MS: LC-MS is a versatile technique that can analyze a wide range of metabolites with varying polarities, including lipids, peptides, and nucleotides.
The choice between GC-MS and LC-MS, or the use of both, depends on the specific research question and the classes of metabolites of interest. For a comprehensive, untargeted analysis, employing both platforms is often beneficial.
Part 4: Data Analysis and Interpretation
The raw data generated by MS instruments are complex and require sophisticated bioinformatics tools for processing and analysis.
Data Processing Workflow
Caption: A typical data analysis pipeline for metabolomics data.
-
Peak Picking and Alignment: The first step involves identifying and aligning metabolic features (peaks) across all samples.
-
Normalization: Data normalization is performed to correct for variations in sample loading and instrument response.
-
Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), are used to identify metabolites that are significantly different between the control and treated groups.[19][20]
-
Feature Identification: Significant metabolic features are then identified by comparing their mass spectra and retention times to spectral libraries and databases.
-
Pathway Analysis: Identified metabolites are mapped to metabolic pathways to understand the biological implications of the observed changes.
Data Presentation: Interpreting the Metabolic Changes
The results of the comparative metabolomic analysis can be presented in various formats to facilitate interpretation.
Quantitative Data Summary
A table summarizing the significantly altered metabolites, their fold change, and statistical significance provides a clear overview of the metabolic response.
| Metabolite | Fold Change (Treated/Control) | p-value | Putative Identification |
| 3-hydroxybutyrate | 2.5 | 0.001 | Ketone body metabolism |
| Succinate | 0.4 | 0.005 | TCA cycle |
| Alanine | 1.8 | 0.01 | Amino acid metabolism |
| Palmitic Acid | 1.5 | 0.02 | Fatty acid biosynthesis |
| ... | ... | ... | ... |
Visualization of Metabolic Pathways
Mapping the altered metabolites onto known metabolic pathways can provide a systems-level view of the cellular response to this compound.
Caption: A simplified metabolic map showing potential effects of this compound.
In this hypothetical example, the upregulation of palmitic acid suggests an impact on fatty acid biosynthesis, while the downregulation of succinate points to alterations in the TCA cycle. The increase in alanine could indicate a shift in amino acid metabolism.
Conclusion
Comparative metabolomic profiling is a powerful strategy to unravel the metabolic consequences of exposing bacteria to specific compounds like this compound. By following a well-designed experimental plan, employing rigorous and validated methodologies, and utilizing appropriate data analysis tools, researchers can gain valuable insights into bacterial physiology. The findings from such studies can have significant implications for understanding bacterial adaptation, identifying novel drug targets, and engineering microbes for biotechnological applications.
References
- Agilent. (2015, April 28). Metabolomics Batch Data Analysis Workflow to Characterize Differential Metabolites in Bacteria.
- Azizan, K. A., et al. (2022, April 12). Bacterial Metabolomics: Sample Preparation Methods. PMC.
- 57357 Hospital. Metabolomics Extraction Protocol of Bacterial Culture Samples.
- bioRxiv. (2025, August 11). A Robust Isotope Ratio LC-MS/MS Workflow for High-Throughput Metabolic Profiling of Bacteria.
- PubMed. (2019, July 11). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes.
- YouTube. (2021, March 1). Metabolite Extraction from Bacterial Culture.
- ACS Publications. (2019, June 17). Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes | The Journal of Physical Chemistry B.
- NIH. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes.
- 57357 Hospital. Metabolomics Extraction from Bacterial Culture Samples.
- MDPI. (1989, July 4). Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols.
- Agilent. Characterization of Differential Metabolites in Bacteria Using a Q-TOF LC/MS Based Metabolomics Batch Data Analysis.
- PubMed. (2022, April 12). Bacterial Metabolomics: Sample Preparation Methods.
- RSC Publishing. (2024, January 31). The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes.
- Researcher.Life. (2022, April 12). Bacterial Metabolomics: Sample Preparation Methods - R Discovery.
- RSC Publishing. (2025, July 1). Bacterial biofilm sample preparation for spatial metabolomics.
- PubMed Central. A Metabolomics-Based Toolbox to Assess and Compare the Metabolic Potential of Unexplored, Difficult-to-Grow Bacteria.
- PubMed. (2021, September 9). Branched chain fatty acid synthesis drives tissue-specific innate immune response and infection dynamics of Staphylococcus aureus.
- ResearchGate. Comparative metabolomics revealing Staphylococcus aureus metabolic response to different antibiotics.
- PubMed. (2019, September 15). Comparative metabolomics shows the metabolic profiles fluctuate in multi-drug resistant Escherichia coli strains.
- LCGC International. Microbial Metabolomics Based on GC Analysis as the New Avenue in Understanding the Complex Systems of Microorganisms: Current Challenges on Sample Preparation.
- ACS Publications. Global Metabolic Profiling of Escherichia coli Cultures: an Evaluation of Methods for Quenching and Extraction of Intracellular Metabolites | Analytical Chemistry.
- PubMed Central. (2024, September 19). Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation.
- ResearchGate. Typical LC-MS-based metabolomics workflow. Targeted metabolomics....
- bioRxiv. (2025, August 11). A Robust Isotope Ratio LC-MS/MS Workflow for High-Throughput Metabolic Profiling of Bacteria.
- ASM Journals. (2023, October 13). Comparative metabolomics reveal key pathways associated with the synergistic activities of aztreonam and clavulanate combination against multidrug-resistant Escherichia coli | mSystems.
- Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus.
- ACS Publications. Microbial Metabolomics with Gas Chromatography/Mass Spectrometry | Analytical Chemistry.
- ResearchGate. Summary of literature reports on widely used methods for quenching microbial cultures.
- CD Genomics. Microbial Metabolomics Analysis Service.
- Frontiers. (2023, December 7). Comparative untargeted and targeted metabonomics reveal discriminations in metabolite profiles between Mycoplasma capricolum subsp. capripneumoniae and Mycoplasma capricolum subsp. capricolum.
- Oxford Academic. (2024, June 11). Multi-omic analysis tools for microbial metabolites prediction.
- PMC. Metabolomic Investigation of the Bacterial Response to a Metal Challenge.
- Thermo Fisher Scientific. Metabolomics Strategies Using GC-MS/MS Technology.
- ResearchGate. (2021, October 11). Bacterial culture for metabolomics analysis, how to prepare?
Sources
- 1. Bacterial Metabolomics: Sample Preparation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Microbial Metabolomics Analysis Service - CD Genomics [cd-genomics.com]
- 4. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 7. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The intricate link between membrane lipid structure and composition and membrane structural properties in bacterial membranes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04523D [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. old.57357.org [old.57357.org]
- 12. old.57357.org [old.57357.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Co-Culture of Gut Bacteria and Metabolite Extraction Using Fast Vacuum Filtration and Centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Comparative untargeted and targeted metabonomics reveal discriminations in metabolite profiles between Mycoplasma capricolum subsp. capripneumoniae and Mycoplasma capricolum subsp. capricolum [frontiersin.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Comparative metabolomics shows the metabolic profiles fluctuate in multi-drug resistant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-Methyloctanoic Acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances, from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Methyloctanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety principles and regulatory standards, designed to provide a clear and actionable framework for your laboratory's chemical hygiene plan.
Hazard Identification and Essential Safety Precautions
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This compound is a corrosive organic acid that demands careful handling to prevent injury.
GHS Hazard Profile: this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Corrosion/Irritation | H315 / H314 | Danger | Causes skin irritation / Causes severe skin burns and eye damage.[1][2] |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[1] |
Causality Behind Required PPE: The corrosive nature of this compound dictates the mandatory use of specific Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses are insufficient. Chemical splash goggles or a full-face shield are required to protect against splashes that can cause irreversible eye damage.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.
-
Work Area: All handling and waste consolidation should be performed within a certified chemical fume hood to mitigate the risk of respiratory irritation from vapors.[4]
The Core Principle: Rigorous Waste Segregation
The single most critical step in preventing dangerous laboratory incidents is the strict segregation of incompatible waste streams.[5][6] Mixing this compound with incompatible materials can lead to violent exothermic reactions, the release of toxic gases, or fire.
Segregation Mandates for this compound Waste:
-
DO NOT MIX with Bases: (e.g., Sodium Hydroxide, Ammonium Hydroxide). Neutralization reactions are highly exothermic and can cause boiling and splashing if not controlled.
-
DO NOT MIX with Oxidizers: (e.g., Nitric Acid, Peroxides). Contact can lead to a fire or explosion.
-
DO NOT MIX with Reactive Metals: (e.g., Sodium, Potassium, Zinc). Reaction can produce flammable hydrogen gas.
-
General Rule: Always collect organic acid waste in a dedicated container, separate from other chemical waste categories like halogenated solvents, non-halogenated solvents, and inorganic acids.[7][8]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard procedure for collecting and disposing of this compound waste through your institution's Environmental Health & Safety (EHS) department.
Step 1: Select a Compatible Waste Container
-
Material: Use a container made of a material compatible with corrosive organic acids. High-density polyethylene (HDPE) or glass containers are typically appropriate.[9] Avoid metal containers, which can be corroded by the acid.[9]
-
Condition: The container must be in excellent condition, free from cracks or degradation, with a secure, leak-proof screw cap.[5][6] Whenever possible, using the original manufacturer's container for the waste is a good practice.[10]
-
Size: Choose a container size appropriate for the volume of waste you anticipate generating to minimize headspace and reduce disposal costs.[8]
Step 2: Prepare and Label the Container
-
Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label provided by your EHS office.[9]
-
Content Identification: Clearly write out the full chemical name: "this compound". Do not use abbreviations.[11] If creating a mixed waste stream (e.g., this compound in an ethanol solvent), list every single component and its estimated percentage.[5]
Step 3: Accumulate Waste in a Satellite Accumulation Area (SAA)
-
Location: The designated SAA must be at or near the point of waste generation (i.e., in the same lab).[5][12] It should be a secondary containment tray to capture any potential leaks.
-
Procedure:
-
Perform all waste additions inside a chemical fume hood.
-
Keep the waste container securely capped at all times, except when you are actively adding waste.[9] This prevents the release of vapors and is a common regulatory violation.
-
Do not overfill the container. Leave at least 10% of headspace (about 1-2 inches) to allow for vapor expansion.[5][8]
-
After adding waste, securely recap the container and wipe down the exterior to remove any contamination before returning it to the SAA.
-
Step 4: Arrange for Final Disposal
-
Request Pickup: Once the container is nearly full (e.g., 75-90% capacity) or has been accumulating for a set period (often 6-12 months, check your institutional policy), submit a chemical waste pickup request to your EHS department.[11][12]
-
Final Destination: Your EHS office will transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The most common and environmentally sound disposal method for this type of organic waste is high-temperature incineration.[13][14]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for managing different forms of this compound waste in the laboratory.
Caption: Decision workflow for the proper disposal of this compound.
Emergency Procedures: Spills and Exposures
Minor Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or non-reactive material like vermiculite or sand.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected waste into a designated container for solid hazardous waste.[15]
-
Clean the spill area with a suitable solvent, followed by soap and water.
Skin or Eye Exposure:
-
Eyes: Immediately flush with the emergency eyewash station for at least 15 minutes, holding the eyelids open.[8]
-
Skin: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[8]
-
In all cases of exposure, seek immediate medical attention after initial flushing and report the incident to your supervisor.
By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the handling of this compound waste never compromises the well-being of your team or the integrity of our shared environment.
References
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
This compound | C9H18O2. PubChem, National Institutes of Health. [Link]
-
This compound Safety Data Sheet. LookChem. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Environmental Risk Assessment of Chemicals. Ministry of the Environment, Japan. [Link]
-
6-methyl octanoic acid. The Good Scents Company. [Link]
-
Safety Data Sheet - 4-Methyloctanoic acid. Alfa Aesar. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
-
Managing and Disposing of Household Hazardous Waste. NY.Gov. [Link]
-
Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT). [Link]
Sources
- 1. This compound | C9H18O2 | CID 10447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
